Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c1-10-6(9)5-2-4(7)3-8-5/h4-5,8H,2-3H2,1H3/t4-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEIOIOBHIGEMT-UHNVWZDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@H](CN1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Guide to the Stereoselective Synthesis of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Introduction: The Strategic Value of Fluorinated Prolines
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine into bioactive molecules has become an indispensable tool for modulating pharmacological properties. Fluorine's unique characteristics—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[1][2] Among fluorinated building blocks, 4-fluoroprolines have garnered significant attention. These non-natural amino acids serve as powerful conformational tools, capable of enhancing the stability of peptides and proteins by influencing the pyrrolidine ring pucker and the cis-trans isomerization of the preceding peptide bond.[3][4]
The specific diastereomer, Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, is a valuable chiral intermediate for synthesizing a range of pharmaceutically active compounds, including inhibitors for dipeptidyl peptidase-4 (DPP-4) and fibroblast activation protein (FAP).[1][5] Its synthesis, however, presents a distinct stereochemical challenge. The most abundant and cost-effective starting material is (2S,4R)-4-hydroxyproline, a natural component of collagen.[3][6] Therefore, a successful synthesis must install the fluorine atom at the C4 position with retention of the original stereochemistry. This guide provides an in-depth analysis of the prevailing synthetic strategies, focusing on a robust and well-documented pathway that navigates this stereochemical puzzle through a double-inversion mechanism.
Comparative Analysis of Synthetic Strategies
The synthesis of 4-fluoroprolines almost invariably begins with the readily available 4-hydroxyproline.[3][4] The core transformation is the substitution of the C4-hydroxyl group with a fluoride ion. The primary challenge lies in controlling the stereochemical outcome of this substitution.
Two main strategies have been explored:
-
Direct Displacement with Retention: This approach is conceptually straightforward but mechanistically complex and often results in poor yields or mixed stereoisomers. Early attempts using certain organic fluorinating agents were often plagued by a lack of stereocontrol.[4]
-
Nucleophilic Substitution with Inversion (SN2): This is the most reliable and widely adopted method. The SN2 mechanism guarantees a complete inversion of stereochemistry at the reaction center. Since the desired (2S,4R)-fluoro product has the same C4 configuration as the (2S,4R)-hydroxy starting material, a net retention is required. This is elegantly achieved via a double-inversion strategy:
-
Inversion 1: The stereocenter of the C4-hydroxyl group is inverted.
-
Inversion 2: The newly formed hydroxyl group is then displaced by fluoride via an SN2 reaction, inverting the stereocenter back to the original (and desired) configuration.
-
This guide will focus on the double-inversion pathway, which offers superior stereocontrol and reproducibility.
Recommended Synthetic Pathway: A Double-Inversion Approach
The most field-proven route to this compound from (2S,4R)-4-hydroxyproline involves a four-stage process: Protection, Stereochemical Inversion (Mitsunobu Reaction), Fluorination (SN2 Displacement), and Deprotection.
Caption: Simplified SN2 mechanism for deoxyfluorination.
Stage 4: Deprotection
The final step is the removal of the N-Boc protecting group. This is typically achieved under mild acidic conditions, for example, using hydrochloric acid in dioxane or trifluoroacetic acid (TFA) in dichloromethane, to yield the target compound as its hydrochloride salt. [3][4]
Quantitative Data Summary
The following table summarizes typical yields for the key transformations in the recommended double-inversion pathway.
| Step | Transformation | Reagents | Typical Yield | Stereochemical Outcome | Reference |
| 2 | C4-OH Inversion | DIAD, PPh₃, HCOOH | ~78% | R → S | [4] |
| 3 | Deoxyfluorination | Morpholinosulfur trifluoride | 79-94% | S → R (Inversion) | [4] |
| 3 | Fluorination (alternative) | Tf₂O then TBAF | ~16% (overall) | R → S (Inversion) | [3][4] |
Detailed Experimental Protocol
The following protocol is a synthesized example based on established literature procedures and should be adapted and optimized by a qualified chemist.
Stage 2: Mitsunobu Inversion of N-Boc-Methyl-(2S,4R)-4-hydroxyprolinate
-
To a solution of N-Boc-Methyl-(2S,4R)-4-hydroxyprolinate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
After 15 minutes, add formic acid (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates complete consumption of the starting material.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the residue in methanol and add potassium carbonate (2.0 eq). Stir for 4 hours to hydrolyze the formate ester.
-
Filter the mixture, concentrate the filtrate, and purify the residue by silica gel chromatography to yield N-Boc-Methyl-(2S,4S)-4-hydroxyprolinate.
Stage 3: Deoxyfluorination of N-Boc-Methyl-(2S,4S)-4-hydroxyprolinate
-
Dissolve N-Boc-Methyl-(2S,4S)-4-hydroxyprolinate (1.0 eq) in anhydrous dichloromethane (0.1 M) and cool the solution to -78 °C under an inert atmosphere.
-
Add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise over 20 minutes, ensuring the internal temperature does not rise above -65 °C.
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3-4 hours.
-
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of NaHCO₃ at 0 °C.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography to afford N-Boc-Methyl-(2S,4R)-4-fluoropyrrolidine-2-carboxylate.
Conclusion
The synthesis of this compound is a prime example of strategic reaction planning to overcome stereochemical hurdles. While direct fluorination of the abundant (2S,4R)-4-hydroxyproline precursor with net retention is difficult, a logical double-inversion pathway provides a robust and high-yielding solution. By first inverting the C4-hydroxyl stereocenter via a Mitsunobu reaction and then employing a stereospecific SN2 deoxyfluorination, the desired (2S,4R) diastereomer is produced with excellent control. This methodology underscores the importance of understanding reaction mechanisms to design effective and reliable synthetic routes for high-value, fluorinated pharmaceutical intermediates.
References
-
Gao, H., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. ACS Omega, 6(18), 12093–12103. [Link]
-
Gao, H., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Supporting Information. ACS Publications. [Link]
-
Verdolino, V., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6447–6458. [Link]
-
Newberry, R. W., & Raines, R. T. (2014). Practical syntheses of 4-fluoroprolines. Beilstein Journal of Organic Chemistry, 10, 2696–2701. [Link]
-
Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899–8908. [Link]
-
Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(28), 8899-8908. [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 49(1), 190–199. [Link]
-
Testa, C., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. University of Dundee Discovery Research Portal. [Link]
-
Various Authors. (2023). Synthesis of Fluoropyrrolidines and (Fluoroalkyl)pyrrolidines. ResearchGate. [Link]
-
Li, J., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418–7429. [Link]
Sources
- 1. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 3. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Introduction: The Strategic Role of Fluorine in a Privileged Scaffold
In the landscape of modern drug discovery and peptide engineering, the strategic incorporation of fluorine atoms into molecular scaffolds represents a powerful tool for modulating physicochemical and pharmacological properties. Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a fluorinated analog of methyl prolinate, is a chiral building block of significant interest. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring, with a specific trans stereochemistry relative to the carboxylate group, imparts unique conformational constraints and electronic properties.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering insights for researchers, scientists, and drug development professionals seeking to leverage its unique characteristics.
The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs.[4][5] The fluorination of this scaffold, particularly at the 4-position, has been shown to enhance metabolic stability, modulate basicity (pKa), and influence the conformational preferences of peptides and proteins into which it is incorporated.[1][2][3][6] Specifically, the (2S,4R) diastereomer is known to stabilize a Cγ-exo ring pucker, which in turn favors a trans conformation in the preceding peptide bond, a feature that can be exploited to pre-organize and stabilize protein secondary structures.[1][2][3]
This guide will delve into the known and predicted physicochemical properties of this compound, provide detailed experimental protocols for their determination, and discuss the implications of these properties for its application in research and development.
Core Physicochemical Properties
The fundamental physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to target binding and metabolic fate.
Molecular Identity and Structure
A clear definition of the molecule's structure and its identifiers is the foundation of any technical analysis. The compound is available both as a free base and, more commonly, as a hydrochloride salt to improve handling and stability.
| Property | Value (Free Base) | Value (Hydrochloride Salt) | Source |
| IUPAC Name | This compound | This compound;hydrochloride | [7][8] |
| CAS Number | 126111-11-3 | 58281-80-4 | [7][8] |
| Molecular Formula | C₆H₁₀FNO₂ | C₆H₁₁ClFNO₂ | [7][8] |
| Molecular Weight | 147.15 g/mol | 183.61 g/mol | [7][8] |
| SMILES | COC(=O)[C@@H]1CF | COC(=O)[C@@H]1CF.Cl | [7][8] |
| InChIKey | PGEIOIOBHIGEMT-UHNVWZDZSA-N | SJLXDUCYXKAYFC-JBUOLDKXSA-N | [7][8] |
Physical Properties: Melting and Boiling Points
Solubility Profile
The solubility of a compound is a critical factor for its utility in both chemical reactions and biological assays.
-
As a free base , the molecule possesses both a polar ester group and a secondary amine, along with a relatively small carbon scaffold. It is expected to be soluble in a range of organic solvents such as methanol, ethanol, dichloromethane, and ethyl acetate. Its solubility in aqueous media is likely to be moderate.
-
As the hydrochloride salt , the presence of the charged ammonium group significantly increases its polarity, rendering it more soluble in aqueous solutions and polar protic solvents like methanol.
A standardized experimental protocol for determining aqueous solubility is provided in the "Experimental Protocols" section.
Lipophilicity (LogP)
Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between octanol and water, is a key predictor of a drug's membrane permeability and overall pharmacokinetic behavior.
| Parameter | Value | Method | Source |
| XLogP3 | 0.3 | Computed | [7] |
An XLogP3 value of 0.3 suggests that the free base form of the molecule has a relatively balanced hydrophilic-lipophilic character. This is a favorable property in drug design, as it often correlates with good absorption and distribution characteristics.
Acidity and Basicity (pKa)
The pKa of the pyrrolidine nitrogen is a crucial parameter, as it determines the ionization state of the molecule at physiological pH and influences its interactions with biological targets. While an experimentally determined pKa for this specific molecule is not published, the impact of the 4-fluoro substituent is well-documented.
The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect, which reduces the electron density on the pyrrolidine nitrogen, thereby decreasing its basicity (lowering the pKa of its conjugate acid).[6][9] Studies on similar fluorinated pyrrolidines have shown a pKa decrease of 1.1 to 3.3 units compared to their non-fluorinated counterparts.[9] This modulation of basicity can be highly advantageous in drug design, potentially reducing off-target effects at acidic receptors and improving oral bioavailability.[6]
A robust method for the experimental determination of the pKa of fluorinated compounds using ¹⁹F NMR is detailed in the "Experimental Protocols" section.
Conformational Analysis and Stability
The true value of this compound lies in its well-defined conformational preferences, which can be used to engineer stability and specific geometries into larger molecules.
Pyrrolidine Ring Pucker
The pyrrolidine ring of proline is not planar and exists in two primary puckered conformations: Cγ-exo (the Cγ atom is out of the plane on the opposite side of the Cα carboxylate) and Cγ-endo (Cγ is on the same side). The energy barrier between these states is low in proline itself. However, the (2S,4R)-fluoro substitution strongly biases the equilibrium towards the Cγ-exo pucker .[1][2][3] This is due to stereoelectronic effects, specifically a stabilizing gauche interaction between the C-F bond and adjacent C-H bonds.[1]
Influence on Peptide Bond Conformation
The ring pucker of a proline analog directly influences the preceding peptide bond's preference for a cis or trans conformation. The Cγ-exo pucker stabilized by the (2S,4R)-fluoro group strongly favors the trans-amide bond .[1][2] This pre-organization of the peptide backbone can lead to a significant increase in the thermal stability of proteins and peptides when this analog replaces a native proline residue.[1][10]
Caption: Logical flow of conformational effects.
Chemical Stability
The methyl ester functionality may be susceptible to hydrolysis under strongly acidic or basic conditions. The C-F bond is generally very stable and not prone to cleavage under typical physiological or synthetic conditions. The hydrochloride salt is expected to be a stable, solid material suitable for long-term storage under inert atmosphere at room temperature.[11]
Experimental Protocols
To empower researchers with actionable methodologies, this section provides detailed, step-by-step protocols for the characterization of key physicochemical properties.
Protocol 1: Determination of Aqueous Solubility by HPLC
This protocol describes a standard method for quantifying the thermodynamic solubility of the hydrochloride salt in an aqueous buffer.
Methodology:
-
Preparation of Calibration Standards:
-
Prepare a 1 mg/mL stock solution of this compound HCl in 50:50 acetonitrile:water.
-
Perform serial dilutions to create a set of calibration standards (e.g., 100, 50, 25, 10, 5, 1 µg/mL).
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of the solid hydrochloride salt (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Equilibrate the suspension on a shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
-
Sample Processing:
-
After 24 hours, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the excess solid.
-
Carefully withdraw a known volume of the supernatant and dilute it with the mobile phase to fall within the range of the calibration curve.
-
-
HPLC Analysis:
-
Inject the diluted sample and calibration standards onto an appropriate HPLC system.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A suitable gradient, for example, 5% to 95% B over 15 minutes.[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 210 nm, as the compound lacks a strong chromophore) or, preferably, a Mass Spectrometer (LC-MS).
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve and calculate the original solubility in the PBS buffer, accounting for the dilution factor.
-
Caption: Workflow for solubility determination.
Protocol 2: pKa Determination by ¹⁹F NMR Titration
This method leverages the sensitivity of the ¹⁹F NMR chemical shift to changes in the electronic environment upon protonation/deprotonation of the nearby pyrrolidine nitrogen.[13][14]
Methodology:
-
Sample Preparation:
-
Prepare a series of aqueous buffer solutions (e.g., using phosphate, citrate, and borate buffers) covering a wide pH range (e.g., pH 2 to 11). Ensure a constant ionic strength across all buffers.
-
For each pH point, prepare an NMR sample by dissolving a small, consistent amount of this compound HCl in the buffer solution in D₂O. A small amount of a water-soluble fluorine-containing reference standard (e.g., sodium trifluoroacetate) with a known, stable chemical shift can be included.
-
-
NMR Data Acquisition:
-
Accurately measure the pH of each NMR sample using a calibrated pH meter.
-
Acquire a ¹⁹F NMR spectrum for each sample at a constant temperature.
-
-
Data Analysis:
-
Record the chemical shift (δ) of the fluorine atom on the pyrrolidine ring for each pH value.
-
Plot the observed ¹⁹F chemical shift (δ) as a function of pH.
-
Fit the resulting titration curve to the Henderson-Hasselbalch equation (or a suitable sigmoidal fit function).
-
The pKa is the pH value at the inflection point of the sigmoidal curve, which corresponds to the point where the concentrations of the protonated and neutral species are equal.
-
Caption: Workflow for pKa determination by ¹⁹F NMR.
Conclusion and Future Prospects
This compound is more than a simple building block; it is a sophisticated tool for molecular design. Its defining physicochemical characteristic—a fluorine-induced conformational bias towards a Cγ-exo pucker—provides a reliable method for stabilizing the trans-amide bond in peptides, making it invaluable for the rational design of conformationally constrained peptides and therapeutically relevant proteins.[1][2][10] The electron-withdrawing nature of fluorine also predictably modulates the basicity of the pyrrolidine nitrogen, a feature that can be fine-tuned to optimize ADME properties in drug candidates.[6][9]
While specific experimental values for properties like melting point and solubility require determination on a lot-specific basis, the established principles of its conformational behavior and the analytical protocols provided herein offer a solid foundation for its effective application. As the demand for more stable and specific therapeutic peptides and small molecules grows, the strategic use of precisely engineered building blocks like this compound will undoubtedly continue to expand, paving the way for the next generation of innovative therapeutics.
References
-
Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLoS One. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab, University of Wisconsin-Madison. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. National Institutes of Health. [Link]
-
Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. National Institutes of Health. [Link]
-
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry. [Link]
-
Proline Analogues. Chemical Reviews. [Link]
-
Proline Analogues in Drug Design: Current Trends and Future Prospects. PubMed. [Link]
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science. [Link]
-
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
-
Targeting L-Proline Uptake as New Strategy for Anti-chagas Drug Development. Frontiers in Chemistry. [Link]
-
Determination of p K a values of fluorocompounds in water using 19 F NMR. ResearchGate. [Link]
-
analysis of amino acids by high performance liquid chromatography. International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Determination of pKa values of fluoroalkanesulfonamides and investigation of their nucleophilicity. ScienceDirect. [Link]
-
Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR. National Institutes of Health. [Link]
-
“Zip-to-Cytosol”: Glutathione-Cleavable Fluorinated Polyplexes Deliver siRNA at Single-Digit Nanomolar Dose with >90% Gene Silencing. Bioconjugate Chemistry. [Link]
-
Analysis of Amino Acids by HPLC. Agilent Technologies. [Link]
-
(2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. National Institutes of Health. [Link]
Sources
- 1. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. This compound | C6H10FNO2 | CID 14036216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 58281-80-4|(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Advantage of Fluorine: A Technical Guide to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrrolidine Scaffold and the Rise of Fluorine in Medicinal Chemistry
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and natural products.[1] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space that is often critical for potent and selective interaction with biological targets.[1] Among the most powerful strategies to modulate the properties of such scaffolds is the introduction of fluorine. The unique physicochemical characteristics of fluorine—its small size, high electronegativity, and ability to form strong C-F bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[2][3][4]
This guide focuses on a particularly valuable chiral building block: Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate . This compound, a derivative of the naturally abundant amino acid (2S,4R)-4-hydroxyproline, combines the conformational constraints of the pyrrolidine ring with the strategic benefits of a stereospecifically placed fluorine atom. The trans relationship between the C2-carboxylate and the C4-fluorine substituent is crucial, as it imparts specific and desirable conformational biases that are highly sought after in modern drug design.[5][6]
Physicochemical and Structural Properties
A clear understanding of the fundamental properties of a building block is essential for its effective application. The key data for this compound and its common hydrochloride salt are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [7] |
| Molecular Formula | C₆H₁₀FNO₂ | [7] |
| Molecular Weight | 147.15 g/mol | [7] |
| CAS Number | 126111-11-3 | [7] |
| XLogP3 | 0.3 | [7] |
| Hydrogen Bond Donor Count | 1 | [7] |
| Hydrogen Bond Acceptor Count | 3 | [7] |
| HCl Salt CAS Number | 58281-80-4 | [8] |
| HCl Salt Molecular Weight | 183.61 g/mol | [8] |
| Appearance | White to off-white solid (HCl salt) | [8] |
Stereoselective Synthesis: From Hydroxyproline to Fluoroproline
The most common and practical route to this compound begins with the readily available and inexpensive chiral precursor, (2S,4R)-4-hydroxy-L-proline (Hyp). The synthesis hinges on a nucleophilic substitution reaction at the C4 position, which critically proceeds with a complete inversion of stereochemistry, a hallmark of an Sₙ2 mechanism.
Causality of Stereochemical Control
The key to achieving the desired (2S,4R) stereochemistry is the fluorination of a precursor with a (2S,4S) configuration at the hydroxyl group. However, the common starting material is (2S,4R)-hydroxyproline. Therefore, a two-step inversion process or a direct fluorination with inversion is required. A direct fluorination of the (2S,4R)-hydroxyl group using a reagent like diethylaminosulfur trifluoride (DAST) proceeds with inversion of configuration. The hydroxyl group is first activated by the reagent, forming a good leaving group. The fluoride ion then attacks from the face opposite to the leaving group, resulting in the inversion of the stereocenter from R to S is incorrect, it should be inversion from R-hydroxy to R-fluoro. The starting material is (2S, 4R)-4-hydroxyproline. The fluorination inverts the stereocenter at C4, but the Cahn-Ingold-Prelog priority rules also change. The final product is (2S, 4R)-4-fluoropyrrolidine-2-carboxylate. Let's re-evaluate. Starting with (2S,4R)-4-hydroxy-L-proline, the hydroxyl group is on the trans side relative to the carboxylic acid. A direct Sₙ2 fluorination will result in inversion, placing the fluorine on the cis side, yielding the (2S,4S) product. To obtain the desired (2S,4R) fluoro-product, one must start with (2S,4S)-4-hydroxy-L-proline (allo-hydroxyproline) or perform a double inversion on the common (2S,4R)-hydroxyproline.[1] A common strategy involves a Mitsunobu reaction to invert the alcohol, followed by fluorination with inversion.[1]
The diagram below illustrates a typical synthetic pathway starting from the common (2S,4R)-4-hydroxy-L-proline.
Caption: Synthetic pathway from (2S,4R)-4-hydroxy-L-proline.
Exemplary Laboratory Protocol
This protocol is a synthesized methodology based on established procedures for protection, inversion, fluorination, and deprotection of hydroxyproline derivatives.[1][9][10]
Step 1: Synthesis of N-Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Suspend (2S,4R)-4-hydroxy-L-proline (1.0 eq) in a 2:1 mixture of THF and water.
-
Add sodium hydroxide (1.2 eq, 10% w/v aq. solution) and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq). Stir at room temperature overnight.
-
Remove THF under reduced pressure. Acidify the aqueous residue to pH 2-3 with 10% KHSO₄ (aq) and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄ and concentrate to yield N-Boc-(2S,4R)-4-hydroxyproline.
-
Dissolve the crude acid in acetone. Add potassium carbonate (K₂CO₃, 3.0 eq) and methyl iodide (MeI, 1.5 eq).
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
Cool, filter off the solids, and concentrate the filtrate. Purify by column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the protected methyl ester.
Step 2: Mitsunobu Inversion to N-Boc-(2S,4S)-4-hydroxyproline methyl ester
-
Dissolve N-Boc-(2S,4R)-4-hydroxyproline methyl ester (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and p-nitrobenzoic acid (1.5 eq) in anhydrous THF under an argon atmosphere.
-
Cool the solution to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Concentrate the reaction mixture and purify the crude product by chromatography to isolate the inverted ester.
-
Dissolve the isolated ester in a 1:1 mixture of methanol and water, add lithium hydroxide (LiOH, 2.0 eq), and stir at room temperature for 2-4 hours to saponify the p-nitrobenzoate group.
-
Neutralize, extract with ethyl acetate, and purify by chromatography to yield N-Boc-(2S,4S)-4-hydroxyproline methyl ester.
Step 3: Deoxyfluorination to Methyl N-Boc-(2S,4R)-4-fluoropyrrolidine-2-carboxylate
-
Dissolve N-Boc-(2S,4S)-4-hydroxyproline methyl ester (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere and cool to -78 °C.
-
Slowly add diethylaminosulfur trifluoride (DAST) or morpholinosulfur trifluoride (1.2-1.5 eq) dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with DCM. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Step 4: Deprotection to yield the final product hydrochloride salt
-
Dissolve the purified N-Boc protected product in a minimal amount of dioxane or methanol.
-
Add a solution of 4M HCl in dioxane or an excess of acetyl chloride in methanol.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).
-
Concentrate the mixture under reduced pressure. Triturate the resulting solid with diethyl ether, filter, and dry in vacuo to yield this compound hydrochloride as a solid.[9]
The Conformational Advantage of the trans-Fluoro Substituent
The strategic placement of the fluorine atom in the (4R) position, trans to the C2 carboxylate, has profound and predictable consequences on the conformation of the pyrrolidine ring and adjacent peptide bonds. This control is the primary reason for its value as a building block.
-
Pyrrolidine Ring Pucker: The strong electron-withdrawing nature of the fluorine atom creates a powerful stereoelectronic interaction known as the gauche effect . For the (2S,4R) isomer, this effect strongly favors a C4-exo (or Cγ-exo) ring pucker.[6][11] This pre-organizes the scaffold into a specific three-dimensional shape, reducing the entropic penalty upon binding to a target protein.
-
Amide Bond Conformation: In a peptide chain, the C4-exo pucker of a (2S,4R)-fluoroproline residue stabilizes the trans conformation of the preceding peptide bond.[5][11] This is a critical feature, as the cis-trans isomerization of proline residues is often a rate-limiting step in protein folding and can be detrimental to binding affinity. By locking in the desired trans geometry, this building block can significantly enhance the stability and biological activity of peptides and peptidomimetics.[12]
Application in Drug Discovery: A Case Study of DPP-4 Inhibitors
A compelling example of the utility of this building block is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a key therapeutic target for type 2 diabetes.[13][14] DPP-4 inhibitors prevent the degradation of incretin hormones, thereby increasing insulin secretion in a glucose-dependent manner.
Many DPP-4 inhibitors feature a central pyrrolidine scaffold that mimics the proline residue of natural substrates. The introduction of a 4-fluoro substituent has been a successful strategy to enhance potency and improve pharmacokinetic profiles.
In a reported study, a series of 4-fluoropyrrolidine-2-carbonitrile derivatives were synthesized and evaluated as DPP-4 inhibitors.[13] The synthetic strategy relied on a fluorinated pyrrolidine precursor derived from (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid. The lead compound from this series, compound 17a , demonstrated high inhibitory activity (IC₅₀ = 0.017 µM) and excellent selectivity against related proteases like DPP-8 and DPP-9.[13] The presence of the fluorine atom was critical for achieving this high potency, likely by optimizing interactions within the S2 pocket of the DPP-4 active site and enhancing metabolic stability.
The workflow for integrating a building block like this compound into a drug discovery program is illustrated below.
Caption: Drug discovery workflow using the chiral building block.
Conclusion
This compound is more than just a fluorinated amino acid derivative; it is a sophisticated tool for molecular design. Its true value lies in the predictable and advantageous conformational control it exerts on the pyrrolidine scaffold and adjacent molecular architecture. By enforcing a C4-exo ring pucker and a trans-amide bond, it allows medicinal chemists to pre-organize molecules for optimal target engagement, often leading to significant improvements in potency, selectivity, and metabolic stability. As the demand for molecules with enhanced three-dimensionality and finely-tuned properties continues to grow, the strategic application of such well-defined chiral building blocks will remain a cornerstone of successful drug discovery programs.
References
-
Di Stilo, A., et al. (2021). Diastereodivergent Synthesis of Chiral 4-Fluoropyrrolidines (exo and exo′) Based on the Cu(II)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry. Available at: [Link]
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Available at: [Link] (Please note, a specific deep link was not provided in the search results, but the journal is authoritative).
-
Inhance Technologies. (2024). How Is Fluorine Used in the Medical Field?. Available at: [Link]
-
Biffinger, J. C., et al. (2017). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC - PubMed Central. Available at: [Link]
-
Maidh, T. K. (2021). Fluorine: An emerging compound in medicinal chemistry. The Torch. Available at: [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
Combettes, L. E., et al. (2012). Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. Chemistry – A European Journal. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. Available at: [Link]
- Holmgren, S. K., et al. (1999). A hyperstable collagen-like triple helix. Chemistry & Biology. (This is a classic reference in the field, often cited in reviews like reference 10).
-
Azad, R., et al. (2012). Practical syntheses of 4-fluoroprolines. PMC - NIH. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]
-
Li, Y., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
-
PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Available at: [Link]
- Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. (While not providing a direct synthesis, this type of review establishes the importance of the pyrrolidine scaffold).
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen Structure and Stability. Annual Review of Biochemistry. Available at: [Link]
-
Kumar, U. K. S., et al. (2015). A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines. Tetrahedron Letters. Available at: [Link]
-
PubMed. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Available at: [Link]
Sources
- 1. raineslab.com [raineslab.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scispace.com [scispace.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | C6H10FNO2 | CID 14036216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Characterization of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy as applied to this specific fluorinated pyrrolidine derivative. While direct experimental spectra for this compound are not widely available in the public domain, this guide synthesizes predicted data based on established spectroscopic principles and data from structurally analogous compounds. This approach offers a robust framework for the interpretation and verification of future experimental findings.
Introduction: The Significance of Fluorinated Pyrrolidines
This compound is a functionalized amino acid derivative of significant interest in medicinal chemistry and drug discovery.[1] The introduction of a fluorine atom into the pyrrolidine ring can profoundly influence the molecule's conformational preferences, metabolic stability, and binding affinity to biological targets. The specific stereochemistry, (2S,4R), dictates a trans relationship between the ester and fluorine substituents, which further defines its three-dimensional structure and potential interactions.
Accurate spectroscopic characterization is paramount for confirming the identity, purity, and stereochemistry of such molecules. This guide provides the foundational spectroscopic knowledge necessary for researchers working with this and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous characterization.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
Experimental Protocol: Acquiring a ¹H NMR Spectrum
A standard protocol for acquiring a high-resolution ¹H NMR spectrum would be as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O) in a standard 5 mm NMR tube.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H2 | 4.3 - 4.5 | ddd | JH2-H3a ≈ 8.0, JH2-H3b ≈ 4.0, JH2-NH ≈ 2.0 |
| H4 | 5.1 - 5.3 | dtm | JH4-F ≈ 50.0, JH4-H3a/b ≈ 4.0, JH4-H5a/b ≈ 4.0 |
| H3a | 2.2 - 2.4 | m | |
| H3b | 2.5 - 2.7 | m | |
| H5a | 3.4 - 3.6 | m | |
| H5b | 3.6 - 3.8 | m | |
| OCH₃ | 3.7 - 3.8 | s | |
| NH | 2.0 - 3.0 | br s |
Causality Behind Predicted Chemical Shifts and Couplings:
-
H2: This proton is alpha to both the ester and the nitrogen, leading to a downfield shift. Its multiplicity arises from coupling to the two diastereotopic H3 protons and the NH proton.
-
H4: This proton is directly attached to the carbon bearing the highly electronegative fluorine atom, resulting in a significant downfield shift. The large geminal coupling to fluorine (JH4-F) is characteristic and will dominate the signal's appearance, likely presenting as a doublet of triplets of multiplets.
-
H3 Protons: These are diastereotopic due to the stereocenters at C2 and C4. They will exhibit complex splitting patterns due to geminal coupling with each other and vicinal coupling to H2 and H4.
-
H5 Protons: These are also diastereotopic and are adjacent to the nitrogen atom, shifting them downfield.
-
OCH₃: The methyl ester protons will appear as a sharp singlet.
-
NH: The amine proton signal is often broad and its chemical shift is concentration and solvent dependent.
Predicted ¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Experimental Protocol: Acquiring a ¹³C NMR Spectrum
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup: A 100 MHz or higher spectrometer (corresponding to a 400 MHz proton frequency) is standard.
-
Acquisition Parameters:
-
Employ proton decoupling to simplify the spectrum to singlets for each carbon.
-
Use a wider spectral width (e.g., 0-200 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
-
Processing: Standard Fourier transform, phasing, and baseline correction are applied.
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (JCF, Hz) |
| C=O | 172 - 174 | |
| C2 | 58 - 60 | ~20 (²JCF) |
| C4 | 90 - 94 | ~170-180 (¹JCF) |
| C3 | 38 - 42 | ~20 (²JCF) |
| C5 | 52 - 55 | ~5 (³JCF) |
| OCH₃ | 51 - 53 |
Rationale for Predicted Chemical Shifts and Couplings:
-
C=O: The ester carbonyl carbon is the most deshielded.
-
C4: The carbon directly bonded to fluorine experiences a large one-bond C-F coupling (¹JCF), which is a key diagnostic feature.
-
C2 and C3: These carbons show smaller two-bond C-F couplings (²JCF).
-
C5: A small three-bond C-F coupling (³JCF) may be observable.
Predicted ¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine atom's environment.[2][3][4]
Experimental Protocol: Acquiring a ¹⁹F NMR Spectrum
-
Sample Preparation: The same sample can be used.
-
Instrument Setup: The spectrometer must be equipped with a fluorine probe or be tunable to the ¹⁹F frequency (e.g., ~376 MHz on a 400 MHz instrument).
-
Acquisition Parameters:
-
The chemical shift range for fluorine is much larger than for protons, so a wider spectral width is necessary.
-
Proton decoupling is often employed to simplify the spectrum.
-
A common reference standard is CFCl₃ (δ = 0 ppm).
-
-
Processing: Standard processing steps are applied.
Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Proton Decoupled) | Multiplicity (Proton Coupled) |
| ¹⁹F | -170 to -180 | Singlet | Multiplet |
Interpretation:
-
The chemical shift of the fluorine is highly dependent on its electronic environment. For a secondary alkyl fluoride, a shift in this upfield region is expected.
-
In a proton-decoupled spectrum, the fluorine signal will be a singlet.
-
In a proton-coupled spectrum, the signal will be a complex multiplet due to coupling with H4, H3a/b, and H5a/b. The largest coupling will be the geminal ¹JFH4.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Introduction: The sample can be introduced directly via an infusion pump or as the eluent from a gas or liquid chromatograph.
-
Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this polar molecule, which would likely produce the protonated molecular ion [M+H]⁺.
-
Mass Analysis: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum.
Predicted Mass Spectrum Data (ESI+)
| m/z | Ion | Predicted Relative Abundance |
| 148.07 | [M+H]⁺ | High |
| 130.06 | [M+H - H₂O]⁺ | Low |
| 88.04 | [M+H - COOCH₃ - F]⁺ | Medium |
Fragmentation Pathway:
The protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways would involve the loss of the ester group and potentially the fluorine atom.
}
Predicted ESI-MS Fragmentation Pathway.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Experimental Protocol: Acquiring an IR Spectrum
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: An FTIR spectrometer is used to scan the sample with infrared radiation, typically in the range of 4000-400 cm⁻¹.
-
Data Presentation: The spectrum is typically plotted as percent transmittance versus wavenumber (cm⁻¹).
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3300 - 3500 | N-H stretch | Secondary amine |
| 2850 - 3000 | C-H stretch | Aliphatic |
| ~1740 | C=O stretch | Ester |
| 1000 - 1300 | C-O stretch | Ester |
| 1050 - 1150 | C-F stretch | Alkyl fluoride |
Interpretation of the IR Spectrum:
The IR spectrum will be characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the ester carbonyl group. The N-H stretch will appear as a moderate peak in the 3300-3500 cm⁻¹ region. The C-F stretch, while present, can sometimes be difficult to assign definitively as it falls in the fingerprint region where many other vibrations occur.
}
Integrated Spectroscopic Analysis Workflow.
Conclusion
The spectroscopic characterization of this compound relies on a multi-technique approach. While this guide presents predicted data, it establishes a solid foundation for interpreting experimental results. The key diagnostic features to look for are the characteristic ¹H and ¹³C signals coupled to fluorine in the NMR spectra, the molecular ion peak in the mass spectrum, and the prominent ester carbonyl stretch in the IR spectrum. By carefully applying these spectroscopic methods, researchers can confidently verify the structure and purity of this important synthetic building block.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
National Institutes of Health. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. [Link]
-
University of California, Santa Barbara. Fluorine NMR. [Link]
-
National Institutes of Health. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. [Link]
Sources
An In-depth Technical Guide to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate: Commercial Availability, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate is a fluorinated derivative of the amino acid proline, a class of compounds gaining significant traction in medicinal chemistry and drug discovery. The strategic introduction of fluorine can profoundly alter the physicochemical properties of a molecule, including its pKa, metabolic stability, and conformational preferences. This makes fluorinated building blocks like this compound highly valuable for the synthesis of novel therapeutics with improved pharmacological profiles. This guide provides a comprehensive overview of its commercial availability, plausible synthetic routes, key applications, and essential quality control measures.
Commercial Availability
This compound is predominantly available commercially as its hydrochloride salt. This salt form enhances the compound's stability and handling characteristics. A survey of prominent chemical suppliers reveals its availability in research-grade quantities, typically with purities in the range of 97-98%.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Available Quantities |
| BLDpharm | (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-80-4 | C6H11ClFNO2 | ≥97% | Inquire |
| CymitQuimica (Fluorochem) | Methyl (2R,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 131176-03-9 | C6H11ClFNO2 | 98% | 100mg, 250mg, 1g |
| Sigma-Aldrich (ChemScene) | Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-79-1 | C6H11O2N1Cl1F1 | 97% | Inquire |
| J&K Scientific (ChemScene) | Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | 58281-79-1 | C6H11ClFNO2 | Not Specified | Inquire |
Note: The stereochemical descriptor for the CymitQuimica product (2R,4S) is likely a typographical error, as the CAS number corresponds to the (2S,4R) isomer.
Chemical and Physical Properties
The hydrochloride salt of this compound is a white to off-white solid. Its key chemical and physical properties are summarized below.[1]
| Property | Value |
| Molecular Weight | 183.61 g/mol |
| Molecular Formula | C6H11ClFNO2 |
| IUPAC Name | This compound;hydrochloride |
| InChI Key | SJLXDUCYXKAYFC-JBUOLDKXSA-N |
| SMILES | COC(=O)[C@@H]1CF.Cl |
Synthesis
While specific, detailed synthetic procedures for this compound are not extensively published in the provided search results, a plausible and efficient route can be extrapolated from the synthesis of related hydroxyproline and fluorinated proline derivatives.[2] A common strategy involves the stereoselective fluorination of a suitable hydroxyproline precursor.
A likely synthetic pathway would commence with commercially available (2S,4R)-4-hydroxyproline. The synthesis would proceed through the following key transformations:
-
Esterification: The carboxylic acid of (2S,4R)-4-hydroxyproline is first protected as its methyl ester. This is typically achieved by reacting the starting material with methanol in the presence of an acid catalyst like thionyl chloride or hydrochloric acid.
-
N-Protection: The secondary amine of the pyrrolidine ring is protected to prevent side reactions in the subsequent fluorination step. A common protecting group for this purpose is the tert-butoxycarbonyl (Boc) group, introduced using di-tert-butyl dicarbonate (Boc)2O.
-
Fluorination: The hydroxyl group at the 4-position is then replaced with fluorine. This is a critical stereospecific transformation, often accomplished using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®. The reaction is carefully controlled to ensure retention of the desired stereochemistry.
-
Deprotection: Finally, the N-Boc protecting group is removed under acidic conditions, and the resulting amine is protonated to yield the hydrochloride salt of the target compound.
Applications in Research and Drug Discovery
The pyrrolidine scaffold is a versatile and privileged structure in drug discovery, appearing in a wide array of biologically active compounds.[3] The introduction of a fluorine atom at the 4-position of the proline ring, as in this compound, offers several advantages for medicinal chemists:
-
Conformational Constraint: The electronegative fluorine atom can influence the puckering of the pyrrolidine ring, locking it into a preferred conformation. This can lead to higher binding affinity and selectivity for a biological target.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes. This can improve the pharmacokinetic profile of a drug candidate.
-
Modulation of Basicity: The inductive effect of the fluorine atom lowers the pKa of the pyrrolidine nitrogen, which can be beneficial for optimizing a compound's ADME (absorption, distribution, metabolism, and excretion) properties.
-
Peptide and Peptidomimetic Synthesis: As a proline derivative, this compound is a valuable building block for the synthesis of peptides and peptidomimetics.[4] It can be incorporated into peptide sequences to induce specific secondary structures or to enhance stability. For example, trans-4-fluoroproline has been shown to induce hyperstability in the triple helix of synthetic collagens.[5]
Quality Control and Analytical Methods
Ensuring the identity, purity, and stereochemical integrity of this compound is paramount for its use in research and development. A comprehensive quality control workflow should include a combination of spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR are essential for confirming the chemical structure of the compound. The coupling patterns and chemical shifts will verify the connectivity of the atoms and the presence of the fluorine substituent.
-
High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric and diastereomeric purity of the compound. An achiral HPLC method should also be used to assess overall chemical purity.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming the elemental composition of the molecule.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the key functional groups present in the molecule, such as the ester carbonyl and the N-H bond of the hydrochloride salt.
References
-
American Elements. (2s,4r)-4-fluoropyrrolidine-2-carboxylic acid Suppliers USA.[Link]
-
J&K Scientific LLC. Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride.[Link]
-
PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride.[Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[Link]
-
NIH. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate.[Link]
-
PubChem. this compound.[Link]
-
The Royal Society of Chemistry. A convenient synthetic route to (2S, 4S)-methylproline and its exploration for protein engineering of thioredoxin.[Link]
-
ScienceDirect. A short diastereoselective synthesis of cis-(2S,4S) and cis-(2R,4R)-4-hydroxyprolines.[Link]
-
MDPI. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin.[Link]
-
PubChem. methyl (2S,4S)-4-hydroxypyrrolidine-2-carboxylate.[Link]
Sources
- 1. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Role of Fluorine in the Stability of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Abstract
The strategic incorporation of fluorine into therapeutic candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate molecular properties for enhanced pharmacological performance.[1] This guide provides an in-depth analysis of the multifaceted role of the fluorine atom in conferring stability to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a key building block derived from 4-fluoroproline. We will dissect the influence of the C4-fluoro substituent from three critical perspectives: conformational stability, metabolic stability, and the modulation of fundamental physicochemical properties. At the core of this analysis are the profound stereoelectronic effects exerted by fluorine, which "lock" the pyrrolidine ring into a preferred conformation, thereby reducing conformational flexibility and pre-organizing the molecule for optimal target engagement. Furthermore, the inherent strength of the carbon-fluorine bond provides a robust shield against metabolic degradation, a common challenge in drug development. This document serves as a technical resource for researchers, scientists, and drug development professionals, elucidating the causality behind fluorine's impact and providing actionable insights for the rational design of next-generation therapeutics.
Introduction: The Strategic Imperative of Fluorine in Modern Drug Design
Fluorine's unique properties—its small van der Waals radius (1.47 Å, only slightly larger than hydrogen's ~1.20 Å), extreme electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—make it an indispensable element in drug discovery.[2][3] Judicious placement of fluorine can productively influence a molecule's conformation, pKa, metabolic pathways, and membrane permeability.[4] These modifications often translate into superior potency, selectivity, and pharmacokinetic profiles, with approximately 30% of approved drugs since 2020 containing fluorine.[3]
Within this context, the pyrrolidine ring, a saturated five-membered N-heterocycle, is a privileged scaffold found in numerous natural products and pharmaceuticals, including the proteinogenic amino acid proline.[5][6] Its conformational flexibility, however, can be a double-edged sword, contributing to off-target effects or a significant entropic penalty upon binding to a biological target. The introduction of fluorine, as seen in this compound, provides a sophisticated solution to this challenge, imparting a level of pre-organized stability that is central to its value in drug design.[7][8]
Conformational Stability: The Stereoelectronic Master
The most profound impact of the (4R)-fluoro substituent is its ability to dictate and stabilize a specific conformation of the pyrrolidine ring through powerful stereoelectronic effects.
The Dynamic Pyrrolidine Ring: A Primer on Pucker
Unlike aromatic rings, the saturated pyrrolidine ring is not planar. It adopts puckered, non-planar conformations to relieve torsional strain, primarily interconverting between two low-energy "envelope" forms, termed Cγ-endo and Cγ-exo (Figure 1).[9] In the endo pucker, the C4 carbon (Cγ) is out of the plane on the same side as the C2 carboxylate group, while in the exo pucker, it is on the opposite side. For unsubstituted proline, the energy difference between these states is small (~0.5 kcal/mol), leading to a dynamic equilibrium.[9]
The Gauche Effect: A Hyperconjugative Driving Force
Fluorination at the C4 position dramatically shifts this equilibrium. The stability of the resulting conformation is governed by a stereoelectronic phenomenon known as the gauche effect . This effect describes the tendency of a molecule to adopt a conformation where a C-F bond is gauche (dihedral angle of ~60°) to an adjacent electron-withdrawing group or a C-H bond on a neighboring carbon.[5][6] This preference is driven by a stabilizing hyperconjugative interaction, where electron density from a bonding orbital (the donor, e.g., σC-H) is delocalized into an adjacent anti-bonding orbital (the acceptor, e.g., σ*C-F).[10]
The (4R)-Fluoro "Conformational Lock"
In this compound, the specific (4R) stereochemistry of the fluorine atom forces the pyrrolidine ring to predominantly adopt a Cγ-exo pucker .[9][11] In this conformation, the C-F bond can achieve an anti-periplanar orientation to adjacent C-H bonds, maximizing the stabilizing gauche interactions.[9] This strong conformational bias effectively "locks" the ring, significantly reducing its dynamic flexibility. This pre-organization is highly advantageous in drug design, as it can lower the entropic cost of binding to a protein target, potentially leading to a substantial increase in binding affinity.[12]
Caption: Logical flow of fluorine-induced conformational stability.
Quantitative Conformational Insights
The energetic preference for a specific pucker can be significant. Studies on 4-fluoroproline derivatives provide quantitative data on this conformational bias.
| Compound Feature | Preferred Pucker | Typical Endo:Exo Ratio | Energy Difference (approx.) | Reference |
| Unsubstituted Proline | Cγ-endo (slight) | ~2:1 | ~0.5 kcal/mol | [9] |
| (2S,4R)-4-Fluoroproline | Cγ-exo | ~1:9 | >1.0 kcal/mol | [9][12] |
| (2S,4S)-4-Fluoroproline | Cγ-endo | >9:1 | >1.0 kcal/mol | [11] |
Metabolic Stability: Blocking Undesired Transformations
A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes in the liver.[2][13] Fluorination is a premier strategy for enhancing metabolic stability.
Cytochrome P450 and Metabolic "Soft Spots"
CYP enzymes are a superfamily of heme-containing monooxygenases that catalyze the oxidation of xenobiotics to facilitate their excretion. A common metabolic pathway is the hydroxylation of aliphatic C-H bonds. These vulnerable positions are often referred to as metabolic "soft spots."
The Robust C-F Bond: A Metabolic Shield
The stability of this compound is significantly enhanced because the C-F bond is exceptionally strong and resistant to metabolic cleavage.[3][14] The bond dissociation energy (BDE) of a typical aliphatic C-F bond is ~109 kcal/mol, compared to ~99 kcal/mol for a C-H bond. This high energy barrier makes the C-F bond a poor substrate for the hydrogen atom abstraction step that often initiates CYP-mediated oxidation.[14]
By replacing a hydrogen atom at the C4 position—a potential site of metabolic attack—with fluorine, the molecule is effectively shielded from this degradation pathway.[12][13] This can dramatically increase the compound's half-life in vivo, leading to improved bioavailability and a more favorable dosing regimen. While defluorination is not impossible, it typically requires specific enzymatic machinery or activating neighboring groups not present in this scaffold, making it a rare event under physiological conditions.[14]
Impact on Physicochemical Properties and Molecular Interactions
Beyond conformational and metabolic effects, the C4-fluoro group fine-tunes the molecule's electronic properties, which are critical for its behavior in a biological system.
Modulating Basicity (pKa)
Due to its high electronegativity, the fluorine atom exerts a powerful inductive electron-withdrawing effect. This effect propagates through the sigma bonds of the pyrrolidine ring, pulling electron density away from the nitrogen atom. As a result, the lone pair of electrons on the nitrogen is less available to accept a proton, making the amine significantly less basic.[3][15] This is reflected in a lower pKa value for the conjugate acid compared to its non-fluorinated counterpart.[16] A lower pKa can be highly beneficial, as it can reduce off-target interactions with acidic biopolymers and increase the fraction of the neutral, more membrane-permeable form of the drug at physiological pH.[15]
Protein-Ligand Interactions
The conformational rigidity imposed by the fluorine atom is a key asset for optimizing interactions with a protein target. By locking the pyrrolidine ring into a bioactive conformation, the molecule does not need to expend as much energy to adopt the correct orientation for binding, reducing the entropic penalty.[17] Additionally, the C-F bond, while not a classical hydrogen bond donor, is a weak hydrogen bond acceptor and can participate in favorable electrostatic and dipolar interactions within a protein binding pocket, further contributing to binding affinity.[18][19] The altered electronic distribution can also influence the strength of other interactions, such as those involving the carboxylate group.
Experimental Validation and Protocols
The theoretical advantages conferred by fluorine must be validated through rigorous experimentation. The following protocols outline key methodologies for assessing the stability of this compound and its derivatives.
Protocol: Conformational Analysis by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the most powerful technique for elucidating the solution-state conformation of fluorinated molecules.[20]
Objective: To confirm the preferred Cγ-exo pucker of the pyrrolidine ring.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) in a 5 mm NMR tube.[20]
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Pay close attention to the chemical shifts and coupling patterns of the protons on the pyrrolidine ring (H2, H3, H4, H5). The magnitude of the vicinal (³JH,H) and geminal (²JH,H) coupling constants are highly dependent on the dihedral angles, which define the ring pucker.
-
-
¹⁹F NMR Acquisition:
-
Acquire a broadband proton-decoupled 1D fluorine spectrum to observe the chemical shift of the fluorine atom.
-
Acquire a proton-coupled ¹⁹F NMR spectrum to observe couplings between fluorine and adjacent protons (e.g., ³JH,F). These coupling constants are also stereochemically dependent.[20]
-
-
2D NMR Experiments: Acquire 2D correlation spectra such as COSY (¹H-¹H) and HSQC (¹H-¹³C) to unambiguously assign all proton and carbon signals. A NOESY or ROESY experiment can provide through-space correlations that further confirm the spatial arrangement of atoms, solidifying the pucker assignment.
-
Data Analysis: Analyze the coupling constants. For a Cγ-exo pucker, specific patterns of large and small coupling constants between H4 and the H3/H5 protons are expected, consistent with the Karplus relationship.
Protocol: In Vitro Metabolic Stability Assay
This assay measures the rate at which the compound is metabolized by liver enzymes.
Objective: To quantify the metabolic stability of the fluorinated compound compared to a non-fluorinated analogue.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (and a non-fluorinated control) in DMSO.
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a solution of NADPH (a required cofactor for CYP enzymes) in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm a mixture of liver microsomes and phosphate buffer to 37°C.
-
Initiate the metabolic reaction by adding the test compound (final concentration typically 1 µM) and NADPH solution.
-
Include negative controls without NADPH to measure non-enzymatic degradation.
-
Include positive controls with known high- and low-clearance compounds.
-
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding a quenching solution (e.g., ice-cold acetonitrile containing an internal standard).
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system. Monitor the disappearance of the parent compound's mass signal over time relative to the internal standard.
-
Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line is used to calculate the intrinsic clearance and the in vitro half-life (t₁/₂).
Caption: Workflow for the comprehensive stability assessment.
Conclusion: A Synthesis of Stability
The role of fluorine in this compound is a clear and compelling demonstration of modern medicinal chemistry principles. The C4-fluoro substituent is not merely a passive addition but an active director of molecular properties. Through powerful stereoelectronic gauche effects, it enforces a rigid Cγ-exo pucker, providing crucial conformational stability that can enhance binding affinity by minimizing entropic penalties.[9][12] Simultaneously, the formidable strength of the C-F bond acts as a metabolic shield, protecting the molecule from oxidative degradation by CYP enzymes and improving its pharmacokinetic profile.[13][14] Finally, its inductive properties rationally modulate the basicity of the pyrrolidine nitrogen, offering another layer of control over the molecule's ADME properties.[16] In synthesis, the (4R)-fluoro group confers a triad of stability—conformational, metabolic, and physicochemical—making this scaffold an exceptionally valuable building block for the development of robust and effective therapeutic agents.
References
- Vertex AI Search. Fluorine in drug discovery: Role, design and case studies.
- Taylor & Francis Online. Full article: The role of fluorine in medicinal chemistry.
- AiFChem. Fluorine in Pharmaceuticals: Key Properties & Drug Development.
- PubMed. Applications of Fluorine in Medicinal Chemistry.
- Beilstein Journals.
- ACS Publications. The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- National Center for Biotechnology Information.
- ResearchGate.
- PubMed.
- National Center for Biotechnology Information. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC.
- BenchChem.
- National Center for Biotechnology Information. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC.
- National Center for Biotechnology Information. Metabolism and Toxicity of Fluorine Compounds - PMC.
- ResearchGate.
- ResearchGate. Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by....
- PubMed. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins.
- Semantic Scholar. [PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins..
- Research Collection. The fluorine Gauche effect.
- ResearchGate. Fluorinated piperidines prefer the axial conformation, due to stabilising C-F … N + interactions. ….
- ResearchGate. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
- ResearchG
- ACS Publications. Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis | Accounts of Chemical Research.
- PubMed. Fluorine bonding--how does it work in protein-ligand interactions?.
- National Center for Biotechnology Information. Stereoselectively fluorinated N-heterocycles: a brief survey - PMC.
- Wikipedia. Stereoelectronic effect.
- ACS Publications. Fluorine Bonding — How Does It Work In Protein−Ligand Interactions?.
- ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective.
- Freie Universität Berlin Refubium. The Effect of Fluorination on Protein-Protein Interactions - A Molecular Dynamics Study.
- ResearchGate. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective | Request PDF.
- Royal Society of Chemistry Publishing. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - MedChemComm.
- BenchChem. Comparative NMR Analysis of (S)-3-(Difluoromethyl)
- National Center for Biotechnology Information.
- PubMed.
- ChemicalBook. (S)-3-FLUORO-PYRROLIDINE(136725-54-7) 1H NMR spectrum.
- PubChem. (2S,4R)
- PubChem. Methyl (2S,4R)
- MedChemExpress. (2S,4R)
- BLDpharm. 732957-04-9|Methyl (2R,4S)
- J&K Scientific LLC. Methyl (2S,4S)
- ChemicalBook. (r)-(-)-3-fluoropyrrolidine hydrochloride(136725-55-8) 1 h nmr.
- Diva-portal.org.
- ResearchGate. Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]
- 4. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | C6H10FNO2 | CID 14036216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Stereoelectronic effect - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride: A Key Building Block in Modern Drug Discovery
This guide provides a comprehensive technical overview of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride, a pivotal fluorinated proline analogue for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, synthesis, analytical characterization, and its strategic application in contemporary pharmaceutical research, with a focus on providing actionable insights and robust methodologies.
Introduction: The Strategic Advantage of Fluorinated Pyrrolidines
The pyrrolidine ring is a ubiquitous scaffold in a multitude of FDA-approved drugs, prized for its conformational rigidity and stereochemical complexity, which allow for precise three-dimensional exploration of pharmacophore space.[1] The strategic introduction of a fluorine atom, as seen in this compound hydrochloride, imparts unique and advantageous properties to the parent molecule. Fluorine's high electronegativity can significantly influence the molecule's pKa, lipophilicity, metabolic stability, and binding affinity to target proteins.[2] This makes fluorinated pyrrolidines, such as the title compound, highly sought-after building blocks in the design of novel therapeutics with enhanced pharmacokinetic and pharmacodynamic profiles.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physicochemical and spectroscopic properties of this compound hydrochloride is fundamental for its effective use in synthesis and drug design.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 58281-80-4 | PubChem[3] |
| Molecular Formula | C₆H₁₁ClFNO₂ | PubChem[3] |
| Molecular Weight | 183.61 g/mol | PubChem[3] |
| IUPAC Name | This compound;hydrochloride | PubChem[3] |
| Appearance | White to off-white solid (typical) | Generic Material Property |
| Solubility | Soluble in water, methanol. Sparingly soluble in other polar organic solvents. | General Chemical Knowledge |
| Stability | Store in an inert atmosphere at room temperature to prevent degradation.[2] | Supplier Information[2] |
Table 2: Representative Spectroscopic Data
| Technique | Data |
| ¹H NMR | Predicted shifts: δ ~5.4-5.2 (m, 1H, CHF), ~4.6-4.4 (m, 1H, NCHCO), ~3.8 (s, 3H, OCH₃), ~3.6-3.3 (m, 2H, CH₂N), ~2.7-2.3 (m, 2H, CH₂CHF). Note: Actual shifts may vary depending on solvent and concentration. |
| ¹³C NMR | Predicted shifts: δ ~170 (C=O), ~92 (d, J=180 Hz, CHF), ~60 (NCHCO), ~53 (OCH₃), ~52 (d, J=20 Hz, CH₂N), ~38 (d, J=22 Hz, CH₂CHF). Note: Actual shifts and coupling constants may vary. |
| Mass Spectrometry (ESI-MS) | m/z 148.07 [M+H]⁺ (for the free base). |
| Infrared (IR) | Characteristic peaks expected around 2900-3100 cm⁻¹ (C-H), 1740 cm⁻¹ (C=O, ester), 1100-1000 cm⁻¹ (C-F). |
Synthesis of this compound hydrochloride
The synthesis of this fluorinated proline derivative typically commences from a readily available chiral precursor, such as (2S,4S)-4-hydroxy-L-proline. The key transformation involves the stereospecific introduction of the fluorine atom at the C4 position with inversion of configuration.
Synthetic Workflow
The following diagram illustrates a common synthetic pathway from N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester.
Caption: Synthetic workflow for this compound hydrochloride.
Experimental Protocol (Representative)
This protocol is a representative method based on established chemical transformations for the synthesis of fluorinated proline analogs.
Step 1: Activation of the Hydroxyl Group
-
Dissolve N-Boc-(2S,4S)-4-hydroxy-L-proline methyl ester in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 equivalents) dropwise, followed by the slow addition of methanesulfonyl chloride (1.1 equivalents).
-
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylated intermediate.
Step 2: Nucleophilic Fluorination
-
Dissolve the crude mesylate in anhydrous tetrahydrofuran (THF).
-
Add tetrabutylammonium fluoride (TBAF, 1.5 equivalents) to the solution.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, remove the THF under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain N-Boc-(2S,4R)-4-fluoro-L-proline methyl ester.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the purified N-Boc protected fluoroproline ester in a minimal amount of anhydrous diethyl ether or 1,4-dioxane.
-
Cool the solution to 0 °C.
-
Bubble dry hydrogen chloride gas through the solution or add a saturated solution of HCl in diethyl ether or 1,4-dioxane dropwise until precipitation is complete.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to afford this compound hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity, purity, and stereochemical integrity of the final product.
Analytical Workflow
The following diagram outlines a typical analytical workflow for quality control.
Caption: Analytical workflow for quality control.
Analytical Methodologies (Representative)
4.2.1. High-Performance Liquid Chromatography (HPLC) for Purity Determination
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: This method effectively separates the target compound from potential impurities. The acidic modifier improves peak shape.
4.2.2. Chiral HPLC for Enantiomeric Purity
-
Column: A polysaccharide-based chiral stationary phase (CSP) (e.g., amylose or cellulose-based).
-
Mobile Phase: A mixture of n-hexane and isopropanol, with a small percentage of a modifier like diethylamine for basic compounds.
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Rationale: Chiral HPLC is essential to confirm the desired stereochemistry and quantify the presence of the undesired diastereomer. The choice of CSP and mobile phase is critical for achieving baseline separation.
Applications in Medicinal Chemistry: A Case Study of DPP-4 Inhibitors
This compound hydrochloride is a valuable building block in the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors, a class of oral anti-diabetic drugs. The fluorine atom in the 4-position of the pyrrolidine ring can enhance binding affinity to the S2 pocket of the DPP-4 enzyme and improve the pharmacokinetic properties of the final drug molecule.
Role as a Key Building Block
Caption: Role as a key building block in DPP-4 inhibitor synthesis.
A notable example is in the synthesis of analogues of Omarigliptin, a long-acting DPP-4 inhibitor. The (2S,4R)-4-fluoropyrrolidine moiety is crucial for its potent and selective inhibition of the DPP-4 enzyme. The fluorine atom's electronegativity and steric profile contribute to favorable interactions within the enzyme's active site, leading to enhanced potency and duration of action.
Conclusion
This compound hydrochloride is a strategically important building block in modern drug discovery. Its unique stereochemistry and the presence of a fluorine atom offer medicinal chemists a powerful tool to modulate the properties of lead compounds, leading to the development of more effective and safer medicines. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to confidently utilize this valuable compound in their research endeavors.
References
-
PubChem. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. [Link]
-
MDPI. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
Sources
- 1. methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 56777038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 58281-80-4|(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
- 3. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
understanding the stereochemistry of 4-fluoropyrrolidine derivatives
An In-depth Technical Guide to the Stereochemistry of 4-Fluoropyrrolidine Derivatives
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the stereochemical nuances of 4-fluoropyrrolidine derivatives, a class of compounds increasingly vital in modern drug discovery. We will move beyond simple structural descriptions to dissect the underlying stereoelectronic forces that govern their three-dimensional architecture. For researchers and drug development professionals, understanding this control is paramount to harnessing the full potential of these unique chemical entities.
The Strategic Value of Fluorine in the Pyrrolidine Scaffold
The pyrrolidine ring is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its utility as a versatile, sp³-rich scaffold that allows for extensive exploration of chemical space.[1][2] When fluorine, the most electronegative element, is introduced onto this ring, its profound inductive and stereoelectronic effects grant chemists a powerful tool for molecular engineering.[3][4]
The strategic incorporation of fluorine can:
-
Modulate pKa: Altering the basicity of the pyrrolidine nitrogen to fine-tune interactions with biological targets.[5]
-
Enhance Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing a drug candidate's half-life.[5]
-
Tune Lipophilicity: Affecting properties like solubility and membrane permeability, which are critical for pharmacokinetics.[6]
-
Induce Specific Conformations: Most critically for this guide, a single fluorine atom can dictate the three-dimensional shape of the entire pyrrolidine ring, a phenomenon with profound implications for biological activity.[6][7]
The Core Principle: Stereochemistry-Dependent Ring Pucker
The non-planar pyrrolidine ring is not static; it exists in a dynamic equilibrium between various puckered conformations, primarily the "envelope" forms.[1][8] In proline derivatives, the two dominant puckers are defined by the position of the Cγ (C4) atom relative to the plane formed by the other four ring atoms. These are termed Cγ-endo (C4 is on the same side as the carboxyl group) and Cγ-exo (C4 is on the opposite side).[8][9]
The energy barrier between these puckers is typically low (~0.5 kcal/mol in unsubstituted proline), allowing for rapid interconversion.[8] However, the introduction of a fluorine atom at the 4-position dramatically shifts this equilibrium, locking the ring into a specific conformation. This conformational lock is entirely dependent on the stereochemistry of the fluorine atom.[6][10]
The two key stereoisomers of 4-fluoroproline exhibit distinct and predictable conformational preferences:
-
(2S, 4S)-4-Fluoroproline (cis-isomer): The fluorine atom forces the pyrrolidine ring into a Cγ-endo pucker.[6]
-
(2S, 4R)-4-Fluoroproline (trans-isomer): This diastereomer strongly prefers a Cγ-exo pucker.[6][10]
This stereochemical control is the central principle that makes these derivatives so powerful in rational drug and peptide design.
Caption: Pyrrolidine ring puckering equilibrium between Cγ-endo and Cγ-exo conformations.
The 'Why': Unpacking the Stereoelectronic Rationale
The conformational preference of 4-fluoropyrrolidines is not arbitrary; it is governed by a well-understood stereoelectronic principle known as the gauche effect , which in this context arises from σ→σ* hyperconjugation.[3][7]
The C-F bond possesses a low-lying antibonding orbital (σ*CF). The molecule will orient itself to maximize the overlap between this empty orbital and a filled, adjacent bonding orbital (σCH). This orbital overlap is a stabilizing interaction. The optimal geometry for this hyperconjugation occurs when the participating bonds are in an anti-periplanar arrangement (a 180° dihedral angle).
-
In (2S, 4R)-4-Fluoroproline (trans): A Cγ-exo pucker allows a C-H bond at the Cβ (C3) position to align perfectly anti-periplanar to the C-F bond. This stabilizing σCH→σ*CF interaction locks the ring in the exo conformation.[7]
-
In (2S, 4S)-4-Fluoroproline (cis): A Cγ-endo pucker is required to achieve a similar anti-periplanar alignment between a C-H bond on the Cδ (C5) and the C-F bond, thus stabilizing the endo pucker.
This predictable electronic effect provides a reliable method to "pre-organize" the conformation of a molecule, which is a significant advantage in designing ligands for specific protein binding pockets.[6]
Caption: Stereoelectronic control of pyrrolidine ring pucker by fluorine stereochemistry.
Impact on Drug Design and Peptide Chemistry
The ability to enforce a specific ring pucker has profound downstream consequences, particularly when the 4-fluoropyrrolidine moiety is incorporated into larger molecules like peptides or drug candidates.
-
Peptide Bond Isomerization: The pucker of the proline ring directly influences the cis/trans isomerization of the preceding peptide bond. The (2S, 4R)-exo-favoring isomer strongly biases the preceding amide bond toward the trans conformation, which is dominant in most proteins. Conversely, the (2S, 4S)-endo-favoring isomer is more accommodating of the cis conformation.[6][8] This control is invaluable for stabilizing specific secondary structures like polyproline helices or β-turns.[8]
-
Binding Affinity and Selectivity: In drug discovery, pre-organizing a ligand into its bioactive conformation can significantly reduce the entropic penalty of binding to a target receptor, leading to higher affinity. By selecting the correct 4-fluoropyrrolidine stereoisomer, chemists can design molecules that present their pharmacophoric groups in the precise orientation required for optimal target engagement. This has been successfully applied in the development of Dipeptidyl Peptidase-4 (DPP-4) inhibitors for type 2 diabetes, where specific pyrrolidine stereochemistry is crucial for activity.[11][12]
| Isomer | Common Name | Preferred Pucker | Effect on Preceding Peptide Bond | Primary Application Example |
| (2S, 4R)-4-Fluoropyrrolidine-2-carboxylic acid | trans-4-Fluoro-L-proline | Cγ-exo[10] | Strongly favors trans conformation[6][8] | Stabilizing collagen triple helices[8] |
| (2S, 4S)-4-Fluoropyrrolidine-2-carboxylic acid | cis-4-Fluoro-L-proline | Cγ-endo[6] | Stabilizes cis conformation[6] | Probing cis-proline switches in proteins |
| (2S)-4,4-Difluoroproline | 4,4-Difluoroproline | Similar to Proline (less biased)[8] | Accelerates cis/trans isomerization[8] | Studying protein folding kinetics[8] |
Experimental Workflow: Stereoselective Synthesis and Conformational Analysis
Achieving the desired stereochemical outcome requires precise synthetic control and rigorous analytical confirmation.
Stereoselective Synthetic Strategy
A common and reliable method to access specific 4-fluoropyrrolidine stereoisomers is to start from a readily available chiral precursor, such as (2S, 4R)-4-hydroxy-L-proline. The stereochemistry of the fluorination step is controlled by the choice of fluorinating agent and the reaction mechanism (SN2 vs. retention of configuration).
Caption: A generalized synthetic workflow for the stereoselective synthesis of (2S, 4S)-4-fluoroproline.
Protocol: Conformational Analysis by NMR Spectroscopy
Confirming the conformation of the synthesized derivative in solution is critical. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose, leveraging through-bond (J-coupling) and through-space (Nuclear Overhauser Effect, NOE) interactions.[13]
Objective: To determine the preferred ring pucker of a synthesized 4-fluoropyrrolidine derivative in solution.
Methodology:
-
Sample Preparation (The 'Why'): Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is important as it can influence the conformational equilibrium; analysis should be performed in a solvent relevant to the intended application (e.g., D₂O for biological studies).[8]
-
¹H NMR Acquisition (The 'Why'): Acquire a standard high-resolution ¹H NMR spectrum. This provides an initial overview of the molecule and confirms its chemical identity.
-
¹⁹F NMR Acquisition (The 'Why'): Acquire a ¹⁹F NMR spectrum, both with and without proton decoupling. The ¹⁹F chemical shift is highly sensitive to its electronic environment. The proton-coupled spectrum reveals key ¹H-¹⁹F coupling constants.
-
Measurement of Vicinal Coupling Constants (³J) (The 'Why'): The magnitude of the three-bond coupling constants, specifically ³J(H,H) and ³J(F,H), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation. By carefully analyzing the multiplicity of the signals for the protons on the pyrrolidine ring (H2, H3, H4, H5), one can extract these coupling constants. A larger coupling constant typically corresponds to a dihedral angle near 180° (anti-periplanar), while a smaller coupling corresponds to an angle near 90° (gauche). This data provides quantitative insight into the ring's geometry.[13]
-
1D ¹⁹F-{¹H} HOESY (The 'Why'): Acquire a 1D Heteronuclear Overhauser Effect Spectroscopy experiment. This experiment detects through-space interactions between fluorine and nearby protons. For example, in a Cγ-exo pucker, the fluorine atom will be physically closer to specific protons (e.g., one of the H3 protons and the H5 proton on the same face of the ring) than it would be in a Cγ-endo pucker. The presence and intensity of these NOE cross-peaks provide definitive proof of the spatial arrangement of atoms and, therefore, the dominant ring conformation.[13]
-
Data Interpretation (The 'Why'): Synthesize the data. The measured J-coupling constants are used to calculate the likely dihedral angles, which are then compared to the ideal angles for exo and endo puckers. The observed HOESY correlations must be consistent with only one of these puckers. This self-validating system, where through-bond and through-space data converge, provides a high-confidence assignment of the solution-state conformation.
Conclusion
The stereochemistry of 4-fluoropyrrolidine derivatives is a powerful example of how a single, strategic atomic substitution can exert precise control over molecular conformation. The underlying principles of stereoelectronics, particularly the gauche effect, allow researchers to predictably lock the flexible pyrrolidine ring into a desired pucker. This control over three-dimensional space is a critical tool for enhancing binding affinity, modulating peptide secondary structure, and ultimately, designing more effective and selective therapeutic agents. A thorough understanding and rigorous analytical characterization of these stereochemical features are essential for any scientist working in modern drug discovery.
References
-
Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors. (2014). European Journal of Medicinal Chemistry. [Link]
-
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]
-
Fluorine effect on proline conformation. (A) pyrrolidine ring puckers... (n.d.). ResearchGate. [Link]
-
Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides. (2012). Chemistry. [Link]
-
Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. (2024). Beilstein Journal of Organic Chemistry. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2017). Topics in Heterocyclic Chemistry. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). PMC. [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. (2013). Bioorganic & Medicinal Chemistry. [Link]
-
Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2018). Angewandte Chemie International Edition. [Link]
-
Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by... (n.d.). ResearchGate. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Semantic Scholar. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2017). ResearchGate. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2022). Molecules. [Link]
-
Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. (2012). Chemistry. [Link]
-
Automated Radiosynthesis of cis- and trans-4‑[18F]Fluoro‑L‑proline Using [18F]Fluoride. (2021). The Journal of Organic Chemistry. [Link]
-
Structure Elucidation of Fluorinated Compounds by NMR. (n.d.). JEOL Ltd.. [Link]
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and biological evaluation of 4-fluoropyrrolidine-2-carbonitrile and octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Protocols for Incorporating Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate in Solid-Phase Peptide Synthesis (SPPS)
Introduction: The Strategic Value of Fluorinated Prolines in Peptide Design
Proline is a unique proteinogenic amino acid, imposing significant conformational constraints on the peptide backbone due to its cyclic side chain. The strategic substitution of proline with fluorinated analogs, such as 4-fluoroproline, has emerged as a powerful tool in medicinal chemistry and chemical biology. The strong inductive effect of the fluorine atom introduces subtle but predictable stereoelectronic changes that can profoundly influence peptide and protein structure and stability.[1]
Specifically, (2S,4R)-4-fluoroproline ((4R)-FPro) has been shown to stabilize a Cγ-exo ring pucker and strongly favor a trans conformation of the preceding peptide bond.[2][3] These conformational biases can enhance thermal stability, modulate protein-protein interactions, and improve metabolic resistance, making (4R)-FPro a highly desirable building block for therapeutic peptide development.[2][4]
This application note provides a comprehensive guide for researchers on the preparation and incorporation of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a common precursor, into peptide sequences using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). We will detail the necessary precursor activation steps, optimized coupling protocols, and the scientific rationale behind each procedural choice.
The Starting Material: From Protected Ester to SPPS-Ready Building Block
The commercially available this compound (often as a hydrochloride salt) is not directly compatible with SPPS.[5][6][][8] It requires two critical modifications:
-
N-terminal Protection: The secondary amine of the pyrrolidine ring must be protected, typically with a base-labile Fluorenylmethyloxycarbonyl (Fmoc) group for use in standard SPPS.
-
C-terminal Deprotection: The methyl ester, which protects the carboxylic acid, must be hydrolyzed (saponified) to liberate the carboxylate for subsequent activation and coupling.
The following two-step protocol outlines the conversion of the starting material into the SPPS-ready building block: Fmoc-(2S,4R)-4-fluoroproline-OH .
Workflow: Preparation of Fmoc-(2S,4R)-4-fluoroproline-OH
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Practical syntheses of 4-fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raineslab.com [raineslab.com]
- 5. This compound | C6H10FNO2 | CID 14036216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 58281-80-4|(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]
Application Note: Enhancing Collagen Mimetic Peptide Stability and Function with (2S,4R)-4-fluoropyrrolidine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen, the most abundant protein in mammals, provides the structural framework for tissues and organs. Its unique triple-helical structure, formed by repeating Gly-X-Y amino acid sequences, is crucial for its biological function and stability.[1][2] Collagen mimetic peptides (CMPs) are synthetic peptides designed to mimic this triple-helical structure, offering a powerful tool for studying collagen biology, developing novel biomaterials, and designing targeted therapeutics.[3][4] This application note provides a detailed guide to the incorporation of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a derivative of (2S,4R)-4-fluoroproline (Flp), into CMPs to enhance their thermal stability and modulate their biological activity. We will delve into the rationale behind using this fluorinated proline analog, provide detailed protocols for peptide synthesis, purification, and characterization, and discuss the interpretation of key analytical data.
Introduction: The Quest for Hyperstable Collagen Mimetic Peptides
The stability of the collagen triple helix is largely attributed to the presence of (2S,4R)-4-hydroxyproline (Hyp) in the Y position of the Gly-X-Y repeat.[2][5] The hydroxyl group of Hyp was once thought to stabilize the helix through water-mediated hydrogen bonds. However, pioneering work has shown that replacing Hyp with the more electronegative (2S,4R)-4-fluoroproline (Flp) results in a significant increase in the thermal stability of the triple helix.[2][6] This phenomenon, termed hyperstabilization, is now understood to be a result of a stereoelectronic effect, where the highly electronegative fluorine atom preorganizes the pyrrolidine ring into a conformation that favors triple helix formation.[7][8]
The use of this compound provides a strategic advantage in the design of CMPs for various applications, including:
-
Enhanced Biomaterials: Creating more robust hydrogels and scaffolds for tissue engineering and regenerative medicine.[9]
-
Improved Drug Delivery Vehicles: Developing stable, targeted delivery systems for therapeutics.[10]
-
Advanced Research Tools: Synthesizing highly stable CMPs for detailed structural and functional studies of collagen-protein interactions.
This guide will provide the necessary protocols and theoretical background to successfully synthesize and characterize CMPs incorporating this powerful building block.
The Strategic Advantage of Fluorination: A Deeper Look
The enhanced stability of fluorinated CMPs stems from the unique properties of the fluorine atom. Its high electronegativity induces a gauche effect, which influences the pyrrolidine ring pucker and the trans/cis ratio of the preceding peptide bond, predisposing the peptide backbone to adopt the polyproline II (PPII) conformation required for triple helix formation.[11]
Caption: Fluorine's stereoelectronic effect on proline conformation.
Synthesis of Fluorinated Collagen Mimetic Peptides
The synthesis of CMPs containing this compound is typically achieved through solid-phase peptide synthesis (SPPS).[12][13] While standard protocols can be adapted, the incorporation of the fluorinated proline may require optimized coupling conditions due to potential steric hindrance.[14]
Materials and Reagents
-
Fmoc-protected amino acids (including Fmoc-(2S,4R)-4-fluoroproline-OH)
-
Rink Amide MBHA resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT)
-
Acetonitrile (ACN)
-
Diethylether
Step-by-Step SPPS Protocol
This protocol outlines the synthesis of a model CMP with the sequence (Pro-Flp-Gly)n.
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Prepare the coupling solution: Dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.
-
Add the coupling solution to the resin and shake for 2 hours. For Fmoc-(2S,4R)-4-fluoroproline-OH, a double coupling (repeating the coupling step) may be necessary to ensure complete reaction.
-
Wash the resin with DMF and DCM.
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.
-
Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with DCM and dry under vacuum.
-
Prepare the cleavage cocktail: 94% TFA, 2.5% TIS, 2.5% EDT, 1% H₂O.
-
Add the cleavage cocktail to the resin and shake for 3 hours.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
-
Caption: SPPS workflow for fluorinated CMP synthesis.
Purification and Characterization
Purification by High-Performance Liquid Chromatography (HPLC)
The crude peptide should be purified by reverse-phase HPLC to obtain a highly pure product.
| Parameter | Condition |
| Column | C18 semi-preparative column |
| Mobile Phase A | 0.1% TFA in H₂O |
| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 4 mL/min |
| Detection | 220 nm |
Collect fractions corresponding to the major peak and confirm the molecular weight by mass spectrometry before pooling and lyophilizing.
Characterization
Verify the identity of the purified peptide by electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. The observed mass should match the calculated mass of the desired peptide.
CD spectroscopy is the primary method for confirming the triple-helical conformation of CMPs and determining their thermal stability.[15][16]
Protocol:
-
Dissolve the lyophilized peptide in phosphate-buffered saline (PBS) at a concentration of 0.2 mg/mL.
-
Incubate the solution at 4°C for 24 hours to allow for triple helix formation.
-
Record a CD spectrum from 190 to 260 nm at 4°C. A positive peak around 225 nm and a strong negative peak around 200 nm are characteristic of a collagen triple helix.[17][18]
-
Perform a thermal melt experiment by monitoring the ellipticity at 225 nm while increasing the temperature from 4°C to 95°C at a rate of 1°C/min.
-
The melting temperature (Tm) is the temperature at which 50% of the triple helix is unfolded, determined from the first derivative of the melting curve.
| Peptide Sequence | Expected Tm (°C) | Reference |
| (Pro-Pro-Gly)₁₀ | ~40°C | [7] |
| (Pro-Hyp-Gly)₁₀ | ~60°C | [2] |
| (Pro-Flp-Gly)₁₀ | >90°C | [2] |
For more detailed structural analysis, 1D and 2D NMR spectroscopy can be employed.[19] ¹H and ¹⁹F NMR can provide insights into:
-
Proline Ring Pucker: The conformation of the fluoroproline ring can be determined from coupling constants.[11]
-
Peptide Bond Isomerization: The ratio of trans to cis isomers of the X-Flp peptide bond can be quantified.[11]
-
Triple Helix Formation: The appearance of distinct sets of resonances upon folding can confirm the formation of the triple-helical structure.[20]
Conclusion
The incorporation of this compound into collagen mimetic peptides offers a robust strategy for enhancing their thermal stability. This hyperstabilization, driven by stereoelectronic effects, opens up new avenues for the development of advanced biomaterials and therapeutics. The protocols outlined in this application note provide a comprehensive framework for the successful synthesis, purification, and characterization of these powerful molecules. By understanding and applying these techniques, researchers can unlock the full potential of fluorinated CMPs in their respective fields.
References
-
Study of collagen mimetic peptide's triple-helix structure and its thermostability by circular dichroism. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Ellison, A. J., VanVeller, B., & Raines, R. T. (2015). Convenient synthesis of collagen-related tripeptides for segment condensation. Biopolymers, 104(6), 674–681. [Link]
-
Laronze-Cochard, M., et al. (2020). Inviting C5-Trifluoromethylated Pseudoprolines into Collagen Mimetic Peptides. Organic Letters, 22(15), 5854–5858. [Link]
-
Ottani, V., et al. (2002). Acetyl-Terminated and Template-Assembled Collagen-Based Polypeptides Composed of Gly-Pro-Hyp Sequences. 2. Synthesis and Conformational Analysis by Circular Dichroism, Ultraviolet Absorbance, and Optical Rotation. Journal of the American Chemical Society, 124(13), 3229–3238. [Link]
-
Giraud-Mangin, M., et al. (2009). Circular dichroism studies of type III collagen mimetic peptides with anti- or pro-aggregant activities on human platelets. European Journal of Medicinal Chemistry, 44(6), 2643–2650. [Link]
-
Shoulders, M. D., Kamer, K. J., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. Bioorganic & Medicinal Chemistry Letters, 19(14), 3859–3862. [Link]
-
Synthesis of Collagen Mimetic Peptides. (n.d.). Request PDF. Retrieved January 13, 2026, from [Link]
-
Yu, S. M., & An, B. (2010). Collagen Mimetic Peptides: Progress Towards Functional Applications. Soft Matter, 6(1), 14-25. [Link]
-
Li, Y., & Yu, S. M. (2013). Collagen Mimetic Peptides. In Peptides (pp. 231-249). IntechOpen. [Link]
-
Collagen Mimetic Peptides: Progress Towards Functional Applications. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
McGuinness, K., & Nanda, V. (n.d.). Supplemental Information: Collagen mimetic peptide discs drive supramolecular assembly of a broad range of natural protein fibers through hydrophobic interactions. [Link]
-
Design of Fibril Forming Collagen Mimetic Peptides: Heterotrimers and Nucleation Domains. (2022). CUNY Academic Works. [Link]
-
COLLAGEN-PEPTIDE-BASED DRUG DELIVERY STRATEGIES. (n.d.). [Link]
-
Mizuno, K., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Bioscience, Biotechnology, and Biochemistry, 69(4), 732–739. [Link]
-
Verter, M. R., & Buer, B. C. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132–6143. [Link]
-
Shoulders, M. D., Kamer, K. J., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. PubMed. [Link]
-
An, B., & Yu, S. M. (2010). Collagen mimetic peptides: progress towards functional applications. Soft Matter, 6(1), 14-25. [Link]
-
Kumar, V. A., & Ganesh, K. N. (2016). 4-Fluoroprolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. In Fluorine in Life Sciences (pp. 223-247). Academic Press. [Link]
-
Kumar, V. A., et al. (2020). Cyclic Peptide Mimetic of Damaged Collagen. Biomacromolecules, 21(4), 1484–1490. [Link]
-
Gerrein, T. A., et al. (2022). Synthesis and stability of collagen mimetic peptides featuring δ-heteroatom-substituted prolines. Organic & Biomolecular Chemistry, 20(31), 6214–6218. [Link]
-
DeRider, M. L., et al. (2002). Collagen Stability: Insights from NMR Spectroscopic and Hybrid Density Functional Computational Investigations of the Effect of Electronegative Substituents on Prolyl Ring Conformations. Journal of the American Chemical Society, 124(10), 2436–2444. [Link]
-
DeRider, M. L., et al. (2002). Collagen Stability: Insights from NMR Spectroscopic and Hybrid Density Functional Computational Investigations of the Effect of Electronegative Substituents on Prolyl Ring Conformations. Journal of the American Chemical Society, 124(10), 2436–2444. [Link]
-
Li, Y., et al. (2013). Highly specific recognition of denatured collagen by fluorescent peptide probes with the repetitive Gly-Pro-Pro and Gly-Hyp-Hyp sequences. Chemical Communications, 49(82), 9410–9412. [Link]
-
The Thermal Stability of the Collagen Triple Helix Is Tuned According to the Environmental Temperature. (2022). PubMed. [Link]
-
Jiang, T., & Conticello, V. P. (2017). Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials. Biopolymers, 108(4), e23017. [Link]
-
Olsen, D. R., & Brodsky, B. (2022). Recent Advances in Collagen Mimetic Peptide Structure and Design. Biomacromolecules, 23(4), 1435–1446. [Link]
-
CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context. (2012). PubMed Central. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (2022). PubMed Central. [Link]
-
Solid-state NMR Study Reveals Collagen I Structural Modifications of Amino Acid Side Chains upon Fibrillogenesis. (2011). PubMed Central. [Link]
-
Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides. (2013). PubMed. [Link]
Sources
- 1. Collagen Mimetic Peptides: Progress Towards Functional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Collagen mimetic peptides: progress towards functional applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 5. Investigating the role of (2S,4R)-4-hydroxyproline in elastin model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raineslab.com [raineslab.com]
- 7. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. par.nsf.gov [par.nsf.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Convenient synthesis of collagen-related tripeptides for segment condensation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. [Study of collagen mimetic peptide's triple-helix structure and its thermostability by circular dichroism] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Circular dichroism studies of type III collagen mimetic peptides with anti- or pro-aggregant activities on human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. rsc.org [rsc.org]
- 18. academicworks.cuny.edu [academicworks.cuny.edu]
- 19. CD and NMR investigation of collagen peptides mimicking a pathological Gly–Ser mutation and a natural interruption in a similar highly charged sequence context - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Solid-state NMR Study Reveals Collagen I Structural Modifications of Amino Acid Side Chains upon Fibrillogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Fmoc-Protection of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Abstract
This document provides a comprehensive guide and a robust protocol for the N-α-Fmoc protection of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate. Fluorinated proline analogs are invaluable building blocks in medicinal chemistry and peptide science, often imparting enhanced metabolic stability, controlled peptide conformation, and improved binding affinity. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the cornerstone of modern solid-phase peptide synthesis (SPPS), offering orthogonal protection to acid-labile side-chain moieties.[1][2] This application note details the chemical rationale, a step-by-step experimental procedure, methods for reaction monitoring, and characterization of the final product, N-Fmoc-Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, designed for researchers and professionals in drug development and chemical synthesis.
Introduction and Scientific Rationale
The incorporation of non-canonical amino acids into peptide structures is a critical strategy for developing novel therapeutics. This compound, a derivative of hydroxyproline, is of particular interest. The strategic placement of a fluorine atom can profoundly influence the pKa of the pyrrolidine nitrogen and enforce a specific ring pucker, thereby pre-organizing peptide backbones into desired secondary structures.[3][4]
For its use in Fmoc-based SPPS, the secondary amine of the pyrrolidine ring must be protected with an Fmoc group. The selection of the Fmoc-protection strategy is governed by the need for high efficiency, mild reaction conditions to preserve stereochemical integrity, and compatibility with the existing methyl ester.
Mechanistic Insight into Fmoc Protection
The N-protection reaction proceeds via a nucleophilic acyl substitution. The secondary amine of the fluoropyrrolidine derivative acts as the nucleophile, attacking the electrophilic carbonyl carbon of the Fmoc-donating reagent.[5][6] The most common and reliable reagent for this transformation is N-(9-Fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), chosen for its high reactivity and stability compared to the more moisture-sensitive Fmoc-Chloride (Fmoc-Cl).[1][2][5]
The reaction is performed under weakly basic conditions, typically using sodium bicarbonate or sodium carbonate.[7] This base serves a dual purpose: it ensures the pyrrolidine nitrogen is in its free, nucleophilic state (rather than a protonated, non-nucleophilic ammonium salt) and neutralizes any acidic byproducts. A biphasic solvent system, such as 1,4-dioxane and water, is employed to effectively dissolve both the polar amino acid ester salt and the largely nonpolar Fmoc-OSu reagent.[7][8]
Figure 1: Chemical reaction scheme for Fmoc protection.
Detailed Experimental Protocol
This protocol is optimized for a starting scale of 5 mmol of this compound hydrochloride.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| This compound HCl | >98% Purity | Sigma-Aldrich |
| Fmoc-OSu (N-hydroxysuccinimide ester) | >99% Purity | ChemPep |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent Grade | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, >99.8% | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Reagent Grade | VWR Chemicals |
| Hydrochloric Acid (HCl), 1 M solution | Volumetric Standard | J.T. Baker |
| Brine (Saturated NaCl solution) | N/A | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Anhydrous, Granular | EMD Millipore |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Tech. |
| Deionized Water | Type I | N/A |
Equipment: 250 mL round-bottom flask, magnetic stir plate and stir bar, ice bath, separatory funnel, rotary evaporator, glass funnel, filter paper, column chromatography setup.
Step-by-Step Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve this compound hydrochloride (5.0 mmol, 1.0 eq.) and sodium bicarbonate (12.5 mmol, 2.5 eq.) in 30 mL of deionized water. Stir at room temperature until all solids have dissolved.
-
Fmoc Reagent Preparation: In a separate beaker, dissolve Fmoc-OSu (5.5 mmol, 1.1 eq.) in 30 mL of 1,4-dioxane.
-
Reaction Initiation: Cool the aqueous solution of the amino acid ester to 0°C using an ice bath. While stirring vigorously, add the Fmoc-OSu solution dropwise over 15-20 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-18 hours. The reaction mixture may appear as a cloudy suspension.
-
Monitoring: Check for the completion of the reaction using Thin-Layer Chromatography (TLC). (Mobile Phase: 30% Ethyl Acetate in Hexanes; Visualization: UV light and potassium permanganate stain). The starting material is UV-inactive but stains, while the Fmoc-protected product is highly UV-active.
-
Work-up & Extraction:
-
Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the 1,4-dioxane.
-
Dilute the remaining aqueous residue with 50 mL of deionized water and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl (2 x 30 mL) and brine (1 x 30 mL). The acid wash removes any unreacted amine and the N-hydroxysuccinimide byproduct.[9]
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which is often a pale yellow oil or white foam.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% EtOAc) to afford the pure N-Fmoc-Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate.
Workflow Visualization and Data Management
A systematic workflow ensures reproducibility and successful synthesis.
Figure 2: Experimental workflow from reaction setup to final analysis.
Expected Results & Characterization
| Parameter | Expected Outcome |
| Physical State | White to off-white solid or viscous oil. |
| Yield | 85-95% (after purification). |
| TLC (30% EtOAc/Hex) | Rf ≈ 0.4 (highly dependent on exact conditions). |
| ¹H NMR | Should show characteristic peaks for Fmoc group (~7.2-7.8 ppm) and pyrrolidine ring protons. |
| Mass Spec (ESI+) | Expected m/z for [M+H]⁺ and [M+Na]⁺. |
| HPLC Purity | >98% for use in peptide synthesis. |
Troubleshooting and Expert Insights
-
Issue: Low Reaction Conversion.
-
Cause: Insufficient base can leave the amine protonated. Hydrolysis of Fmoc-OSu can occur if the reaction is left for an excessively long time in aqueous media.
-
Solution: Ensure at least 2.5 equivalents of NaHCO₃ are used. Monitor the reaction and stop the work-up once the starting material is consumed to minimize hydrolysis.
-
-
Issue: Product is a Persistent Oil.
-
Cause: This is common for protected amino esters.
-
Solution: After column chromatography, concentrate the pure fractions and place the resulting oil under high vacuum for several hours. This often solidifies the product into a foam or amorphous solid, which is easier to handle and weigh.
-
-
Expert Insight: The Choice of Base. While stronger bases like triethylamine (TEA) can be used in anhydrous conditions, sodium bicarbonate in a biphasic system is superior for this application. It provides a self-regulating, mild pH environment that is sufficient to deprotonate the secondary amine without significantly promoting the hydrolysis of the methyl ester or the Fmoc group itself, ensuring a clean reaction profile.
Conclusion
The protocol described herein provides a reliable and high-yielding method for the Fmoc-protection of this compound. By employing the stable Fmoc-OSu reagent under mild Schotten-Baumann-like conditions, this procedure ensures the preservation of stereochemical integrity and compatibility with the ester functionality. The resulting N-Fmoc protected building block is of high purity and is immediately suitable for incorporation into advanced peptide synthesis workflows, enabling the exploration of fluorinated peptides in drug discovery and materials science.
References
-
Maity, S. K., et al. (2012). Synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras. ResearchGate. Retrieved from [Link]
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Nowick, J. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. UCI Department of Chemistry. Retrieved from [Link]
-
Chankeshwara, N., & Chakraborti, A. K. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Green Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Lokey Lab Protocols. (2017). Fmoc. Retrieved from [Link]
-
Le, H. T., et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Retrieved from [Link]
-
Chankeshwara, N., & Chakraborti, A. K. (2011). Green Chemistry. ResearchGate. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]
-
Chatterjee, J., et al. (2014). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. Retrieved from [Link]
-
Chen, Y. A., et al. (2017). Screening of Fmoc deprotection on standard amino acids and esters. ResearchGate. Retrieved from [Link]
-
Rogers, S. A., & He, Y. (2015). Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. Molecules. Retrieved from [Link]
- Google Patents. (1997). Methods for the synthesis of fmoc protected amines.
-
Bofill, M., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. MDPI. Retrieved from [Link]
-
J&K Scientific. (n.d.). (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Zhang, Y., et al. (2022). Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. PubMed Central. Retrieved from [Link]
Sources
- 1. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 2. lokeylab.wikidot.com [lokeylab.wikidot.com]
- 3. chemimpex.com [chemimpex.com]
- 4. jk-sci.com [jk-sci.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
Boc-protection of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate for peptide synthesis
Application Note & Protocol
Strategic N-Boc Protection of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate: A Gateway to Conformationally Defined Peptides
Abstract The incorporation of non-canonical amino acids is a cornerstone of modern peptide design and drug development. Fluorinated proline analogs, in particular, offer a powerful tool for modulating peptide conformation and stability. The (2S,4R)-4-fluoro (4R-FPro) diastereomer is known to enforce a Cγ-exo ring pucker, which preferentially stabilizes the trans conformation of the preceding prolyl peptide bond, a critical factor in protein folding and molecular recognition.[1] This guide provides a comprehensive, field-proven protocol for the efficient N-terminal tert-butyloxycarbonyl (Boc) protection of this compound hydrochloride. We delve into the mechanistic underpinnings of the reaction, offer a detailed step-by-step methodology, and discuss the subsequent saponification and integration of this valuable building block into Boc-based solid-phase peptide synthesis (SPPS) workflows.
Introduction: The Rationale for Fluorinated Prolines and Boc Protection
Proline's unique cyclic structure imparts significant conformational constraints on the peptide backbone. The strategic placement of an electron-withdrawing fluorine atom at the 4-position amplifies this effect through stereoelectronic interactions.[1][2] Specifically, (2S,4R)-4-fluoroproline serves as a potent inducer of the trans peptide bond, a feature leveraged by researchers to pre-organize peptide secondary structures, enhance thermal stability, and fine-tune binding affinities.[1]
To incorporate this analog into a growing peptide chain using the robust and well-established Boc/Bzl SPPS strategy, its α-amino group must be temporarily masked.[3][4] The Boc group is the protecting group of choice for this N-terminal protection, prized for its stability under a wide range of synthetic conditions and its clean, quantitative removal with moderate acids like trifluoroacetic acid (TFA).[5][6] The protocol herein describes the conversion of the commercially available hydrochloride salt of the proline methyl ester into its Boc-protected form, preparing it for subsequent use in peptide synthesis.[7]
Mechanistic Principles of Boc Protection
The N-Boc protection of an amine is a classic nucleophilic acyl substitution reaction.[6] The process, when starting from an amine hydrochloride salt, involves two key stages:
-
In Situ Neutralization: The starting material, this compound hydrochloride, is an ammonium salt. A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is introduced to abstract the acidic proton, liberating the free secondary amine. This step is critical to unmask the nucleophilic lone pair on the nitrogen atom.
-
Nucleophilic Attack: The liberated amine attacks one of the electrophilic carbonyl carbons of the di-tert-butyl dicarbonate ((Boc)₂O) reagent.[6][8] This forms a transient tetrahedral intermediate.
-
Collapse and Byproduct Formation: The intermediate collapses, expelling a tert-butyl carbonate anion as a leaving group.[9] This unstable anion rapidly decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is subsequently protonated by the protonated base from the initial step.[9][10] The evolution of CO₂ gas is a characteristic feature of this reaction.[9]
Caption: Workflow for Boc protection of an amine hydrochloride salt.
Detailed Experimental Protocol: N-Boc Protection
This protocol details the protection of this compound hydrochloride on a 10 mmol scale.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Equivalents |
| This compound HCl[7] | C₆H₁₁ClFNO₂ | 183.61 | 10.0 | 1.0 |
| Di-tert-butyl dicarbonate ((Boc)₂O) | C₁₀H₁₈O₅ | 218.25 | 10.5 | 1.05 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 11.0 | 1.1 |
| Dichloromethane (DCM), anhydrous | CH₂Cl₂ | 84.93 | ~50 mL | - |
| Deionized Water | H₂O | 18.02 | - | - |
| 5% w/v Citric Acid Solution | C₆H₈O₇ | 192.12 | - | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | - |
| Saturated Sodium Chloride Solution (Brine) | NaCl | 58.44 | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | - |
Step-by-Step Procedure
-
Dissolution & Neutralization: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound hydrochloride (1.84 g, 10.0 mmol). Add anhydrous dichloromethane (50 mL) and stir to form a suspension. Cool the flask in an ice bath (0 °C). Add triethylamine (1.53 mL, 1.11 g, 11.0 mmol) dropwise over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The suspension should become a clear solution as the free amine is formed.
-
Boc Anhydride Addition: To the cold solution, add di-tert-butyl dicarbonate (2.29 g, 10.5 mmol) in a single portion.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with:
-
5% citric acid solution (2 x 30 mL) to remove excess triethylamine.
-
Saturated sodium bicarbonate solution (2 x 30 mL) to remove any unreacted (Boc)₂O byproducts.
-
Saturated sodium chloride (brine) solution (1 x 30 mL) to reduce the solubility of organic material in the aqueous phase.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification and Characterization: The crude product, typically a colorless to pale yellow oil, is often of sufficient purity (>95%) for the next step. If further purification is required, flash column chromatography on silica gel can be performed. Confirm the structure and purity of the final product, N-Boc-Methyl-(2S,4R)-4-fluoropyrrolidine-2-carboxylate, using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
Expected Outcomes
| Parameter | Expected Result |
| Physical Form | Colorless to pale yellow oil or low-melting solid |
| Typical Yield | 90-98% |
| Purity (Crude) | >95% by NMR |
| Storage | Store at 2-8 °C under an inert atmosphere (N₂ or Ar) |
Application in Solid-Phase Peptide Synthesis (SPPS)
The newly synthesized N-Boc-Methyl-(2S,4R)-4-fluoropyrrolidine-2-carboxylate is a protected building block. To be used in SPPS, the methyl ester must first be converted to a free carboxylic acid. This two-step process prepares the amino acid for coupling to the N-terminus of a resin-bound peptide chain.[11][12]
Saponification of the Methyl Ester
-
Procedure: Dissolve the Boc-protected ester (1.0 eq) in a 3:1 mixture of THF/water. Cool to 0 °C and add lithium hydroxide (LiOH·H₂O, 1.2 eq). Stir at 0 °C and allow to warm to room temperature over 2-4 hours.
-
Work-up: Once the reaction is complete, acidify the mixture to pH ~3 with cold 1 M HCl. Extract the product with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield N-Boc-(2S,4R)-4-fluoroproline as a white solid.
Integration into Boc-SPPS Cycle
The resulting N-Boc-(2S,4R)-4-fluoroproline is now ready for use in a standard Boc-SPPS workflow.[11]
Caption: Integration of the fluorinated proline into a Boc-SPPS workflow.
The cycle proceeds as follows:
-
Coupling: The free acid, N-Boc-(2S,4R)-4-fluoroproline, is activated in situ using a standard coupling reagent (e.g., HBTU, HATU) and coupled to the deprotected N-terminus of the peptide-resin in the presence of a base like DIEA.[3][11]
-
Deprotection: After coupling, the N-terminal Boc group is removed by treating the resin with a 25-50% solution of TFA in DCM for approximately 20-30 minutes.[5][13]
-
Neutralization: The resulting ammonium trifluoroacetate salt is neutralized with a solution of 10% DIEA in DCM to liberate the free amine for the next coupling cycle.[3][11]
Conclusion
The protocol detailed in this application note provides a reliable and high-yielding method for the N-Boc protection of this compound. The resulting product is a crucial intermediate that, after straightforward saponification, becomes a valuable building block for peptide chemists. Its incorporation allows for precise control over backbone conformation, enabling the synthesis of structurally defined peptides and proteins for applications in drug discovery, materials science, and fundamental biochemical research.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). [Online]. Available: [Link]
-
Boc Protection Mechanism (Boc2O) - Common Organic Chemistry. [Online]. Available: [Link]
-
Mastering Organic Synthesis: The Role of Di-Tert-Butyl Dicarbonate as a Protecting Group. [Online]. Available: [Link]
-
Large-Scale Practical Process of Boc-Protected 4-Fluoro-L-Proline - ResearchGate. [Online]. Available: [Link]
-
Amine Protection and Deprotection - Master Organic Chemistry. [Online]. Available: [Link]
-
Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. [Online]. Available: [Link]
-
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines - ACS Publications. [Online]. Available: [Link]
-
Practical Synthesis of Boc-Protected cis-4-Trifluoromethyl and cis-4-Difluoromethyl-l-prolines | Request PDF - ResearchGate. [Online]. Available: [Link]
-
Practical syntheses of 4-fluoroprolines - PMC - NIH. [Online]. Available: [Link]
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR | The Journal of Organic Chemistry - ACS Publications. [Online]. Available: [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC - PubMed Central. [Online]. Available: [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF - ResearchGate. [Online]. Available: [Link]
-
[PDF] 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. | Semantic Scholar. [Online]. Available: [Link]
-
Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes - PubMed. [Online]. Available: [Link]
-
Boc-Protected Amino Groups - Organic Chemistry Portal. [Online]. Available: [Link]
-
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 - PubChem. [Online]. Available: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Boc Protection Mechanism (Boc2O) [commonorganicchemistry.com]
- 10. jk-sci.com [jk-sci.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. chempep.com [chempep.com]
Application Note: Synthesis and Characterization of Hyperstable Collagen Mimetic Peptides Using (2S,4R)-4-Fluoroproline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Collagen's triple helix is the most abundant protein structure in the animal kingdom, providing essential mechanical strength to tissues. However, its limited thermal stability and potential for immunogenicity can constrain its use in advanced biomedical applications. This guide details the synthesis of hyperstable collagen mimetic peptides (CMPs) by incorporating (2S,4R)-4-fluoroproline (Flp), a synthetic amino acid that confers exceptional conformational stability. We provide a deep dive into the stereoelectronic effects governing this hyperstabilization, detailed protocols for solid-phase peptide synthesis, and methods for biophysical characterization. The resulting fluorinated collagen mimics offer significant advantages for creating next-generation biomaterials and drug delivery vehicles.
The Scientific Foundation: Beyond the Water Bridge
For decades, the stability of natural collagen, which is rich in (2S,4R)-4-hydroxyproline (Hyp), was attributed to a network of hydrogen bonds mediated by bridging water molecules.[1][2] However, pioneering work using (2S,4R)-4-fluoroproline (Flp) has overturned this paradigm.[2][3] Replacing the hydroxyl group of Hyp with a fluorine atom, which is a poor hydrogen bond donor, was found to dramatically increase the thermal stability of the collagen triple helix.[2] This discovery pointed towards a more nuanced mechanism rooted in stereoelectronic effects.
The hyperstability conferred by Flp is not due to hydrophobicity but arises from a powerful stereoelectronic phenomenon known as the gauche effect.[4][5] The high electronegativity of the fluorine atom at the 4R position of the proline ring induces a Cγ-exo pucker.[3][6] This specific ring conformation preorganizes the peptide backbone, locking the dihedral angles (φ, ψ) into the precise geometry required for the formation of a stable polyproline II-type helix, the fundamental building block of the collagen triple helix.[4][6] Because fluorine is more electronegative than the oxygen of a hydroxyl group, this preorganizational effect is even stronger in Flp than in Hyp, leading to a "hyperstable" structure.[3][4]
Caption: Mechanism of Flp-induced collagen hyperstabilization.
Experimental Design: From Monomer to Triple Helix
The synthesis of hyperstable CMPs is achieved through standard Fmoc-based solid-phase peptide synthesis (SPPS). The key component is the fluorinated proline building block. While the topic specifies Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride, this is a precursor. For direct use in Fmoc-SPPS, it must be converted to its N-terminally protected form, Fmoc-(2S,4R)-4-Flp-OH . This section outlines the complete workflow.
Caption: Overview of the synthetic and purification workflow.
Materials and Reagents
-
Amino Acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-(2S,4R)-4-Flp-OH
-
Resin: Rink Amide MBHA resin (or similar, for C-terminal amide)
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM), Piperidine, Diisopropylethylamine (DIEA), Trifluoroacetic acid (TFA), Acetonitrile (ACN, HPLC grade), Cold diethyl ether
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Scavengers: Triisopropylsilane (TIS), Water, Dithiothreitol (DTT, if synthesizing peptides with Cys)
-
Buffers: 50 mM Acetic Acid or Phosphate-Buffered Saline (PBS) for analysis
Protocol: Solid-Phase Peptide Synthesis of (Pro-Flp-Gly)₁₀
This protocol describes the manual synthesis of a model hyperstable CMP, Ac-(Pro-Flp-Gly)₁₀-NH₂.
1. Resin Preparation:
- Swell 100 mg of Rink Amide resin in DMF for 30 minutes in a fritted reaction vessel.
- Drain the DMF.
2. Fmoc Deprotection:
- Add 2 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes. Drain.
- Repeat with a fresh 2 mL of 20% piperidine for 15 minutes.
- Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
3. Amino Acid Coupling (Example: Glycine):
- In a separate vial, pre-activate the first amino acid. Dissolve Fmoc-Gly-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in a minimal volume of DMF. Add DIEA (6 eq.) and vortex for 1-2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate at room temperature for 1-2 hours.
- Scientist's Note: HBTU/HOBt is a standard and highly efficient activation chemistry for amide bond formation. The addition of DIEA, a non-nucleophilic base, is crucial to neutralize the reaction mixture.
- Perform a Kaiser test to confirm complete coupling (ninhydrin test; positive = blue beads, negative = yellow/clear beads). If positive, repeat the coupling step.
- Wash the resin with DMF (5x) and DCM (3x).
4. Peptide Elongation:
- Repeat steps 2 (Deprotection) and 3 (Coupling) for each amino acid in the sequence (Flp, Pro, Gly, etc.) until the full peptide is assembled.
- Scientist's Note: The sequence is built from the C-terminus to the N-terminus. For (Pro-Flp-Gly)₁₀, the order of addition after the initial Gly will be Flp, then Pro, repeating this tripeptide unit ten times.
5. N-terminal Acetylation:
- After the final Fmoc deprotection, wash the resin with DMF.
- Add a solution of 20% (v/v) acetic anhydride and 2% (v/v) DIEA in DMF. Agitate for 30 minutes.
- Rationale: Acetylation of the N-terminus neutralizes the positive charge of the terminal amine, mimicking a native protein structure and preventing unwanted interactions in subsequent assays.[4]
- Wash thoroughly with DMF (5x) and DCM (5x). Dry the resin under vacuum.
6. Cleavage and Deprotection:
- Prepare a cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O.
- CAUTION: Work in a fume hood. TFA is highly corrosive.
- Add the cleavage cocktail to the dried resin (approx. 2 mL for 100 mg resin).
- Agitate at room temperature for 2-3 hours.
- Rationale: High-concentration TFA cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as scavengers to trap reactive carbocations released during this process, preventing side reactions.
- Filter the resin and collect the TFA solution containing the peptide.
7. Peptide Precipitation and Purification:
- Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube of ice-cold diethyl ether.
- A white precipitate should form. Pellet the peptide by centrifugation (3000 x g, 5 min).
- Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat 2-3 times.
- Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
- Dissolve the crude peptide in a minimal amount of 50% ACN/water and purify by Reverse-Phase HPLC (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
- Collect fractions and confirm the identity of the pure peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).
- Pool the pure fractions and lyophilize to obtain a fluffy white powder. Store at -20°C.
Biophysical Characterization: Proving Hyperstability
Protocol: Thermal Stability by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is the gold standard for confirming the triple-helical conformation and measuring its thermal stability.
1. Sample Preparation:
- Dissolve the lyophilized peptide in a suitable buffer (e.g., 50 mM acetic acid or PBS) to a final concentration of 0.1-0.2 mg/mL.
- Allow the solution to stand at 4°C for at least 24 hours to ensure complete triple-helix formation.
2. CD Measurement:
- Use a CD spectrophotometer equipped with a Peltier temperature controller.
- Record a baseline spectrum with the buffer alone.
- Record the CD spectrum of the peptide sample from 250 nm to 190 nm at 4°C. A characteristic positive peak around 225 nm and a strong negative trough around 200 nm confirms the triple-helical structure.
- Rationale: The unique chirality of the collagen triple helix produces a distinct CD signature, which is absent when the peptide is in a random coil state.
3. Thermal Denaturation (Melting Curve):
- Monitor the CD signal at 225 nm while increasing the temperature from 4°C to a temperature above the expected melting point (e.g., 95-100°C for Flp-CMPs) at a rate of 1°C/min.
- The resulting plot of ellipticity vs. temperature will show a sharp cooperative transition as the triple helix unfolds into random coils.
- The melting temperature (Tₘ) is defined as the temperature at the midpoint of this transition.
Expected Results and Data Analysis
The incorporation of (2S,4R)-4-fluoroproline in the Yaa position of the Xaa-Yaa-Gly repeat leads to a dramatic increase in the thermal stability of the collagen triple helix.
| Collagen Mimetic Peptide | Tₘ (°C) | Stability vs. (Pro-Hyp-Gly) |
| (Pro-Pro-Gly)₁₀ | ~35 | Baseline |
| (Pro-Hyp-Gly)₁₀ | ~65 | +30°C |
| (Pro-Flp-Gly)₁₀ | ~91 | +56°C |
| Data adapted from published studies for illustrative purposes.[7] |
The Tₘ for the Flp-containing peptide is significantly higher than that of both the non-hydroxylated and the naturally hydroxylated counterparts, providing quantitative proof of hyperstabilization.
Applications and Future Directions
The exceptional stability of fluorinated collagen opens new avenues for biomedical innovation.
-
Drug Delivery: Hyperstable collagen can be engineered into nanoparticles or hydrogels for the controlled release of therapeutics.[8][9] Its enhanced resistance to proteases can prolong the circulation time and bioavailability of conjugated drugs.[10]
-
Tissue Engineering: Scaffolds made from hyperstable CMPs provide robust and durable matrices for regenerative medicine, promoting cell adhesion and tissue repair without the risk of rapid degradation.[11]
-
Biomaterials: The ability to tune stability by varying the degree of fluorination allows for the creation of custom biomaterials with precisely defined physical properties for applications ranging from surgical adhesives to advanced wound dressings.[2][12]
References
-
Brodsky, B., & Ramshaw, J. A. (2011). The collagen structure: a review. Matrix Biology, 30(3), 139-153. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. Bioorganic & medicinal chemistry letters, 19(14), 3859-3862. [Link]
-
Shoulders, M. D., Kamer, K. J., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. PubMed, 19(14). [Link]
-
Chen, C. L., et al. (2021). Peptoid Residues Make Diverse, Hyperstable Collagen Triple-Helices. Journal of the American Chemical Society, 143(29), 10910-10919. [Link]
-
Nishi, Y., et al. (2005). Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix. Biochemistry, 44(16), 6034-6042. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Journal of the American Chemical Society, 131(28), 9882-9883. [Link]
-
Chen, C. L., et al. (2021). Peptoid Residues Make Diverse, Hyperstable Collagen Triple-Helices. ACS Publications. [Link]
-
Chen, C. L., et al. (2021). Peptoid Residues Make Diverse, Hyperstable Collagen Triple-Helices. PubMed Central. [Link]
-
Lennox, J. R., & Sanii, B. (2012). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Acta Crystallographica Section E, 68(Pt 10), o2490. [Link]
-
Raines, R. T. (2008). Hyperstable Collagen Based on 4-Fluoroproline Residues. ResearchGate. [Link]
-
Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen mimic. Chemistry & biology, 6(2), 63-70. [Link]
-
Koide, T. (2013). Collagen-like triple helical peptides: applications in drug development and regenerative medicine. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 133(3), 387-392. [Link]
-
Wang, S., et al. (2023). Diversity of Collagen Proteins and Their Biomedical Applications in Drug Delivery. Molecules, 28(14), 5309. [Link]
-
Sionkowska, A., & Adamiak, K. (2011). Collagen application in drug formulation technology. Achievements and perspectives. Current Pharmaceutical Design, 17(32), 3589-3594. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Modulating collagen triple-helix stability with 4-chloro, 4-fluoro, and 4-methylprolines. Protein Science, 18(7), 1548-1556. [Link]
-
Koide, T. (2013). [Collagen-like triple helical peptides: applications in drug development and regenerative medicine]. Semantic Scholar. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of chemical research, 50(7), 1700-1708. [Link]
-
Paiva-Oliveira, D., et al. (2023). The Versatility of Collagen in Pharmacology: Targeting Collagen, Targeting with Collagen. International Journal of Molecular Sciences, 24(13), 11099. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A hyperstable collagen mimic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. raineslab.com [raineslab.com]
- 8. mdpi.com [mdpi.com]
- 9. yadda.icm.edu.pl [yadda.icm.edu.pl]
- 10. Peptoid Residues Make Diverse, Hyperstable Collagen Triple-Helices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [Collagen-like triple helical peptides: applications in drug development and regenerative medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. discovery.researcher.life [discovery.researcher.life]
The Strategic Incorporation of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate in Modern Drug Discovery: Application Notes and Protocols
This technical guide provides an in-depth exploration of the applications of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a key building block in contemporary medicinal chemistry. We will delve into the strategic rationale for its use, focusing on its role as a conformationally constrained proline bioisostere, and provide detailed, field-proven protocols for its incorporation into advanced drug candidates, particularly in the development of Hepatitis C Virus (HCV) protease inhibitors and Dipeptidyl Peptidase IV (DPP-IV) inhibitors.
The Significance of the (2S,4R)-4-Fluoropyrrolidine Scaffold: A Conformational Advantage
The pyrrolidine ring is a prevalent scaffold in numerous FDA-approved drugs.[1] Its non-planar, three-dimensional structure allows for a thorough exploration of pharmacophore space. The introduction of a fluorine atom at the 4-position of the pyrrolidine ring, as in this compound, imparts unique and advantageous properties for drug design.
The strategic placement of the electronegative fluorine atom has profound stereoelectronic effects that influence the pyrrolidine ring's pucker and the conformational preference of the preceding amide bond.[2] Specifically, the (2S,4R) stereoisomer, also known as trans-4-fluoroproline, predominantly adopts a Cγ-exo ring pucker. This conformation favors a trans configuration of the preceding peptide bond, a critical factor in stabilizing desired protein-ligand interactions and enhancing the overall stability of peptides and proteins.[1][3] This pre-organization of the molecular conformation can lead to a significant increase in binding affinity and biological activity.
The benefits of incorporating a fluorine atom extend beyond conformational control. Fluorine substitution can also enhance metabolic stability by blocking potential sites of oxidation, improve membrane permeability, and modulate the pKa of nearby functional groups, all of which are desirable properties in drug candidates.[3][4][5]
Application in the Synthesis of Hepatitis C Virus (HCV) NS3/4A Protease Inhibitors
A prominent application of 4-substituted pyrrolidine derivatives is in the synthesis of macrocyclic HCV NS3/4A protease inhibitors. Grazoprevir, a potent inhibitor of HCV genotypes 1 and 4, features a key structural motif derived from a substituted proline.[6] The (2S,4R)-4-fluoropyrrolidine core can be utilized to synthesize analogous inhibitors, with the fluorine atom contributing to improved potency and a better resistance profile.[3]
Below is a detailed protocol for the synthesis of a key intermediate, (2S,4R)-4-(quinoxalin-2-yloxy)pyrrolidine-2-carboxylate, which is a precursor to a class of HCV protease inhibitors. This protocol is a representative example of how this compound can be strategically employed.
Protocol 1: Synthesis of a Quinoxaline-Pyrrolidine Intermediate for HCV Inhibitors
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between a protected 4-hydroxypyrrolidine derivative (which can be synthesized from the title compound) and a substituted quinoxaline.
Workflow Diagram:
Figure 1. Workflow for the synthesis of a key HCV inhibitor intermediate.
Materials:
-
N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester
-
2,3-dichloro-6-methoxyquinoxaline
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
N,N-Dimethylacetamide (DMAc)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-(2S,4R)-4-hydroxy-L-proline methyl ester (1.0 eq) and 2,3-dichloro-6-methoxyquinoxaline (1.1 eq) in anhydrous DMAc, add DBU (1.3 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield the desired (2S,4R)-1-tert-butyl 2-methyl 4-((3-chloro-6-methoxyquinoxalin-2-yl)oxy)pyrrolidine-1,2-dicarboxylate.
Expected Outcome: This procedure typically yields the desired product in good yield (70-85%). The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Application in the Synthesis of Dipeptidyl Peptidase IV (DPP-IV) Inhibitors
DPP-IV inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. The design of many DPP-IV inhibitors is based on mimicking the structure of the natural substrates of the enzyme, which often contain a proline residue. The incorporation of a fluorinated pyrrolidine moiety, such as that derived from this compound, can enhance the inhibitory activity and improve the pharmacokinetic profile of these drugs.[4][7]
The fluoropyrrolidine moiety typically occupies the S1 pocket of the DPP-IV enzyme.[4] The fluorine atom can engage in favorable interactions with the enzyme's active site, leading to increased binding affinity.
Quantitative Data: In Vitro DPP-IV Inhibitory Activity
The following table summarizes the in vitro DPP-IV inhibitory activity of a series of prolyl-fluoropyrrolidine derivatives, demonstrating the potency that can be achieved with this scaffold.
| Compound | Structure | IC₅₀ (µM)[4] |
| Compound 9 | Aryl substituted piperazine with acetamide linker | 0.83 |
| Compound 10 | Aryl substituted piperazine with acetamide linker | 0.43 |
Protocol 2: General Procedure for Amide Coupling to Synthesize a Fluoropyrrolidine-Based DPP-IV Inhibitor Precursor
This protocol outlines a standard amide bond formation reaction to couple the (2S,4R)-4-fluoropyrrolidine-2-carboxylate core with a carboxylic acid, a key step in the synthesis of many DPP-IV inhibitors.
Workflow Diagram:
Figure 2. General workflow for the amide coupling reaction.
Materials:
-
Carboxylic acid of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture for 10 minutes at room temperature.
-
Addition of Amine: Add a solution of this compound hydrochloride (1.2 eq) in DMF to the reaction mixture.
-
Reaction Progression: Stir the reaction at room temperature for 4-6 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers sequentially with 1N HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the desired N-acylated product.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to enforce a specific, biologically favorable conformation makes it a powerful tool for the design of potent and selective drug candidates. The detailed protocols provided herein for its application in the synthesis of HCV and DPP-IV inhibitor precursors offer a practical guide for researchers in drug discovery and development. The strategic incorporation of this fluorinated scaffold is a testament to the growing importance of conformational control in modern drug design.
References
-
Sharma, S., et al. (2013). Synthesis, evaluation and molecular docking of prolyl-fluoropyrrolidine derivatives as dipeptidyl peptidase IV inhibitors. Chemical Biology & Drug Design, 82(2), 156-166. Available from: [Link]
-
Gillis, E. P., et al. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(21), 6618-6628. Available from: [Link]
-
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 759-774. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Holmgren, S. K., et al. (1999). A cis-prolyl peptide bond in a thermophilic ribonuclease A. Protein Science, 8(1), 13-18. Available from: [Link]
-
Vitaku, E., et al. (2014). Pyrrolidine-based compounds in approved drugs. European Journal of Medicinal Chemistry, 74, 477-488. Available from: [Link]
-
Caldwell, C. G., et al. (2004). Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(5), 1265-1268. Available from: [Link]
-
Kim, D., et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429. Available from: [Link]
-
Coburn, C. A., et al. (2016). Hepatitis C Virus NS3/4A Protease Inhibitors Incorporating Flexible P2 Quinoxalines Target Drug Resistant Viral Variants. ACS Medicinal Chemistry Letters, 7(11), 1004-1009. Available from: [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
Zhang, J., & Zhang, Z. (2013). 2′,4′-Difluoro-2′-methyl Substituted Nucleoside Derivatives as Inhibitors of HCV RNA Replication. ACS Medicinal Chemistry Letters, 4(7), 633-637. Available from: [Link]
-
J&K Scientific LLC. (n.d.). Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
Shoulders, M. D., et al. (2013). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Acta Crystallographica Section E, 69(Pt 11), o1679. Available from: [Link]
-
Li, F., et al. (2016). Discovery of 2′-α-C-Methyl-2′-β-C-fluorouridine Phosphoramidate Prodrugs as Inhibitors of Hepatitis C Virus. ACS Medicinal Chemistry Letters, 7(12), 1147-1152. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis of (2S,4R)-4-aminoethyl-L-Pro and (2S,4R)-4-carboxymethyl-L-Pro from (2S,4R)-Nα-Boc-4-hydroxy-L-Pro methyl ester. Retrieved from [Link]
-
Ali, M. A., et al. (2013). Anti-hepatitis C virus activity of novel β-d-2′-C-methyl-4′-azido pyrimidine nucleoside phosphoramidate prodrugs. Antiviral Chemistry and Chemotherapy, 23(4), 159-167. Available from: [Link]
-
PubChem. (n.d.). (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). Grazoprevir. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fluorine-containing macrocyclic peptides and peptidomimetics - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO00219B [pubs.rsc.org]
- 4. Synthesis of Grazoprevir, a Potent NS3/4a Protease Inhibitor for the Treatment of Hepatitis C Virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grazoprevir | C38H50N6O9S | CID 44603531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Purification and Identification of Novel Dipeptidyl Peptidase IV Inhibitory Peptides Derived from Bighead Carp (Hypophthalmichthys nobilis) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. (2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 71777636 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Enzymatic Incorporation of Fluorinated Prolines in Proteins
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The strategic incorporation of fluorinated amino acids into proteins represents a paradigm shift in protein engineering and drug discovery. Among these, fluorinated prolines (F-Pro) offer a unique toolkit to modulate protein stability, folding, and interactions with unprecedented precision. The strong inductive effect of the fluorine atom enforces a specific pyrrolidine ring pucker, biases the preceding peptide bond conformation, and can accelerate cis-trans isomerization, all of which are critical determinants of protein structure and function.[1][2] This guide provides a comprehensive overview of the principles and detailed protocols for the enzymatic incorporation of fluorinated prolines into proteins, tailored for researchers in academia and industry. We will delve into both in vivo and in vitro methodologies, analytical validation techniques, and the profound implications for therapeutic protein development and fundamental biological research.
Introduction: The Power of a Single Fluorine Atom
Fluorine, the most electronegative element, is virtually absent in natural biology, making it a powerful tool for chemical biologists.[3] Its substitution for hydrogen (a minimal steric perturbation with a van der Waals radius of 1.47 Å for fluorine versus 1.20 Å for hydrogen) can dramatically alter the physicochemical properties of a molecule.[4] In the context of proline, fluorination at the Cγ position ((4R)-fluoroproline and (4S)-fluoroproline) or Cβ position ((3S)-fluoroproline and (3R)-fluoroproline) introduces potent stereoelectronic effects that can:
-
Enhance Thermal and Chemical Stability: By pre-organizing the peptide backbone, F-Pro can significantly increase the melting temperature and resistance to proteolysis of proteins.[5][6]
-
Modulate Protein-Protein Interactions: The conformational rigidity imposed by F-Pro can either strengthen or weaken binding affinities, offering a means to fine-tune biological interactions.[7]
-
Serve as a Sensitive 19F-NMR Probe: With no natural background signal in biological systems, the 19F nucleus provides a highly sensitive and specific reporter for studying protein conformation, dynamics, and ligand binding in real-time.[8][9][10]
The applications of this technology are vast, ranging from the stabilization of therapeutic antibodies and enzymes to the development of novel biomaterials and the elucidation of complex biological mechanisms.[4][11]
The Enzymatic Machinery: Leveraging and Engineering Nature's Toolkit
The central challenge in incorporating a non-canonical amino acid like F-Pro is to coax the cell's translational machinery to accept it. This process hinges on the aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for charging tRNAs with their cognate amino acids.[6]
Exploiting the Promiscuity of Wild-Type Prolyl-tRNA Synthetase (ProRS)
Fortunately, the endogenous ProRS in organisms like Escherichia coli exhibits a degree of substrate promiscuity and can recognize and activate certain F-Pro analogs, particularly 4-fluoroprolines.[6][12] This allows for a straightforward method of global proline substitution in auxotrophic host strains.
Site-Specific Incorporation: The Orthogonal System
For precise control, site-specific incorporation is achieved using an "orthogonal" aminoacyl-tRNA synthetase/tRNA pair. This involves an engineered aaRS that uniquely recognizes the F-Pro and a cognate suppressor tRNA (e.g., tRNAPylCUA) that reads through a nonsense codon (like the amber stop codon, UAG) introduced at the desired position in the gene of interest.[13][14][15] This ensures that the F-Pro is incorporated only at the specified site. The pyrrolysyl-tRNA synthetase (PylRS) from archaea is a commonly used scaffold for engineering new specificities due to its inherent orthogonality in bacteria and eukaryotes.[16][17][18]
Methodologies for Incorporation
Global Incorporation in Vivo (Residue-Specific)
This method is suitable for studies where all proline residues are to be replaced by an F-Pro analog. It relies on a proline auxotrophic E. coli strain, which cannot synthesize its own proline.
Workflow for Global F-Pro Incorporation
Caption: Workflow for global incorporation of fluorinated proline.
Detailed Protocol: Global Incorporation of (4R)-Fluoroproline
-
Host Strain: E. coli proline auxotroph (e.g., ATCC 25290).
-
Plasmid: High-copy plasmid expressing the gene of interest under a tightly controlled promoter (e.g., pET vector series).
-
Transformation: Transform the auxotrophic strain with the expression plasmid.
-
Starter Culture: Inoculate 10 mL of LB medium with a single colony and grow overnight at 37°C.
-
Main Culture: Inoculate 1 L of M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO4, 0.1 mM CaCl2, all 20 canonical amino acids (40 mg/L each, except proline), and the appropriate antibiotic. Use the overnight culture for inoculation to a starting OD600 of 0.05.
-
Growth and Depletion: Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8. This step depletes the intracellular pool of proline.
-
Induction: Add (4R)-fluoroproline to a final concentration of 200 mg/L. Immediately after, induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Expression: Reduce the temperature to 25°C and continue shaking for 12-16 hours.
-
Harvest and Purification: Harvest the cells by centrifugation. Purify the target protein using standard protocols.
Causality Behind Choices:
-
Proline Auxotroph: Essential to prevent the incorporation of natural proline, ensuring high levels of F-Pro substitution.[19]
-
Minimal Medium: Allows for precise control over the amino acid composition, crucial for the depletion/replacement strategy.
-
Temperature Reduction: Lowering the temperature after induction often improves protein solubility and folding, especially when incorporating a non-canonical amino acid.
Site-Specific Incorporation in Vivo
This advanced technique requires an orthogonal synthetase/tRNA pair and a modified gene containing an amber stop codon (UAG) at the desired proline position.
Workflow for Site-Specific F-Pro Incorporation
Caption: Workflow for site-specific incorporation of fluorinated proline.
Detailed Protocol: Site-Specific Incorporation using an Engineered PylRS
-
Plasmids:
-
Host Strain: E. coli BL21(DE3) or similar expression strain.
-
Co-transformation: Co-transform the host strain with both plasmids.
-
Culture: Grow the cells in LB medium supplemented with the appropriate antibiotics and the fluorinated proline analog (e.g., 1 mM 4,4-difluoroproline) at 37°C.
-
Induction: When the OD600 reaches 0.6-0.8, induce the expression of the orthogonal pair with arabinose (if under an araBAD promoter) and the target protein with IPTG.
-
Expression: Incubate at a reduced temperature (e.g., 20°C) for 16-20 hours.
-
Purification: Harvest the cells and purify the full-length protein. The presence of a C-terminal purification tag (e.g., His-tag) is crucial, as it selects for full-length, successfully suppressed protein over truncated products.
Causality Behind Choices:
-
Two-Plasmid System: Allows for differential control over the expression of the target protein and the translational machinery required for F-Pro incorporation.
-
C-terminal Tag: A self-validating mechanism. Only ribosomes that have successfully incorporated the F-Pro at the UAG codon will proceed to translate the C-terminal tag, enabling selective purification of the desired product.[20]
In Vitro Incorporation using Cell-Free Protein Synthesis (CFPS)
CFPS offers a powerful alternative, providing direct control over the reaction environment without the constraints of cell viability.[21][22] This is particularly advantageous for producing toxic proteins or for high-throughput screening of F-Pro variants.
Detailed Protocol: CFPS with Fluorinated Proline
-
CFPS System: Use a commercial E. coli-based CFPS kit (e.g., PURE system or S30-based extracts).
-
Reaction Mix: Prepare the reaction according to the manufacturer's instructions.
-
Amino Acid Mix: Prepare an amino acid mixture that lacks natural proline but contains the desired fluorinated proline analog (e.g., 2 mM).
-
Template DNA: Add the plasmid or linear DNA template encoding the protein of interest. For site-specific incorporation, the template must contain the UAG codon, and the reaction must be supplemented with the pre-charged F-Pro-tRNAPylCUA or with the orthogonal synthetase/tRNA pair and the F-Pro.[23]
-
Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-6 hours.
-
Analysis: The resulting protein can be directly analyzed or purified from the reaction mixture.
Causality Behind Choices:
-
Open System: The lack of a cell wall allows the direct addition of non-canonical amino acids and engineered tRNAs, bypassing the need for cellular uptake.[21]
-
Custom Amino Acid Mix: Enables complete replacement of proline with its fluorinated analog, leading to near 100% incorporation efficiency.
Verification and Analysis
Confirming the successful incorporation of F-Pro is a critical step. A combination of techniques is recommended for unambiguous validation.
| Analytical Technique | Information Provided | Key Considerations |
| Mass Spectrometry (ESI-MS) | Confirms the mass shift corresponding to the incorporation of F-Pro. Can determine incorporation efficiency. | High-resolution MS is required to resolve the mass difference between proline (115.13 Da) and fluoroprolines (e.g., 4-fluoroproline: 133.12 Da).[24] |
| 19F-NMR Spectroscopy | Unambiguously confirms the presence and chemical environment of the fluorine atom. Provides structural and dynamic information. | Requires a dedicated NMR probe and expertise in 19F-NMR. The chemical shift is highly sensitive to the local environment.[7][8][25] |
| SDS-PAGE & Western Blot | Visualizes the production of full-length protein (especially for site-specific incorporation). | Compares expression with and without the F-Pro. A band corresponding to the full-length protein in the presence of F-Pro indicates successful suppression. |
| Protein Sequencing/MS-MS | Pinpoints the exact location of the F-Pro residue within the protein sequence. | Provides definitive proof of site-specificity. |
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Low Protein Yield | Toxicity of the F-Pro analog. Inefficient charging by ProRS. Poor suppression efficiency (site-specific). | Lower the F-Pro concentration. Reduce expression temperature and time. For site-specific, optimize the concentration of the orthogonal components or use a more efficient engineered synthetase.[18] |
| Incomplete Incorporation | Insufficient depletion of endogenous proline (in vivo). Competition from natural proline. | Optimize the growth and depletion protocol for auxotrophic strains. Ensure high purity of the F-Pro analog. |
| Protein Misfolding/Aggregation | The specific F-Pro analog destabilizes the protein fold. | Try a different F-Pro stereoisomer (e.g., (4S)-FPro instead of (4R)-FPro), as they have opposite effects on ring pucker.[1][5] Optimize refolding protocols post-purification. |
| No Full-Length Protein (Site-Specific) | Inefficient UAG suppression. Inactive orthogonal synthetase. | Verify the activity of the orthogonal pair with a reporter protein (e.g., GFP with a UAG codon). Increase the concentration of the F-Pro and the orthogonal components. |
Conclusion and Future Outlook
The enzymatic incorporation of fluorinated prolines is a robust and versatile technology that empowers researchers to manipulate protein structure and function with chemical precision. The methodologies described herein provide a foundation for applying this technology to a wide array of biological questions and therapeutic challenges. As our ability to engineer aminoacyl-tRNA synthetases with novel specificities continues to advance, the palette of fluorinated amino acids available for protein engineering will only expand, opening new frontiers in drug discovery, biomaterials science, and synthetic biology.[14][16]
References
-
Site‐Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Fluorine in drug discovery: Role, design and case studies. (n.d.). International Journal of Pharmacy and Pharmaceutical Science. Retrieved January 14, 2026, from [Link]
-
NMR of fluoroprolines as a tool to explore function of Proline Rich Motifs of Proteins. (n.d.). Agence Nationale de la Recherche. Retrieved January 14, 2026, from [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (2021). Magnetic Resonance, 2(2), 633–655. [Link]
-
Fluorinated Protein and Peptide Materials for Biomedical Applications. (2022). Molecules, 27(15), 4984. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (2021). Magnetic Resonance, 2(2), 633–655. [Link]
-
3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR. (2012). Protein and peptide letters, 19(7), 716–719. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (2016). Topics in heterocyclic chemistry, 48, 1–11. [Link]
-
Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. (2018). Frontiers in microbiology, 9, 2999. [Link]
-
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. (2018). Beilstein journal of organic chemistry, 14, 1152–1167. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. (n.d.). Raines Lab. Retrieved January 14, 2026, from [Link]
-
Site-Specific Incorporation of a 19 F-Amino Acid into Proteins as an NMR Probe for Characterizing Protein Structure and Reactivity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2016). Molecules, 21(7), 860. [Link]
-
Applications of (19)F-NMR in Fragment-Based Drug Discovery. (2016). Molecules (Basel, Switzerland), 21(7), E860. [Link]
-
Perspectives on Applications of 19 F-NMR in Fragment-Based Drug Discovery. (2023). Molecules, 28(19), 6848. [Link]
-
Site-Specific Incorporation of Fluorinated Prolines into Proteins and Their Impact on Neighbouring Residues. (n.d.). eLIBRARY.RU. Retrieved January 14, 2026, from [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry, 57(41), 5891–5904. [Link]
-
Fluorine: A new element in protein design. (2010). ACS chemical biology, 5(6), 535–546. [Link]
-
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (2020). Molecules (Basel, Switzerland), 25(23), E5562. [Link]
-
Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. (2018). Chemical science, 9(42), 8143–8148. [Link]
-
Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. (2021). STAR protocols, 2(3), 100705. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. (2021). International journal of molecular sciences, 22(20), 11194. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. (2021). International Journal of Molecular Sciences, 22(20), 11194. [Link]
-
Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains. (2021). International journal of molecular sciences, 22(20), 11194. [Link]
-
Cell-free protein synthesis. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
γ-(S)-Trifluoromethyl proline: evaluation as a structural substitute of proline for solid state 19F-NMR peptide studies. (2015). Organic & Biomolecular Chemistry, 13(10), 2963–2970. [Link]
-
A complete flowchart for the proline incorporation into proteins during... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Analysis of fluorinated proteins by mass spectrometry. (2014). Advances in experimental medicine and biology, 806, 319–329. [Link]
- Engineering aminoacyl-tRNA synthetases for use in synthetic biology. (n.d.). [No Source Found].
-
Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids. (2023). Nature communications, 14(1), 4381. [Link]
-
An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids. (2022). Biotechnology journal, 17(9), e2200096. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. (2018). Biochemistry, 57(41), 5891–5904. [Link]
-
A User's Guide to Cell-Free Protein Synthesis. (2021). Methods and Protocols, 4(1), 11. [Link]
Sources
- 1. raineslab.com [raineslab.com]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine: A new element in protein design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mr.copernicus.org [mr.copernicus.org]
- 9. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmacyjournal.org [pharmacyjournal.org]
- 12. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Engineering aminoacyl-tRNA synthetases for use in synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Engineering Pyrrolysyl-tRNA Synthetase for the Incorporation of Non-Canonical Amino Acids with Smaller Side Chains [mdpi.com]
- 18. Machine learning-guided evolution of pyrrolysyl-tRNA synthetase for improved incorporation efficiency of diverse noncanonical amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Cell-free protein synthesis - Wikipedia [en.wikipedia.org]
- 22. mdpi.com [mdpi.com]
- 23. An efficient cell-free protein synthesis platform for producing proteins with pyrrolysine-based noncanonical amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
Application Notes and Protocols for Solid-Phase Peptide Synthesis of Fluorinated Peptides
For Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into peptides has emerged as a powerful tool in drug discovery and chemical biology. Fluorination can profoundly influence the conformational preferences, metabolic stability, binding affinity, and lipophilicity of peptides, thereby enhancing their therapeutic potential.[1][2][3] This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of fluorinated peptides. It delves into the nuances of utilizing fluorinated amino acid building blocks, optimizing coupling strategies, and addressing common synthetic challenges. Detailed, field-tested protocols for synthesis, cleavage, and characterization are provided to enable researchers to successfully incorporate these valuable modifications into their peptide candidates.
Introduction: The Power of Fluorine in Peptide Science
Fluorine, the most electronegative element, imparts unique properties when incorporated into amino acids and, consequently, peptides.[4] Unlike other halogens, fluorine's small van der Waals radius allows it to act as a bioisostere of a hydrogen atom, while its strong electron-withdrawing nature can significantly alter the electronic properties of the peptide backbone and side chains. This "fluorine effect" can lead to:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic degradation and increasing the in vivo half-life of peptide therapeutics.[2]
-
Modulation of Bioactivity: Fluorination can alter the pKa of nearby functional groups, influence hydrogen bonding patterns, and induce specific secondary structures, all of which can fine-tune the binding affinity and selectivity of a peptide for its target.
-
Increased Lipophilicity: The introduction of fluorine can enhance a peptide's ability to cross cellular membranes, a critical factor for intracellular drug targets.[2]
-
Probes for Mechanistic Studies: The unique NMR signature of ¹⁹F makes it an excellent probe for studying peptide conformation, dynamics, and interactions with biological targets without background interference.[5][6]
Despite these advantages, the synthesis of fluorinated peptides presents unique challenges. The electron-withdrawing nature of fluorine can decrease the nucleophilicity of the amino group and the reactivity of the carboxyl group of fluorinated amino acids, often leading to lower coupling efficiencies and requiring optimized protocols.[1][2]
Fluorinated Amino Acid Building Blocks
A growing variety of fluorinated amino acids are commercially available, offering diverse options for peptide modification. These can be broadly categorized based on the location of the fluorine substitution:
-
Side-Chain Fluorination: This is the most common type, with fluorine atoms incorporated into the side chains of both aliphatic and aromatic amino acids (e.g., fluorinated alanines, leucines, phenylalanines, and tyrosines).
-
Backbone Fluorination: Fluorine substitution on the α- or β-carbon of the amino acid backbone can significantly influence peptide conformation and proteolytic stability.[7]
-
Proline Analogues: Fluorinated proline derivatives are particularly useful for stabilizing or destabilizing specific secondary structures, such as polyproline helices and β-turns.
Table 1: Common Fmoc-Protected Fluorinated Amino Acids for SPPS
| Fluorinated Amino Acid | Structure (Example) | Key Application/Consideration |
| (S)-Fmoc-4-fluoro-L-phenylalanine | Fmoc-Phe(4-F)-OH | Aromatic interactions, ¹⁹F NMR probe |
| (S)-Fmoc-3-fluoro-L-phenylalanine | Fmoc-Phe(3-F)-OH | Aromatic interactions, ¹⁹F NMR probe |
| (S)-Fmoc-2-fluoro-L-phenylalanine | Fmoc-Phe(2-F)-OH | Steric and electronic perturbations |
| (S)-Fmoc-5,5,5-trifluoro-L-leucine | Fmoc-Leu(5,5,5-F₃)-OH | Hydrophobic core packing, metabolic stability |
| (2S,4R)-Fmoc-4-fluoro-L-proline | Fmoc-Pro(4R-F)-OH | Favors C4-exo pucker, influences conformation |
| (2S,4S)-Fmoc-4-fluoro-L-proline | Fmoc-Pro(4S-F)-OH | Favors C4-endo pucker, influences conformation |
| (S)-Fmoc-3-fluoro-L-alanine | Fmoc-Ala(3-F)-OH | Minimal steric perturbation with altered electronics |
Core Principles and Workflow of Fluorinated Peptide SPPS
The solid-phase synthesis of fluorinated peptides generally follows the standard Fmoc/tBu strategy. However, key steps require careful optimization to accommodate the altered reactivity of fluorinated amino acids.
General Workflow Diagram
Caption: General workflow for Fmoc-based solid-phase synthesis of fluorinated peptides.
Detailed Protocols and Methodologies
Resin Selection and Preparation
Standard resins used for Fmoc-SPPS, such as Wang, Rink Amide, and 2-chlorotrityl chloride resins, are generally compatible with the synthesis of fluorinated peptides.[8] The choice of resin depends on whether a C-terminal acid or amide is desired.
Protocol 4.1.1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add sufficient N,N-dimethylformamide (DMF) to cover the resin.
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF.
Fmoc-Deprotection
The lability of the Fmoc group to basic conditions is the cornerstone of this synthetic strategy.[9]
Protocol 4.2.1: Fmoc Removal
-
Add a solution of 20% (v/v) piperidine in DMF to the swelled resin.
-
Agitate the mixture for 3-5 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for an additional 15-20 minutes.
-
Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine and dibenzofulvene adducts.
Coupling of Fluorinated Amino Acids: The Critical Step
The reduced nucleophilicity of the N-terminal amine after coupling a fluorinated amino acid and the potentially reduced reactivity of the incoming fluorinated amino acid's carboxyl group necessitate more robust coupling conditions.
Causality Behind Reagent Choice: Standard coupling reagents like HBTU/HOBt with a tertiary base (e.g., DIPEA) are often effective. However, for particularly challenging couplings involving sterically hindered or electron-deficient fluorinated amino acids, stronger coupling reagents are recommended. Immonium-type reagents such as HDMA or COMU, or the use of Fmoc-amino acid fluorides, can significantly improve coupling efficiency.[10]
Table 2: Recommended Coupling Conditions for Fluorinated Amino Acids
| Coupling Challenge | Recommended Reagent(s) | Equivalents (AA:Reagent:Base) | Time (min) | Notes |
| Standard Fluorinated AA | HBTU/HOBt/DIPEA | 4 : 3.9 : 6 | 60-120 | Double coupling may be necessary. |
| Sterically Hindered FAA | HATU/DIPEA | 4 : 3.9 : 6 | 90-180 | Higher reactivity than HBTU. |
| Electron-Deficient FAA | COMU/DIPEA | 4 : 3.9 : 6 | 60-120 | Minimizes racemization. |
| Aggregation-Prone Sequences | DIC/Oxyma Pure | 4 : 4 : - | 120-240 | Oxyma Pure is a safer alternative to HOBt. |
Protocol 4.3.1: Standard Coupling of a Fluorinated Amino Acid
-
In a separate vessel, dissolve the Fmoc-fluorinated amino acid (4 eq.) and HBTU (3.9 eq.) in DMF.
-
Add DIPEA (6 eq.) to the solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Perform a Kaiser test to monitor the reaction progress. If the test is positive (indicating free amines), drain the solution and repeat the coupling step (double coupling).
-
If the Kaiser test is negative, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
Capping Unreacted Amines
In cases of incomplete coupling, it is crucial to cap any unreacted N-terminal amines to prevent the formation of deletion sequences.
Protocol 4.4.1: Acetylation Capping
-
Wash the peptide-resin with DMF.
-
Prepare a capping solution of acetic anhydride/DIPEA/DMF (e.g., 5:6:89 v/v/v).
-
Add the capping solution to the resin and agitate for 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF.
Cleavage and Side-Chain Deprotection
The final step involves cleaving the peptide from the solid support and removing the acid-labile side-chain protecting groups. The choice of scavengers in the cleavage cocktail is critical to prevent side reactions with sensitive residues like Trp, Met, Cys, and Tyr.
Protocol 4.5.1: TFA Cleavage
-
Wash the fully assembled peptide-resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
-
Prepare a cleavage cocktail. A standard cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.[11]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the TFA solution under a gentle stream of nitrogen.
-
Precipitate the crude peptide by adding the concentrated filtrate to a large volume of cold diethyl ether.
-
Isolate the peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether 2-3 times.
-
Dry the crude peptide pellet under vacuum.
Characterization of Fluorinated Peptides
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized fluorinated peptide.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the crude peptide and to purify it to the desired level. The increased hydrophobicity of many fluorinated peptides may require adjustments to the gradient of the mobile phase (e.g., a higher percentage of acetonitrile).
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF MS is used to confirm the molecular weight of the peptide, verifying the successful incorporation of the fluorinated amino acid(s).[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: Can be used for structural elucidation, though the spectra can be complex.[12]
-
¹⁹F NMR: This is a powerful technique for analyzing fluorinated peptides. It provides a distinct signal for each fluorine atom, offering insights into the local chemical environment, peptide conformation, and binding interactions.[13][14] The chemical shift of ¹⁹F is highly sensitive to its surroundings.[6]
-
Troubleshooting Common Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | - Reduced reactivity of fluorinated AA.- Peptide aggregation. | - Use a stronger coupling reagent (HATU, COMU).- Perform a double coupling.- Increase reaction time or temperature (use with caution).- Add a chaotropic agent like 0.1 M LiCl to the coupling solution. |
| Peptide Aggregation | - Hydrophobic sequences.- Formation of secondary structures. | - Use a more polar solvent system (e.g., NMP instead of DMF).- Incorporate a "difficult sequence" disrupting monomer.- Perform synthesis at an elevated temperature. |
| Side Reactions during Cleavage | - Inadequate scavenging of reactive cations. | - Use an appropriate scavenger cocktail based on the peptide sequence (e.g., add EDT for Trp-containing peptides). |
| Low Yield | - Cumulative effect of incomplete couplings.- Premature cleavage from the resin. | - Optimize each coupling step; use capping.- Ensure the linker-resin stability to the repeated deprotection steps. |
Conclusion
The solid-phase synthesis of fluorinated peptides is a highly enabling technology for modern drug discovery and chemical biology. While the unique electronic properties of fluorine necessitate careful optimization of synthetic protocols, particularly the coupling step, the rewards in terms of improved peptide properties are substantial. By understanding the principles outlined in these application notes and adhering to the detailed protocols, researchers can confidently and successfully synthesize these valuable molecules.
References
-
Bunnage, M. E., et al. (2014). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 12(35), 6843-6846. [Link]
-
Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. [Link]
-
Richardson, P. (2025). Utility of fluorinated α-amino acids in development of therapeutic peptides. Taylor & Francis Online. [Link]
-
Jbara, M., et al. (2019). Fluorinated peptide biomaterials. Comprehensive Biomaterials II, 3, 235-256. [Link]
-
Richardson, P. (2025). Utility of fluorinated α-amino acids in small molecule drug design. Expert Opinion on Drug Discovery. [Link]
-
Kjellsson, T. N., et al. (2014). Analysis of fluorinated proteins by mass spectrometry. Advances in Experimental Medicine and Biology, 806, 319-329. [Link]
-
Mei, H., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Coin, I., et al. (2013). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology, 1047, 13-24. [Link]
-
Wang, F., et al. (2022). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). The Journal of Physical Chemistry B, 126(46), 9469-9480. [Link]
-
L-H. Li, et al. (2011). Solid-Phase Synthesis and Fluorine-18 Radiolabeling of CycloRGDyK. Molecular Imaging and Biology, 13(5), 894-901. [Link]
-
Tam, J. P., et al. (1995). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 153-184. [Link]
-
Barney, C. W., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(9), 1645-1656. [Link]
-
Fields, G. B. (1994). Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Methods in Molecular Biology, 35, 17-27. [Link]
-
GenScript. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. GenScript. [Link]
-
Fields, G. B. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology, 35, 17-27. [Link]
-
Barney, C. W., et al. (2023). Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry, 34(9), 1645-1656. [Link]
-
Wang, Y., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Organic Chemistry Frontiers, 10(4), 1017-1033. [Link]
-
Wenschuh, H., et al. (2000). Fmoc Amino Acid Fluorides: Convenient Reagents for the Solid-Phase Assembly of Peptides Incorporating Sterically Hindered Residues. The Journal of Organic Chemistry, 65(21), 7084-7092. [Link]
-
Kumar, K., et al. (2007). Enabling routine fluorous capping in solid phase peptide synthesis. Organic & Biomolecular Chemistry, 5(1), 133-138. [Link]
-
Muttenthaler, M., et al. (2017). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 23(1), 8-24. [Link]
-
Hofman, T., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Biomolecular NMR, 74(4-5), 231-243. [Link]
- Carpino, L. A. (1993). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Bryan, M. C., et al. (2021). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ACS Sustainable Chemistry & Engineering, 9(42), 14046-14057. [Link]
-
L-H. Li, et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149. [Link]
-
Isidro-Llobet, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24(2), 529-550. [Link]
Sources
- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorinated peptide biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of fluorinated proteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mr.copernicus.org [mr.copernicus.org]
- 7. Solid phase synthesis of peptides containing backbone-fluorinated amino acids - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for Fluorinated Amino Acids: A Detailed Guide for Researchers
Introduction: Navigating the Unique Chemistry of Fluorinated Amino Acids
The incorporation of fluorinated amino acids into peptides has emerged as a powerful strategy in drug discovery and materials science. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the conformational preferences, metabolic stability, and binding affinity of peptides. However, the very electronic effects that make fluorinated amino acids so valuable also present significant challenges to standard peptide synthesis protocols, particularly concerning the use of protecting groups.
The strong electron-withdrawing nature of fluorine can decrease the nucleophilicity of the α-amino group and increase the acidity of the α-proton and the carboxylic acid.[1][2] This altered reactivity necessitates a careful re-evaluation of traditional protecting group strategies to ensure efficient and successful synthesis of fluorinated peptides. This guide provides an in-depth exploration of protecting group strategies tailored for fluorinated amino acids, offering detailed protocols and the scientific rationale behind them to empower researchers in this exciting field.
N-Terminal Protection: Overcoming the Challenge of a Less Nucleophilic Amine
The reduced nucleophilicity of the amino group in many fluorinated amino acids, especially those with fluorine substitution at or near the α-carbon, is a primary hurdle in N-terminal protection.[1] Standard conditions for introducing common protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) may result in sluggish reactions and low yields.
The Boc Strategy: Forcing the Reaction Forward
The acid-labile Boc group is a cornerstone of peptide synthesis. For fluorinated amino acids, its introduction often requires more forcing conditions than for their non-fluorinated counterparts.
Key Considerations:
-
Activation of the Boc Reagent: Using highly reactive Boc reagents such as di-tert-butyl dicarbonate (Boc₂O) in combination with a catalyst is often necessary.
-
Elevated Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier.
-
Extended Reaction Times: Allowing for longer reaction times is crucial to drive the reaction to completion.
Protocol: Boc Protection of α-Trifluoromethyl-Alanine (α-Tfm-Ala)
This protocol provides a method for the Boc protection of the highly electron-deficient α-Tfm-Ala.[3]
Materials:
-
(R/S)-α-Trifluoromethyl-alanine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M aqueous hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Suspend α-Tfm-Ala (1.0 eq) in DCM.
-
Add TEA (2.5 eq) and a catalytic amount of DMAP.
-
Add Boc₂O (1.5 eq) portion-wise to the stirred suspension at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl (2x) and saturated NaHCO₃ (2x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes gradient).
Expected Yield: 70-85%
The Fmoc Strategy: A Milder Alternative
The base-labile Fmoc group offers a milder alternative to the Boc group, which is advantageous for acid-sensitive fluorinated amino acids or peptides. The protection reaction is typically carried out under basic conditions.
Key Considerations:
-
Choice of Base: A non-nucleophilic organic base like triethylamine or N,N-diisopropylethylamine (DIPEA) is preferred to avoid side reactions.
-
Fmoc Reagent: Fmoc-OSu (N-(9-Fluorenylmethyloxycarbonyloxy)succinimide) is a common and effective reagent.[4]
Protocol: Fmoc Protection of Pentafluoro-L-phenylalanine
This protocol details the Fmoc protection of the commercially available pentafluoro-L-phenylalanine.[5]
Materials:
-
Pentafluoro-L-phenylalanine
-
Fmoc-OSu
-
Sodium bicarbonate (NaHCO₃)
-
1,4-Dioxane
-
Water
-
Diethyl ether
-
1 M aqueous hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve pentafluoro-L-phenylalanine (1.0 eq) in a 1:1 mixture of 1,4-dioxane and 10% aqueous NaHCO₃ solution.
-
Add a solution of Fmoc-OSu (1.1 eq) in 1,4-dioxane dropwise at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Dilute the reaction with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Recrystallize the product from an appropriate solvent system (e.g., ethyl acetate/hexanes).
Expected Yield: 85-95%
C-Terminal Protection: Strategies for Esterification
The increased acidity of the carboxylic acid in some fluorinated amino acids can influence the choice of esterification method for C-terminal protection. Both acid- and base-catalyzed methods can be employed, with careful consideration of the specific substrate.
Benzyl Ester (Bn) Protection
Benzyl esters are valuable for their stability and removal by hydrogenolysis.[6] Fischer esterification, using a strong acid catalyst, is a common method for their formation.[7]
Protocol: Benzyl Esterification of a Fluorinated Phenylalanine Derivative
Materials:
-
N-Boc-4-fluorophenylalanine
-
Benzyl alcohol
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Toluene
-
Dean-Stark apparatus
Procedure:
-
To a solution of N-Boc-4-fluorophenylalanine (1.0 eq) in toluene, add benzyl alcohol (5.0 eq) and a catalytic amount of p-TsOH (0.1 eq).
-
Heat the mixture to reflux using a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC until completion (typically 4-6 hours).
-
Cool the reaction mixture and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the product by column chromatography.
tert-Butyl Ester (tBu) Protection
The acid-labile tert-butyl ester is another widely used C-terminal protecting group. A recently developed method using bis(trifluoromethanesulfonyl)imide (Tf₂NH) offers an efficient route for the tert-butylation of carboxylic acids, including those of amino acids.[8][9][10]
Protocol: tert-Butyl Esterification of a Fluorinated Amino Acid
This protocol is adapted from a general method for the tert-butylation of amino acids.[8]
Materials:
-
Fluorinated amino acid
-
Bis(trifluoromethanesulfonyl)imide (Tf₂NH)
-
tert-Butyl acetate (t-BuOAc)
Procedure:
-
Suspend the fluorinated amino acid (1.0 eq) in tert-butyl acetate.
-
Add Tf₂NH (1.1 eq) to the suspension at room temperature.
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC or LC-MS). Reaction times are typically short (15-60 minutes).
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by column chromatography if necessary.
Expected Yield: High yields, often >90%.
Side-Chain Protection: An Orthogonal Approach
For trifunctional fluorinated amino acids, orthogonal protecting groups are essential to allow for selective deprotection and modification of the side chain.[11][12] The choice of protecting group depends on the nature of the side-chain functionality and its compatibility with the N- and C-terminal protecting groups.
Protecting Fluorinated Tyrosine and Histidine
-
Fluorinated Tyrosine: The hydroxyl group of a fluorinated tyrosine can be protected as a tert-butyl ether (tBu), which is compatible with the Fmoc strategy and cleaved with strong acid (e.g., TFA) during the final deprotection step.
-
Fluorinated Histidine: The imidazole side chain of fluorinated histidine presents a challenge due to its modified pKa.[13] The trityl (Trt) group is a common choice for protecting the imidazole nitrogen in Fmoc-based synthesis.
Deprotection Strategies: Cleavage of Protecting Groups
The final and often most critical step is the removal of the protecting groups. The conditions must be carefully chosen to avoid side reactions, particularly those that may be exacerbated by the presence of fluorine.
Boc Deprotection
The Boc group is typically removed with strong acids like trifluoroacetic acid (TFA).[14][15] The reaction proceeds via a stable tert-butyl cation.
Protocol: TFA-Mediated Boc Deprotection
Materials:
-
Boc-protected fluorinated amino acid or peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane (TIS) or anisole) - optional but recommended
-
Cold diethyl ether
Procedure:
-
Dissolve the Boc-protected substrate in DCM.
-
Add a solution of TFA in DCM (typically 25-50% v/v). If scavengers are used, they should be added to the TFA solution.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Concentrate the reaction mixture in vacuo.
-
Precipitate the deprotected product by adding cold diethyl ether.
-
Collect the solid by filtration and wash with cold diethyl ether.
Fmoc Deprotection
The Fmoc group is cleaved under basic conditions, most commonly with a solution of piperidine in an aprotic polar solvent like N,N-dimethylformamide (DMF).[16][17]
Protocol: Piperidine-Mediated Fmoc Deprotection
Materials:
-
Fmoc-protected fluorinated amino acid or peptide-resin
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure (for Solid-Phase Peptide Synthesis):
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes.
-
Drain the solution and repeat the treatment for another 10-20 minutes.
-
Wash the resin thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
Data Summary: A Comparative Overview
The following table provides a qualitative comparison of the key features of Boc and Fmoc protecting group strategies as they apply to fluorinated amino acids.
| Feature | Boc Strategy | Fmoc Strategy |
| N-Terminal Protection Conditions | Often requires forcing conditions (catalyst, heat) | Generally milder basic conditions |
| N-Terminal Deprotection Conditions | Strong acid (e.g., TFA) | Mild base (e.g., piperidine) |
| Orthogonality | Non-orthogonal with acid-labile side-chain protecting groups | Orthogonal with acid-labile side-chain protecting groups |
| Compatibility with Fluorine | Can be challenging to introduce on electron-deficient amines | Generally more compatible with a wider range of fluorinated amino acids |
| Side Reactions during Deprotection | Potential for side reactions from the tert-butyl cation (scavengers recommended) | Potential for aspartimide formation in sensitive sequences |
Visualizing the Workflow: Protecting Group Strategies
Caption: Workflow for protecting group strategies for fluorinated amino acids.
Conclusion: A Strategic Approach to Fluorinated Peptide Synthesis
The successful synthesis of peptides containing fluorinated amino acids hinges on a strategic and informed approach to the use of protecting groups. The electronic properties of fluorine necessitate modifications to standard protocols, particularly for N-terminal protection. By understanding the underlying chemical principles and employing the optimized protocols outlined in this guide, researchers can effectively navigate the challenges and unlock the full potential of fluorinated amino acids in their scientific endeavors. The continued development of novel protecting groups and methodologies will undoubtedly further expand the toolkit available for the synthesis of these fascinating and valuable molecules.
References
- Chaume, G., et al. (2013). Synthesis of Protected Enantiopure (R) and (S)-a-Trifluoromethylalanine Containing Dipeptide Building Blocks Ready to Use for Solid Phase Peptide Synthesis. The Journal of Organic Chemistry, 78(4), 1475-1485.
- Ogasa, C., Kayano, K., & Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
- Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
- Jones, J. H. (2013). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 78(24), 12596-12602.
-
Vedantu. (n.d.). What is the esterification reaction equation of benzyl alcohol and acetic acid? Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
- Nur Iftitahiyah, et al. (2017). ESTERIFICATION OF ACETIC ACID AND BENZYL ALCOHOL OVER ZEOLITE HX PRODUCED FROM BANGKA BELITUNG KAOLIN. Malaysian Journal of Analytical Sciences, 21(2), 524-531.
- Choy, J., et al. (2010). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 75(15), 5294-5297.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Salwiczek, M., et al. (2012). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. ChemBioChem, 13(12), 1697-1711.
- Ni, C., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Medicinal Chemistry, 11(6), 666-685.
- Ryan, M. R., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1645-1652.
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. Retrieved from [Link]
- Fields, G. B. (1997). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. In Methods in Molecular Biology (Vol. 73, pp. 17-33). Humana Press.
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. Retrieved from [Link]
-
Wikipedia. (n.d.). Fluorenylmethyloxycarbonyl protecting group. Retrieved from [Link]
-
Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Namba, K. (2024). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett, 35, 235-239.
-
ResearchGate. (n.d.). Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed... Retrieved from [Link]
- Albericio, F., & Barany, G. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-139.
- Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual review of biochemistry, 57(1), 957-989.
-
ResearchGate. (n.d.). Esterification of Carboxylic Acids Catalyzed by in situ Generated Tetraalkylammonium Fluorides. Retrieved from [Link]
-
ResearchGate. (n.d.). Esterification of Various Carboxylic Acids with tert-Butyl Alcohol in the Presence of DMAP or Calcined Hydrotalcite a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]
- Brigaud, T., et al. (2020).
- Bundy, J. L., et al. (2019). Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification. Bioorganic & medicinal chemistry letters, 29(1), 122-125.
- Taylor, R., et al. (2021). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery, 16(12), 1449-1463.
- Google Patents. (n.d.). CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.
- Ganesan, A., & George, A. Y. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC advances, 5(118), 97657-97660.
- Zhang, X., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. Chemical Society Reviews, 52(2), 559-592.
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
- Theillet, F. X., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS journal, 291(4), 696-711.
- Jäckel, C., & Koksch, B. (2016). Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. European Journal of Organic Chemistry, 2016(29), 4921-4932.
-
ResearchGate. (n.d.). Can someone suggest reaction conditions for BoC protection of glycine? Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102143938A - Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. What is the esterification reaction equation of benzyl class 12 chemistry CBSE [vedantu.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols [organic-chemistry.org]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. fiveable.me [fiveable.me]
- 12. researchgate.net [researchgate.net]
- 13. Genetic incorporation of 4-fluorohistidine into peptides enables selective affinity purification - PMC [pmc.ncbi.nlm.nih.gov]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. total-synthesis.com [total-synthesis.com]
- 17. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
preventing side reactions with Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Welcome to the technical support center for Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and prevent common side reactions, ensuring the successful incorporation of this valuable building block into your synthetic workflows.
Introduction: The Impact of Fluorine
This compound is a proline analogue where a fluorine atom at the C4 position introduces unique stereoelectronic properties. The strong inductive effect of the fluorine atom has several important consequences that influence its reactivity:
-
Reduced Nucleophilicity: The electron-withdrawing fluorine atom lowers the basicity and nucleophilicity of the secondary amine in the pyrrolidine ring.
-
Conformational Rigidity: The fluorine substituent biases the puckering of the pyrrolidine ring, which can influence the conformation of the resulting peptide backbone.[1][2]
-
Altered Peptide Bond Isomerization: The presence of fluorine can accelerate the cis/trans isomerization of the prolyl peptide bond.[1][2]
Understanding these fundamental principles is key to troubleshooting and preventing side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Coupling Reactions
Question 1: My coupling reaction with this compound is sluggish or incomplete. Why is this happening and what can I do?
Answer:
This is a common observation and is primarily due to the reduced nucleophilicity of the secondary amine caused by the electron-withdrawing fluorine atom. Standard coupling conditions that are effective for proline may be insufficient for its fluorinated analogue.
Troubleshooting Workflow: Incomplete Coupling
Caption: Troubleshooting workflow for incomplete coupling reactions.
Detailed Recommendations:
-
Select a More Potent Coupling Reagent: For electron-deficient amines like this one, standard carbodiimides (e.g., DIC, EDC) are often insufficient.[3][4] Switch to a more powerful onium-salt reagent.
| Reagent Class | Examples | Potency | Notes |
| Carbodiimides | DIC, EDC | Standard | Often insufficient for this substrate. |
| Uronium/Aminium | HATU, HBTU, HCTU | High | Highly effective for hindered and electron-deficient amines. |
| Phosphonium | PyBOP, PyAOP | High | Excellent alternatives to uronium salts. |
-
Perform a Double Coupling: After the initial coupling reaction, perform a second coupling with fresh reagents to drive the reaction to completion.
-
Increase Reaction Time and/or Temperature: Allow the coupling reaction to proceed for a longer duration (e.g., 4-24 hours). Gentle heating (40-50°C) or the use of microwave-assisted synthesis can also be effective, but should be used cautiously to avoid racemization.[5]
-
Optimize Solvent Choice: N-methylpyrrolidone (NMP) has better solvating properties than Dimethylformamide (DMF) and can help overcome aggregation issues in difficult sequences.[6]
Question 2: I am observing epimerization at the C2 position after coupling. How can I prevent this?
Answer:
Epimerization is a risk when activating the carboxyl group of any amino acid. The electron-withdrawing nature of the fluorinated pyrrolidine ring can exacerbate this issue by increasing the acidity of the α-proton at the C2 position.[7]
Prevention Strategies:
-
Choice of Coupling Reagent and Additive: Use a coupling reagent and additive combination known to suppress racemization. The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure is generally more effective than 1-hydroxybenzotriazole (HOBt).
-
Base Selection: Use a weaker, non-nucleophilic base like N-methylmorpholine (NMM) or collidine instead of a stronger base like N,N-diisopropylethylamine (DIPEA). Use the minimum necessary amount of base.
-
Pre-activation Time: Minimize the time the amino acid is in its activated form before the amine component is introduced.
-
Low Temperature: Perform the coupling reaction at a lower temperature (e.g., 0°C) to reduce the rate of epimerization.[8]
Section 2: Deprotection and Stability
Question 3: I am seeing a significant amount of a diketopiperazine (DKP) byproduct. What causes this and how can I avoid it?
Answer:
Diketopiperazine formation is a common side reaction with proline-containing dipeptides, particularly when the proline analogue is at the second position from the N-terminus of a peptide ester. The reaction involves the intramolecular attack of the N-terminal amine on the ester carbonyl, leading to cyclization and cleavage from the peptide chain. This is especially prevalent after the deprotection of an N-terminal protecting group (e.g., Fmoc or Boc) of the dipeptide.[9][10][11]
Mechanism: Diketopiperazine Formation
Caption: Simplified pathway of diketopiperazine formation.
Prevention Strategies:
-
Couple Dipeptides Instead of Single Residues: If your synthesis allows, couple a pre-formed dipeptide (e.g., Fmoc-Xaa-Yaa-OH where Yaa is the fluoroproline derivative) instead of adding the amino acids sequentially. This bypasses the problematic dipeptide ester intermediate.
-
Use a More Hindered N-terminal Protecting Group: Protecting groups like the trityl (Trt) group can sterically hinder the intramolecular cyclization.
-
Immediate Subsequent Coupling: After deprotecting the N-terminus of the amino acid preceding the fluoroproline, immediately proceed with the coupling of the next amino acid to minimize the time the free amine is available to cyclize.
-
Low Temperature Deprotection: If possible, perform the deprotection at a lower temperature to slow the rate of DKP formation.
Question 4: Are there any specific concerns when removing a Boc or Fmoc group from the nitrogen of this compound?
Answer:
Yes, the electron-withdrawing fluorine can influence the lability of N-terminal protecting groups.
-
Boc Deprotection: The Boc group is removed under acidic conditions (e.g., TFA). While generally straightforward, the stability of the Boc group on electron-deficient nitrogens can be slightly increased. Ensure standard deprotection times (e.g., 30 minutes in 20-50% TFA in DCM) are sufficient. Prolonged exposure to strong acid is generally not problematic for the C-F bond, but always monitor for potential side reactions.[12]
-
Fmoc Deprotection: The Fmoc group is removed by a base-mediated β-elimination. The electron-withdrawing nature of the fluorinated ring can slightly increase the acidity of the C9 proton of the Fmoc group, potentially leading to faster deprotection. It is advisable to monitor the deprotection carefully to avoid unnecessary exposure to the basic conditions, which could promote other side reactions.[13][14][15]
Question 5: How stable is the C-F bond and the methyl ester during typical synthetic manipulations?
Answer:
-
C-F Bond Stability: The C-F bond in this compound is generally very stable under standard peptide synthesis conditions, including acidic (TFA) and basic (piperidine, DIPEA) treatments. However, be cautious in designing synthetic routes where an intramolecular nucleophile could be positioned to attack the carbon bearing the fluorine, as this could potentially lead to C-F bond cleavage.
-
Methyl Ester Hydrolysis: The methyl ester can be hydrolyzed under both acidic and basic conditions.
-
Basic Hydrolysis (Saponification): Using conditions like LiOH in a THF/water mixture is a standard method for converting the methyl ester to a carboxylic acid. The reaction should be monitored carefully by TLC or LC-MS to avoid over-exposure to the base.
-
Acidic Hydrolysis: Strong aqueous acid (e.g., 6N HCl) at elevated temperatures will hydrolyze the methyl ester, but will also remove acid-labile protecting groups like Boc. This is typically performed as a final deprotection step.
-
Section 3: Storage and Handling
Question 6: How should I store and handle this compound?
Answer:
This compound is often supplied as a hydrochloride salt, which is a stable, crystalline solid.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture. For long-term storage, refrigeration is recommended.
-
Handling: The free base is less stable than the hydrochloride salt. To use the free base in a reaction, it is typically generated in situ by neutralizing the hydrochloride salt with a suitable non-nucleophilic base (e.g., DIPEA, NMM) in an appropriate solvent immediately before use. Do not store the free base for extended periods.
Key Experimental Protocols
Protocol 1: General Procedure for Peptide Coupling using HATU
-
Resin Preparation: Swell the resin-bound peptide with the free N-terminal amine in DMF for 30 minutes.
-
Amino Acid Activation: In a separate vessel, dissolve N-protected this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) and allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.
-
Monitoring: Take a small sample of resin beads and perform a ninhydrin test to check for the presence of free amines. If the test is positive, a second coupling may be necessary.
-
Washing: Once the reaction is complete (negative ninhydrin test), wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 2: Boc-Deprotection
-
Resin Preparation: Wash the Boc-protected peptide-resin with DCM (3x).
-
Deprotection: Treat the resin with a solution of 20-50% TFA in DCM for 30 minutes at room temperature.
-
Washing: Wash the resin with DCM (3x), isopropanol (1x), and DMF (3x).
-
Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of DIPEA in DMF for 5-10 minutes (2x), followed by thorough washing with DMF.
References
-
Epimerisation in Peptide Synthesis. (2023). Molecules, 28(24), 8017. [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry, 13(47), 11449-11453. [Link]
-
ResearchGate. (2016). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]
-
Lang, K., & Chin, J. W. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(42), 6039–6051. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
ResearchGate. (2015). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
AnaSpec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]
-
dos Santos, C. F., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]
-
Imperiali, B., & O'Connor, S. E. (1999). Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society, 121(41), 9977–9978. [Link]
-
Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. [Link]
-
Gouverneur, V., & Seebach, D. (2011). Validation of the distal effect of electron-withdrawing groups on the stability of peptide enolates and its exploitation in the controlled stereochemical inversion of amino acid derivatives. Journal of the American Chemical Society, 133(32), 12664–12667. [Link]
-
O'Hagan, D. (2000). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Journal of Organic Chemistry, 65(10), 2959-2968. [Link]
-
Li, Y., et al. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Organic Process Research & Development, 26(12), 3426–3436. [Link]
-
Reddit. (2024). Peptide synthesis troubleshooting using unnatural amino acids. [Link]
-
Brigaud, T., et al. (2010). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Chemical Reviews, 110(3), 1624–1655. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. [Link]
-
Gooljarsingh, G. J., et al. (1999). Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 88(11), 1182–1189. [Link]
-
SlideShare. (2016). Epimerization of Peptide. [Link]
-
ResearchGate. (2017). (4 R )- and (4 S )-Fluoroproline in the Conserved cis -Prolyl Peptide Bond of the Thioredoxin Fold: Tertiary Structure Context Dictates Ring Puckering. [Link]
-
ChemRxiv. (2020). Peptide Synthesis Using Unprotected Amino Acids. [Link]
-
Koksch, B., et al. (2017). Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models. Journal of Peptide Science, 23(11), 834–841. [Link]
-
SlideShare. (2016). Spps and side reactions in peptide synthesis. [Link]
-
Seebach, D., et al. (1996). Synthesis of Peptides Containing Proline Analogues. Helvetica Chimica Acta, 79(4), 913-941. [Link]
-
Molecules. (2023). Epimerisation in Peptide Synthesis. [Link]
-
Smith, T. E., et al. (2021). Automated Radiosynthesis of cis- and trans-4-[18F]Fluoro-l-proline Using [18F]Fluoride. Molecules, 26(9), 2548. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
ResearchGate. (2014). Recent Advances in the Synthesis of Fluorinated Amino Acids. [Link]
-
Semantic Scholar. (1999). Kinetics of diketopiperazine formation using model peptides. [Link]
-
Stephenson, C. R. J., & Yoon, T. P. (2019). Selective C–N Bond Cleavage in Unstrained Pyrrolidines Enabled by Lewis Acid and Photoredox Catalysis. Journal of the American Chemical Society, 141(35), 13732–13737. [Link]
-
Raines Laboratory. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
Gouverneur, V., & Tredwell, M. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(21), 4135-4139. [Link]
-
ResearchGate. (2020). Investigation of the formation mechanism of proline-containing cyclic dipeptide from the linear peptide. [Link]
-
Głowacka, I. E., et al. (2018). Pyrrolidine and oxazolidine ring transformations in proline and serine derivatives of α-hydroxyphosphonates induced by deoxyfluorinating reagents. RSC Advances, 8(52), 29759–29772. [Link]
-
Beilstein Journal of Organic Chemistry. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. [Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biotage.com [biotage.com]
- 7. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 9. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Yields of Peptides Containing Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Welcome to the technical support center for the synthesis and purification of peptides incorporating Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a key building block for creating conformationally constrained peptides with enhanced biological activity and stability.[1][2][3][4] This guide provides in-depth troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges and optimizing experimental outcomes.
Introduction to (2S,4R)-4-fluoropyrrolidine-2-carboxylate in Peptide Synthesis
The incorporation of (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a fluorinated proline analog, into a peptide sequence can significantly influence its properties. The strong inductive effect of the fluorine atom enforces a Cγ-exo ring pucker, which favors a trans conformation of the preceding peptide bond.[4] This conformational constraint can lead to peptides with increased proteolytic stability and enhanced binding affinities. However, the unique structural and electronic properties of this analog can also present challenges during solid-phase peptide synthesis (SPPS). This guide is designed to address these challenges directly.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of peptides containing this compound.
Issue 1: Low Coupling Efficiency of the Fluorinated Proline Analog
Question: I am observing a low coupling yield for this compound onto my growing peptide chain. What are the likely causes and how can I improve the efficiency?
Answer: Low coupling efficiency for this fluorinated proline analog is a common issue and can be attributed to several factors, including steric hindrance and the altered reactivity of the secondary amine.
Causality and Solutions:
-
Steric Hindrance: The pyrrolidine ring, although similar to proline, can present steric challenges, especially when coupled to a bulky amino acid residue on the resin.
-
Reduced Nucleophilicity: The electron-withdrawing effect of the fluorine atom can slightly reduce the nucleophilicity of the secondary amine, making it less reactive than a standard proline residue.[2]
-
Suboptimal Activation: Standard coupling reagents may not be sufficiently potent to overcome the activation energy required for efficient coupling.
Recommended Actions:
-
Choice of Coupling Reagent: Employ a more powerful in-situ activating reagent. Aminium/uronium salts like HATU, HCTU, or HBTU are generally more effective than carbodiimides (e.g., DIC) for sterically hindered amino acids.[5][6][7][8] Phosphonium salts such as PyBOP or PyAOP are also excellent choices.[5][6]
-
Double Coupling: If a single coupling still results in low yield, a double coupling strategy is recommended. After the initial coupling reaction, wash the resin and repeat the coupling step with a fresh solution of the activated fluorinated proline.[9]
-
Increased Reagent Concentration and Reaction Time: Increasing the concentration of the amino acid and coupling reagents can enhance the reaction kinetics.[9] Extending the coupling time from the standard 1-2 hours to 4 hours or even overnight can also significantly improve the yield for difficult couplings.[5]
-
Solvent Choice: N-methylpyrrolidone (NMP) is often a better solvent than Dimethylformamide (DMF) for difficult couplings due to its superior solvating properties, which can help to reduce peptide aggregation on the resin.[5]
Issue 2: Incomplete Deprotection of the N-terminal Fmoc Group
Question: I suspect incomplete Fmoc deprotection of the newly added (2S,4R)-4-fluoropyrrolidine-2-carboxylate residue. What could be causing this and how can I ensure complete removal?
Answer: Incomplete Fmoc deprotection can lead to deletion sequences and significantly impact the purity of the final peptide. The local microenvironment around the fluorinated proline can sometimes hinder the access of the piperidine base.
Causality and Solutions:
-
Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues, can aggregate on the solid support, limiting reagent accessibility.
-
Steric Shielding: The conformationally constrained nature of the fluorinated proline might sterically shield the Fmoc group.
Recommended Actions:
-
Extended Deprotection Time: Increase the deprotection time with 20% piperidine in DMF. A common strategy is to perform two deprotection steps: a quick 1-3 minute treatment followed by a longer 15-20 minute treatment.
-
Use of Chaotropic Salts: For sequences prone to aggregation, adding a chaotropic salt like LiCl (up to 0.5 M) to the deprotection solution can help disrupt secondary structures and improve reagent penetration.[10]
-
Alternative Deprotection Cocktails: In severe cases, a stronger base cocktail, such as 2% DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and 2% piperidine in DMF, can be employed. However, this should be used with caution as DBU can increase the risk of aspartimide formation if Asp residues are present in the sequence.[11]
Issue 3: Side Reactions During Cleavage and Final Deprotection
Question: After cleaving my peptide from the resin, I am observing unexpected peaks in my HPLC analysis. What are the potential side reactions associated with peptides containing fluorinated prolines?
Answer: While this compound itself is relatively stable, the presence of other sensitive amino acids in your sequence can lead to side reactions during the final TFA cleavage step.
Causality and Solutions:
-
Cation Scavenging: The highly reactive carbocations generated during the cleavage of side-chain protecting groups (e.g., Trt, tBu) can cause unwanted modifications to sensitive residues like Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr).[12][13]
Recommended Cleavage Cocktails:
The choice of cleavage cocktail is critical for obtaining a high-purity final product. The composition should be tailored to the specific amino acids present in your peptide sequence.
| Reagent Cocktail | Composition (v/v) | Recommended For |
| Reagent K | TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5) | Peptides containing Cys, Met, Trp, and Tyr.[14] |
| Reagent R | TFA / Thioanisole / EDT / Anisole (90:5:3:2) | General purpose, good for Trp-containing peptides. |
| Reagent B | TFA / Phenol / Water / TIPS (88:5:5:2) | "Odorless" option, effective for scavenging trityl cations.[12][14] |
TFA: Trifluoroacetic acid, EDT: 1,2-Ethanedithiol, TIPS: Triisopropylsilane
Protocol for Peptide Cleavage:
-
Wash the peptide-resin with dichloromethane (DCM) and dry under a stream of nitrogen.
-
Prepare the appropriate cleavage cocktail fresh.
-
Add the cleavage cocktail to the resin (typically 10 mL per 0.25 mmol of synthesis scale).[12]
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.
-
Dry the crude peptide under vacuum.
Frequently Asked Questions (FAQs)
Q1: Can I use standard coupling conditions for this compound?
A1: While it may work for some sequences, it is not recommended. Due to potential steric hindrance and slightly reduced reactivity, using more potent coupling reagents like HATU or HCTU from the outset is a better strategy to ensure high coupling efficiency and avoid the need for troubleshooting later.[5][6][7]
Q2: Does the fluorine atom affect the purification of the peptide by reverse-phase HPLC?
A2: Yes, the introduction of a fluorine atom can slightly increase the hydrophobicity of the peptide, which may lead to a longer retention time on a C18 column compared to its non-fluorinated counterpart.[15] This is a predictable effect and can be accounted for by adjusting the gradient of the mobile phase during purification.
Q3: Is the this compound stable to the repeated cycles of Fmoc deprotection?
A3: Yes, the C-F bond and the pyrrolidine ring are stable to the basic conditions of Fmoc deprotection (20% piperidine in DMF) and the acidic conditions of final cleavage (TFA).
Q4: Are there alternative methods for incorporating (2S,4R)-4-fluoroproline into a peptide?
A4: Yes, an advanced technique known as "proline editing" allows for the synthesis of 4-substituted prolines on the solid support.[16][17][18] This method involves incorporating Fmoc-4R-hydroxyproline (Fmoc-Hyp) into the peptide sequence, followed by the on-resin conversion of the hydroxyl group to a fluoro group with inversion of configuration using a fluorinating agent like DAST (Diethylaminosulfur trifluoride).[2] This can be a cost-effective approach if a variety of 4-substituted prolines are being investigated.
Experimental Workflow & Diagrams
Optimized Coupling Protocol for this compound
This protocol outlines the key steps for achieving a high-yield coupling of the fluorinated proline analog using HATU.
-
Resin Preparation: Following the successful deprotection of the N-terminal Fmoc group of the preceding amino acid, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation of the Amino Acid: In a separate vessel, pre-activate the Fmoc-Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base such as DIPEA (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Reaction Time: Allow the coupling reaction to proceed for 45-60 minutes. For particularly difficult sequences, this time can be extended.
-
Monitoring: Perform a Kaiser test (or other appropriate test for secondary amines) to check for the presence of free amines.
-
Washing: After the coupling is complete, wash the resin with DMF (3 x 1 min) to remove excess reagents.
-
(Optional) Double Coupling: If the Kaiser test indicates incomplete coupling, repeat steps 2-6.
Troubleshooting Decision Tree
Caption: Troubleshooting workflow for peptide synthesis.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PMC - PubMed Central. [Link]
-
Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
Request PDF. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. [Link]
-
Pore, V. S., & Gellman, S. H. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PMC - PubMed Central. [Link]
-
Recent. (n.d.). Fluorine NMR study of proline-rich sequences using fluoroprolines. [Link]
-
PubMed. (2021). Selective enrichment of N-terminal proline peptides via hydrazide chemistry for proteomics analysis. [Link]
-
Kubyshkin, V., & Budisa, N. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. PMC - PubMed Central. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]
-
American Chemical Society. (2016). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. [Link]
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. [Link]
-
bioRxiv. (2023). Systematic characterization of site-specific proline hydroxylation using hydrophilic interaction chromatography and mass spectrometry. [Link]
-
PMC. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. [Link]
-
ACS Publications. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of conformationally constrained amino acid and peptide derivatives. [Link]
-
ResearchGate. (2018). Reversed-phase chromatography of peptides carrying non-canonical proline analogues, with special focus on 4R/4S-fluoroproline. [Link]
-
ACS Publications. (2016). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]
-
PubMed. (1996). Side reactions in solid-phase peptide synthesis and their applications. [Link]
-
PubMed. (n.d.). A general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides. [Link]
-
PMC - NIH. (n.d.). Protein synthesis with conformationally constrained cyclic dipeptides. [Link]
-
Mesa Labs. (n.d.). SPPS Tips For Success Handout. [Link]
-
Synthesis of Peptides Containing Proline Analogues. (n.d.). [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. [Link]
-
Digital CSIC. (2014). Solid-phase peptide synthesis. [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. [Link]
-
ResearchGate. (2020). SPPS: peptide failure to elongate?. [Link]
-
Scribd. (n.d.). Side Reactions in Peptide Synthesis | PDF. [Link]
-
Slideshare. (n.d.). Spps and side reactions in peptide synthesis | PPTX. [Link]
-
Slideshare. (n.d.). SIDE REACTION IN PEPTIDE SYNTHESIS | PPTX. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (n.d.). [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. raineslab.com [raineslab.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. biotage.com [biotage.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. researchgate.net [researchgate.net]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Proline editing: a general and practical approach to the synthesis of functionally and structurally diverse peptides. Analysis of steric versus stereoelectronic effects of 4-substituted prolines on conformation within peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Steric Hindrance in Fluorinated Amino Acid Coupling
Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are incorporating sterically demanding fluorinated amino acids into peptide sequences. The unique electronic properties of fluorine can enhance metabolic stability, binding affinity, and conformational stability, but the steric bulk, particularly of trifluoromethylated residues, presents significant synthetic challenges.[1][2][3][4]
This document provides in-depth troubleshooting guides, answers to frequently asked questions, and validated protocols to help you overcome low coupling efficiencies, prevent racemization, and ensure the successful synthesis of your target fluorinated peptides.
Part 1: Troubleshooting Guide for Low-Yielding Coupling Reactions
The most common issue when working with fluorinated amino acids is low or no coupling efficiency. This is often due to the steric bulk of the side chain physically obstructing the approach of the nucleophilic amine to the activated carboxyl group.[5][6]
Issue 1.1: Incomplete or Failed Coupling Detected
-
Observation: A positive Kaiser test after a coupling cycle, or LC-MS analysis showing significant unreacted starting material.
-
Root Cause Analysis: The primary cause is insufficient activation to overcome the high energy barrier imposed by steric hindrance. Standard coupling reagents may not be potent enough.[5]
Recommended Solutions & Rationale
| Solution | Underlying Principle and Rationale |
| 1. Upgrade Coupling Reagent | Standard carbodiimide reagents like DIC are often insufficient.[5] Switch to a high-performance uronium/aminium salt such as COMU or HATU .[7][8] These reagents form highly reactive O-acylisourea intermediates that can overcome the steric barrier more effectively. COMU is particularly advantageous due to its high reactivity, excellent solubility, and superior safety profile compared to benzotriazole-based reagents like HBTU/HATU.[8][9][10] |
| 2. Implement a Double Coupling Strategy | For particularly stubborn couplings, a single reaction cycle may not be enough to drive the reaction to completion. Performing the coupling step twice with a fresh batch of activated amino acid and reagent ensures that any remaining free amines are targeted, maximizing the yield.[5][6] |
| 3. Increase Reaction Time & Temperature | Sterically hindered reactions are kinetically slow.[5] Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[5] Gentle heating (e.g., 40-50°C) can also provide the necessary energy to overcome the activation barrier. Caution: Elevated temperatures increase the risk of racemization, especially for sensitive amino acids like Cys and His.[11][12] |
| 4. Utilize Microwave-Assisted SPPS | Microwave energy can dramatically accelerate coupling reactions by efficiently and uniformly heating the reaction mixture.[13][14][15] This is highly effective for hindered couplings, often reducing reaction times from hours to minutes.[14][15] COMU is an excellent reagent for microwave synthesis due to its high thermal stability.[10][16] |
| 5. Switch to Acyl Fluoride Chemistry | For the most extreme cases of steric hindrance where even powerful uronium salts fail, converting the carboxylic acid to an acyl fluoride is a highly effective strategy. The small size of the fluorine atom minimizes steric clash during the coupling step.[17] This can be achieved in situ using reagents like TFFH.[5][17] |
Troubleshooting Workflow: Low Coupling Efficiency
Below is a decision-making workflow to systematically address low coupling yields.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is definitively the best for trifluoromethyl-containing amino acids?
For extremely hindered residues like trifluoromethylated amino acids, COMU is often the reagent of choice.[8][9][18] Its high reactivity, derived from the OxymaPure leaving group, is comparable or even superior to HATU.[7] Furthermore, COMU has a better safety profile, avoiding the potentially explosive benzotriazole component of HATU/HBTU, and it is less prone to cause guanidinylation side reactions.[7][10]
Q2: I'm seeing significant racemization with my fluorinated residue. What is the cause and how can I fix it?
Racemization occurs primarily through the formation of a planar oxazolone intermediate, where the acidic α-proton can be abstracted by a base, leading to a loss of stereochemistry.[11][19] Fluorinated amino acids can be susceptible, especially under harsh conditions.
Key Strategies to Minimize Racemization:
-
Choice of Additive: If using a carbodiimide (like DIC), always include a racemization-suppressing additive. OxymaPure is demonstrably superior to HOBt in preventing epimerization.[16][20]
-
Choice of Base: The base used during coupling is critical. Strong, non-hindered bases like DIPEA can increase racemization.[19] Switch to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine .[12][19]
-
Control Temperature: Avoid excessive heat. If heating is necessary, keep it moderate (e.g., ≤ 50°C).[12] For highly sensitive residues, perform the coupling at 0°C.[11]
-
Minimize Pre-activation Time: Long pre-activation times can increase the opportunity for oxazolone formation. A pre-activation of 1-5 minutes is typically sufficient before adding the mixture to the resin.[5][11]
Q3: How can I monitor the progress of a difficult coupling reaction in real-time?
The most common method for solid-phase synthesis is the qualitative Kaiser test . A negative result (beads remain colorless or yellow) indicates the absence of free primary amines and suggests the coupling is complete. For quantitative analysis, a small sample of the resin can be cleaved, and the resulting peptide analyzed by LC-MS to determine the ratio of product to starting material.
Q4: My fluorinated amino acid has poor solubility in DMF. What can I do?
Poor solubility can prevent the reaction from proceeding efficiently.
-
Co-solvents: Try a solvent mixture. Adding N-methylpyrrolidone (NMP) or a small amount of DMSO to the DMF can enhance solubility.[21]
-
Reagent Solubility: Ensure your coupling reagent is also soluble. COMU has excellent solubility in a broad range of solvents, which is another advantage over some other reagents.[9]
Part 3: Key Experimental Protocols
Protocol 1: High-Efficiency Coupling of a Sterically Hindered Fluorinated Amino Acid using COMU
This protocol is designed for a standard solid-phase peptide synthesis (SPPS) workflow on a 0.1 mmol scale.
-
Resin Preparation: Following N-terminal Fmoc deprotection of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL).
-
Activation Solution Preparation: In a separate vessel, dissolve:
-
Fmoc-protected fluorinated amino acid (0.4 mmol, 4 eq.)
-
COMU (0.39 mmol, 3.9 eq.)
-
N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) in 5 mL of DMF.
-
-
Pre-activation: Gently agitate the activation solution at room temperature for 2-5 minutes.
-
Coupling: Add the entire activation solution to the reaction vessel containing the deprotected resin.
-
Reaction: Agitate the mixture at room temperature for 2 hours. For extremely difficult couplings, this time can be extended to 4 hours or overnight.
-
Monitoring: Take a small sample of beads and perform a Kaiser test. If the test is negative, proceed to washing. If positive, consider a second coupling (see Troubleshooting Guide).
-
Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove all soluble by-products.
Protocol 2: Microwave-Assisted Protocol for Challenging Couplings
This protocol leverages microwave energy to accelerate the reaction, ideal for overcoming high steric barriers.
-
Resin Preparation: Prepare the deprotected resin as described in Protocol 1.
-
Activation Solution: Prepare the activation solution as described in Protocol 1 using COMU.
-
Coupling: Add the activation solution to the resin in a microwave-safe reaction vessel.
-
Microwave Irradiation: Place the vessel in a peptide synthesizer with microwave capability. Irradiate at a constant temperature of 50°C for 10-15 minutes .[12] Power should be modulated to maintain the target temperature.
-
Post-Microwave: After the program is complete, allow the vessel to cool to room temperature.
-
Monitoring & Washing: Perform a Kaiser test and wash the resin as described in Protocol 1.
Part 4: Visual Guide to Uronium Salt Activation Mechanism
The effectiveness of reagents like HATU and COMU stems from their ability to rapidly form a highly reactive activated ester, which then readily reacts with the amine.
References
-
Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI: 10.1039/C7RA06655D. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Retrieved from [Link]
-
Albericio, F., et al. (2010). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Retrieved from [Link]
-
Palasek, S. A., et al. (2007). Limiting Racemization and Aspartimide Formation in Microwave-Enhanced Fmoc Solid Phase Peptide Synthesis. Journal of Peptide Science. Retrieved from [Link]
-
El-Faham, A., & Albericio, F. (2018). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Request PDF. Retrieved from [Link]
-
CEM. (n.d.). Peptide/Amide bond Synthesis – OxymaPure®. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
D'yakonov, V. A., et al. (2021). Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents. SciSpace. Retrieved from [Link]
-
Jäger, C., et al. (2021). Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. Chemistry – A European Journal. Retrieved from [Link]
-
Wang, Z., et al. (2025). β-Acyloxyl alkenyl amide synthesis via multiple defluorination: α-Trifluoromethyl ketone–amine as synergystic peptide coupling reagent. ResearchGate. Retrieved from [Link]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). Synthesis and use of amino acid fluorides as peptide coupling reagent.
-
Vanier, G. S. (2013). Microwave-assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Methods in Molecular Biology. Retrieved from [Link]
-
Vanier, G. S. (2013). Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM). Springer Nature Experiments. Retrieved from [Link]
-
Ni, S., & Hu, J. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. Retrieved from [Link]
-
Thompson, C. F., et al. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. Retrieved from [Link]
-
Pier Felice, A., et al. (2006). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. ResearchGate. Retrieved from [Link]
-
Kuranaga, T., et al. (2017). Biosynthetic incorporation of fluorinated amino acids into the nonribosomal peptide gramicidin S. PMC - NIH. Retrieved from [Link]
-
Wade, J. D., & Tregear, G. W. (1994). Procedures to Improve Difficult Couplings. ResearchGate. Retrieved from [Link]
-
Henry, J. A., et al. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using F NMR. Chemistry – A European Journal. Retrieved from [Link]
Sources
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. bachem.com [bachem.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 14. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 16. oxymapure.com [oxymapure.com]
- 17. blogs.rsc.org [blogs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. peptide.com [peptide.com]
Technical Support Center: Impact of Solvents on the Incorporation of 4-Fluoroproline
Welcome to the technical support guide for researchers utilizing 4-fluoroproline in peptide and protein synthesis. As a Senior Application Scientist, I've designed this resource to move beyond simple protocols and provide a deeper understanding of the chemical principles at play, particularly the critical role of solvent systems. This guide is structured to help you troubleshoot common issues, optimize your experimental design, and understand the causality behind protocol choices.
Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental concepts that underpin the successful incorporation of 4-fluoroproline. Understanding these principles is the first step in effective troubleshooting.
Q1: What are the key structural effects of incorporating 4-fluoroproline and how do they relate to solvent choice?
A: 4-Fluoroproline (4-FPro) is a proline analog where a hydrogen atom at the Cγ-4 position is replaced by fluorine. This single, strategic substitution has profound stereoelectronic consequences that are central to its utility and its challenges.[1][2][3]
-
Inductive Effect: The highly electronegative fluorine atom exerts a strong electron-withdrawing inductive effect. This influences the pyrrolidine ring's pucker, biases the conformation of the preceding peptide bond (cis/trans isomerism), and can even accelerate the isomerization between these states.[1][2][3]
-
Conformational Rigidity: The fluorine substituent helps to "pre-organize" the peptide backbone by enforcing a particular ring pucker, which can enhance the conformational stability of the final peptide or protein.[2]
-
Solvent Sensitivity: The distinct cis and trans isomers of the 4-FPro peptide bond have different dipole moments. Consequently, the equilibrium ratio of these isomers is sensitive to the polarity of the surrounding solvent.[1] This means your choice of solvent can directly influence the conformational landscape of your peptide even before it is fully synthesized.
Q2: What are the primary functions of a solvent in Solid-Phase Peptide Synthesis (SPPS)?
A: In SPPS, the solvent is not merely a medium but an active participant influencing every step. Effective solvation is arguably the most critical factor for success.[4] The ideal solvent system must accomplish three tasks simultaneously:
-
Swell the Resin: The solid support, typically a polystyrene-based resin, must be adequately swelled to make the reactive sites accessible to reagents.[4][5]
-
Solubilize Reagents: The protected amino acids and coupling reagents must be fully dissolved to ensure they can diffuse into the swelled resin and react efficiently.
-
Solvate the Growing Peptide Chain: As the peptide elongates, its own physicochemical properties change. The solvent must keep the growing peptide chain solvated and prevent it from collapsing or aggregating on the resin, which would block reactive sites.[6]
Q3: Why is N-Methylpyrrolidone (NMP) often preferred over Dimethylformamide (DMF) for difficult syntheses?
A: While both are excellent polar aprotic solvents for SPPS, NMP is often considered the superior choice, especially for complex or aggregation-prone sequences.[5]
-
Solvating Power: NMP is generally a better solvent for protected peptides and can more effectively disrupt secondary structures that lead to aggregation.[5][6]
-
Purity and Stability: DMF has a tendency to degrade over time, releasing dimethylamine.[5] This secondary amine is basic enough to prematurely cleave the Fmoc protecting group, leading to the undesired insertion of extra amino acids (deletion sequences are more common, but this can lead to double additions in some cases). NMP is more stable and less prone to this issue.[5]
Part 2: Troubleshooting Guide: Common Issues & Solutions
This section is formatted to address specific problems you may encounter during synthesis.
Issue 1: Low Coupling Efficiency & Deletion Sequences
Q: My mass spectrometry results show a major peak corresponding to a deletion of the 4-fluoroproline residue. What is the most likely solvent-related cause?
A: This is a classic sign of poor peptide-resin solvation.[6] While your reagents might be dissolved and your resin might appear swollen, the growing peptide chain itself may have collapsed or aggregated, making the N-terminus inaccessible for the incoming 4-fluoroproline. The solvents that are best for swelling the raw resin (like NMP or DMSO) are not always the best for solvating the peptide-resin complex, which becomes more "peptide-like" with each addition.[6]
Troubleshooting Steps:
-
Switch to a Superior Solvent: If you are using DMF, switch to NMP. NMP is a more effective solvent for solvating the peptide-resin and can significantly improve coupling yields.[5][6]
-
Consider Solvent Mixtures: For particularly difficult couplings, a mixture of solvents can be highly effective. Adding up to 20% Dimethyl Sulfoxide (DMSO) to NMP can enhance solvation and disrupt aggregation.[5]
-
Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents (e.g., to 0.5 M) increases the probability of a successful reaction, especially for longer peptides.[7] This is a concentration-dependent bimolecular reaction.
Issue 2: On-Resin Aggregation During Synthesis
Q: The synthesis failed completely after 10-15 residues, and the resin beads are clumping. How can I address this severe aggregation?
A: This indicates that the growing peptide, likely containing hydrophobic residues in addition to 4-fluoroproline, has formed strong inter- or intra-chain aggregates that are impenetrable to standard solvents.[8] In these cases, you need more powerful, structure-disrupting solvents.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving on-resin peptide aggregation.
Detailed Explanation:
-
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE): These fluorinated alcohols are exceptionally powerful at dissolving protected peptides and breaking up hydrogen-bond-based secondary structures like beta-sheets.[9][10] They are often used as co-solvents with Dichloromethane (DCM) or Trichloromethane (TCM). A mixture of TFE/DCM is often extremely useful for coupling reactions.[9]
-
Implementation: Replace your standard coupling solvent with a pre-mixed solution (e.g., 20% TFE in DCM). Use this mixture for both the delivery of the amino acid/coupling reagents and for wash steps to ensure the peptide remains in a solvated state.
Issue 3: Poor Solubility of the Fmoc-4-Fluoroproline Reagent
Q: My stock solution of Fmoc-4-FPro precipitates before I can add it to the resin. What is the best practice for dissolution?
A: While Fmoc-4-FPro derivatives are generally soluble in standard SPPS solvents, issues can arise depending on the specific diastereomer and protecting groups.
Troubleshooting Steps:
-
Use High-Quality Solvents: Ensure your DMF or NMP is high-purity and anhydrous. Water can affect solubility and side reactions.
-
Gentle Warming and Sonication: Gently warm the solution (to ~30-40°C) and sonicate for a few minutes to aid dissolution. Do not overheat, as this can promote degradation.
-
Add a Co-Solvent: Adding a small amount of DMSO (5-10%) can often help solubilize stubborn reagents.[11]
-
Prepare Fresh: Do not store Fmoc-amino acids in solution for extended periods, as some can decompose, especially in NMP over time.[5] Prepare the solution immediately before the coupling step.
Part 3: Data Summary & Optimized Protocols
Solvent Properties and Recommendations
| Solvent | Abbreviation | Key Properties | Recommended Use for 4-FPro Incorporation | Cautions |
| N-Methylpyrrolidone | NMP | High polarity, excellent solvating power for peptide chains.[5] | Primary recommendation for all coupling and wash steps. Excellent for disrupting aggregation.[6] | More expensive than DMF. Can cause decomposition of Fmoc-amino acids if stored in solution for long periods.[5] |
| Dimethylformamide | DMF | Good polarity and resin swelling.[5] | Suitable for routine, non-problematic sequences. | Can contain dimethylamine impurities that cause premature Fmoc-deprotection.[5] Not as effective as NMP for aggregation.[6] |
| Dichloromethane | DCM | Low polarity, good for swelling polystyrene resin.[5] | Primarily used in Boc-chemistry. Used as a co-solvent with TFE/HFIP for difficult Fmoc couplings.[9] | Poorly solvates growing peptide chains.[5] Reacts with piperidine in Fmoc chemistry.[5] |
| Trifluoroethanol | TFE | Highly polar, strong H-bond donor, disrupts secondary structures.[9] | Used as a co-solvent (15-25% in DCM or NMP) for severe on-resin aggregation. | Can potentially lead to trifluoroester formation with some coupling reagents; use with HOOBt/WSCI is recommended.[9] |
| Hexafluoroisopropanol | HFIP | More powerful than TFE at disrupting aggregation.[9][10] | Used as a co-solvent (15-25% in DCM) for the most extreme cases of aggregation. | More expensive and volatile than TFE. Handle with appropriate care. |
Optimized Protocol: Standard Coupling of Fmoc-4-Fluoroproline
This protocol assumes a standard 0.1 mmol synthesis scale on a polystyrene resin.
-
Deprotection: Treat the resin with 20% piperidine in NMP (2 x 10 min).
-
Washing: Wash the resin thoroughly with NMP (6 x 1 min) to remove all piperidine.
-
Reagent Preparation: In a separate vessel, dissolve Fmoc-4-FPro (5 equivalents, 0.5 mmol) and a coupling agent like HBTU (4.9 equivalents, 0.49 mmol) in NMP. Add DIPEA (10 equivalents, 1.0 mmol) to activate the solution.
-
Coupling: Add the activated amino acid solution to the resin. Agitate for 1-2 hours at room temperature.
-
Washing: Wash the resin with NMP (3 x 1 min) and DCM (3 x 1 min) to prepare for the next cycle.
-
Verification (Optional): Perform a Kaiser test to ensure the coupling reaction has gone to completion (a negative result indicates success).
Visualizing the Impact of Solvent Choice
The relationship between solvent, resin state, and synthesis outcome can be visualized as a causal chain.
Caption: Causal relationship between solvent choice and synthesis outcome.
References
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1–25. [Link]
-
AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. AAPPTec. [Link]
-
Fields, G. B., & Fields, C. G. (1991). Solvation effects in solid-phase peptide synthesis. Journal of the American Chemical Society, 113(11), 4202–4207. [Link]
-
Brem, J., et al. (2012). Solid phase synthesis of peptides containing backbone-fluorinated amino acids. Organic & Biomolecular Chemistry, 10(31), 6071-6073. [Link]
-
Fields, C. G., et al. (1991). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Peptide Research, 4(2), 95-101. [Link]
-
Fields, G. B., Lauer-Fields, J. L., & Fields, C. G. (2003). Solvents for Solid-Phase Peptide Synthesis. Methods in Enzymology, 369, 3–18. [Link]
-
Kubyshkin, V. (2020). Polarity effects in 4-fluoro- and 4-(trifluoromethyl)prolines. Beilstein Journal of Organic Chemistry, 16, 1837–1852. [Link]
-
ResearchGate. (2013). Besides acetonitrile, what other suitable solvents that are not polar, protic solvents can be used to solvate Selectfluor effectively?. ResearchGate. [Link]
-
ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF. ResearchGate. [Link]
-
Raines Lab. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]
-
Steiner, M. D., & Raines, R. T. (2010). Practical syntheses of 4-fluoroprolines. Tetrahedron Letters, 51(4), 664–666. [Link]
-
Salwiczek, M., et al. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(45), 6329–6339. [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
Akaji, K., et al. (1993). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Peptide Research, 6(3), 139-145. [Link]
-
ResearchGate. (2015). What would be the best solvent/buffer to dissolve a lyophilized peptide with a hydrophobicity gradient along the helix axis and the net charge of -1?. ResearchGate. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solvents for Solid-Phase Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 5. peptide.com [peptide.com]
- 6. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. biotage.com [biotage.com]
- 9. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Addressing Peptide Aggregation with (2S,4R)-4-Fluoropyrrolidine-2-carboxylate
Welcome to the technical support center for utilizing Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, commonly referred to as Fmoc-(2S,4R)-4-fluoroproline (Fmoc-Flp-OH), to mitigate peptide aggregation. This guide is designed for researchers, chemists, and drug development professionals encountering challenges with peptide solubility and aggregation during synthesis, purification, and handling.
Part 1: Foundational Concepts & FAQs
This section addresses the fundamental principles behind using Flp to control peptide conformation and prevent aggregation.
Q1: What is (2S,4R)-4-fluoroproline (Flp) and why is it used in peptide synthesis?
A1: (2S,4R)-4-fluoroproline (Flp) is a synthetic derivative of the amino acid proline where a hydrogen atom at the 4-position of the pyrrolidine ring is replaced by a fluorine atom with R stereochemistry.[1][2] It is incorporated into peptide sequences as a proline surrogate to modulate the peptide's structural and physical properties. Its primary application is to prevent or reduce aggregation, a common and significant challenge in the synthesis and handling of peptides, particularly those with high hydrophobicity or a tendency to form β-sheet structures.[3][4]
Q2: How does Flp mechanistically prevent peptide aggregation?
A2: The anti-aggregation effect of Flp stems from the strong inductive (electron-withdrawing) effect of the fluorine atom. This has two main consequences:
-
Enforces a Cγ-exo Ring Pucker: The fluorine atom at the 4R position stereoelectronically favors a Cγ-exo pucker of the proline ring.[5] This specific ring conformation influences the peptide backbone torsion angles (φ, ψ).
-
Stabilizes the trans Amide Bond: The Cγ-exo pucker strongly promotes the trans conformation of the peptide bond preceding the Flp residue.[5][6] This is critical because β-sheet structures, a primary cause of aggregation, are composed of peptide chains in an extended trans conformation.[7] By pre-organizing the backbone and breaking the conformational homogeneity that allows for intermolecular β-sheet formation, Flp acts as a "structure breaker".[4]
The incorporation of Flp can be thought of as introducing a permanent "kink" or turn-like structure, disrupting the regular, aggregation-prone secondary structures.[8]
Q3: What is the difference between (2S,4R)-4-fluoroproline (Flp) and (2S,4S)-4-fluoroproline (flp)?
A3: The key difference is their stereochemistry at the 4-position, which leads to opposite effects on the preceding peptide bond.
| Feature | (2S,4R)-4-Fluoroproline (Flp) | (2S,4S)-4-Fluoroproline (flp) |
| Ring Pucker | Prefers Cγ-exo pucker[5] | Prefers Cγ-endo pucker[6] |
| Preceding Amide Bond | Strongly favors the trans conformation[5][9] | Favors the cis conformation[6] |
| Primary Use Case | Disrupting β-sheet aggregation by enforcing a trans bond kink. Stabilizing collagen-like triple helices. | Stabilizing specific turns or structures where a cis-proline bond is required. |
For the purpose of mitigating aggregation in most standard peptides (like amyloidogenic sequences), (2S,4R)-4-fluoroproline (Flp) is the diastereomer of choice.[8]
Q4: When should I consider incorporating Flp into my peptide sequence?
A4: Consider using Flp when you observe or anticipate aggregation-related problems. Key indicators include:
-
During Synthesis: Poor resin swelling, incomplete Fmoc deprotection, or failed coupling reactions, which can be monitored by UV absorbance during automated synthesis.[3][10]
-
Post-Cleavage: The crude peptide is insoluble in standard solvents (e.g., water, acetonitrile, DMSO), forms a gel, or precipitates upon standing.[10]
-
During Purification: The peptide shows broad peaks, tailing, or multiple unresolved peaks during RP-HPLC analysis, suggesting on-column aggregation.
-
Sequence-Based Prediction: The peptide contains multiple contiguous hydrophobic residues, β-branched amino acids (Val, Ile), or has a high score from an aggregation prediction algorithm.[11]
Below is a decision-making workflow to guide your strategy.
Part 2: Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis and handling of Flp-containing peptides.
Q5: My coupling efficiency for Fmoc-Flp-OH is low. What can I do?
A5: Low coupling efficiency for Fmoc-Flp-OH, or for the amino acid immediately following it, can occur due to steric hindrance.
-
Problem: The unique ring pucker of Flp can create a sterically challenging environment for the incoming activated amino acid.
-
Solution 1 - Stronger Coupling Reagents: Switch from standard carbodiimide-based reagents (like DIC) to a more potent phosphonium- or aminium-based reagent. HATU or HBTU (3-4 equivalents) are excellent choices as they are known to overcome steric hindrance.[12]
-
Solution 2 - Extended Coupling Time: Double the standard coupling time for the residue being added onto the N-terminus of Flp. For a standard 1-2 hour coupling, extend it to 2-4 hours.[12]
-
Solution 3 - Double Coupling: After the initial coupling reaction, drain the vessel and add a fresh solution of activated amino acid for a second coupling cycle before proceeding to the Fmoc deprotection step.
Q6: The Fmoc deprotection of the Flp residue seems slow or incomplete. How can I confirm and fix this?
A6: The rigid conformation of Flp can sometimes hinder the access of piperidine to the Fmoc group.
-
Problem: Incomplete Fmoc removal leads to deletion sequences (peptide chains missing the next amino acid), complicating purification.
-
Monitoring: If using an automated synthesizer with UV monitoring, an incomplete deprotection will show a smaller-than-expected UV signal for the released dibenzofulvene-piperidine adduct.[13]
-
Solution 1 - Increase Deprotection Time: Extend the standard deprotection time. For example, if your protocol uses a 2-minute and then an 8-minute treatment with 20% piperidine/DMF, change it to a 5-minute and then a 15-minute treatment.[14]
-
Solution 2 - Use DBU: Add a small amount of DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to your deprotection solution (e.g., 2% DBU, 20% piperidine in DMF). DBU is a stronger, non-nucleophilic base that can accelerate Fmoc removal. Use with caution as it can increase the risk of aspartimide formation at Asp-Gly or Asp-Ser sequences.
Q7: My Flp-containing peptide has the correct mass, but its retention time in RP-HPLC is very different from the native peptide. Is this normal?
A7: Yes, a significant shift in retention time is expected and is often an indicator of successful modification.
-
Explanation: Aggregation causes peptides to elute earlier or as broad, poorly defined peaks on RP-HPLC. By incorporating Flp, you disrupt this aggregation. The now monomeric, well-behaved peptide interacts more effectively with the C18 stationary phase, resulting in a longer, sharper retention time.
-
Validation: An increase in retention time accompanied by a significantly sharper peak shape is a positive outcome, indicating that the peptide's hydrophobicity is now being expressed at the molecular level rather than through intermolecular aggregation.
Q8: I've incorporated Flp, but my peptide is still aggregating. What are the next steps?
A8: While Flp is highly effective, severe aggregation may require a multi-faceted approach.
-
Problem: A single Flp substitution may not be sufficient to disrupt aggregation driven by long stretches of highly hydrophobic residues.
-
Solution 1 - Multiple Incorporations: If the sequence allows, place Flp residues at intervals of 5-6 amino acids within the aggregation-prone region.[4] This creates multiple points of structural disruption.
-
Solution 2 - Combine with Other Strategies: Use Flp in conjunction with other anti-aggregation tools. For example, incorporate a pseudoproline dipeptide at a Ser or Thr residue elsewhere in the sequence.[4][15]
-
Solution 3 - Optimize Solubility: After cleavage, dissolve the crude peptide in a stronger solvent like hexafluoroisopropanol (HFIP) first, then dilute slowly into your purification buffer. This can break up pre-existing aggregates before HPLC.
Part 3: Experimental Protocols & Data
This section provides a detailed protocol for incorporating Fmoc-Flp-OH and methods for quantifying the reduction in aggregation.
Protocol: Manual Fmoc Solid-Phase Peptide Synthesis (SPPS) with Fmoc-(2S,4R)-4-fluoroproline
This protocol outlines a single coupling cycle for incorporating Fmoc-Flp-OH into a peptide sequence using the Fmoc/tBu strategy on a 0.1 mmol scale.[12][14]
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-protected amino acids, including Fmoc-(2S,4R)-4-fluoroproline-OH (Fmoc-Flp-OH)[16]
-
Coupling Reagent: HATU (N,N,N',N'-Tetramethyl-O-(7-azabenzotriazol-1-yl)uronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Cleavage Cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Workflow Diagram:
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.[14]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and treat again for 15 minutes to remove the Fmoc group from the N-terminal amino acid.[14]
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove residual piperidine.
-
Amino Acid Coupling (Fmoc-Flp-OH): a. In a separate vial, dissolve Fmoc-Flp-OH (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. b. Pre-activate the mixture by letting it stand for 2-5 minutes. c. Add the activated solution to the resin. d. Agitate the reaction vessel for 2 hours at room temperature. e. QC Step: Perform a ninhydrin test to confirm the absence of free primary amines, indicating complete coupling.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence. For the amino acid coupled after Flp, consider extending the coupling time to 4 hours.
-
Final Cleavage: Once the synthesis is complete, wash the resin with DCM, dry it, and treat with the TFA cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[12]
-
Precipitation & Purification: Precipitate the peptide in cold diethyl ether, centrifuge to form a pellet, and purify by RP-HPLC. Confirm identity via mass spectrometry.[12]
Quantifying the Effect of Flp on Aggregation
The impact of Flp can be quantified using several methods.
1. Turbidity Assay: This simple spectrophotometric method measures light scattering caused by aggregated particles.[17]
-
Procedure: Dissolve the native and Flp-containing peptides at the same concentration (e.g., 100 µM) in an aqueous buffer (e.g., PBS, pH 7.4). Monitor the absorbance (optical density) at a wavelength where the peptide does not absorb, such as 400-600 nm, over time.
-
Expected Result: A successful Flp modification will result in a significantly lower and more stable absorbance reading over time compared to the rapidly aggregating native peptide.
2. Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like β-sheet structures.[7]
-
Procedure: Incubate the peptides in solution as described above. At various time points, take an aliquot and add it to a solution of ThT. Measure the fluorescence emission at ~482 nm (with excitation at ~450 nm).
-
Expected Result: The Flp-containing peptide should show little to no increase in ThT fluorescence, while the native peptide will exhibit a characteristic sigmoidal curve of increasing fluorescence as fibrils form.[7]
Example Data:
| Peptide Sequence | Method | Result (Arbitrary Units) | Interpretation |
| Ac-KV LFFA E-NH2 | Turbidity @ 405 nm (24h) | 0.85 | High level of aggregation |
| Ac-KFlp LFFA E-NH2 | Turbidity @ 405 nm (24h) | 0.05 | Aggregation significantly reduced |
| Ac-KVLFFP E-NH2 | ThT Fluorescence (24h) | 9500 | High β-sheet fibril formation |
| Ac-KVLFFFlp E-NH2 | ThT Fluorescence (24h) | 350 | Fibril formation inhibited |
References
- BenchChem. (n.d.). Solid-Phase Synthesis of Peptides Containing Unnatural Amino Acids: Application Notes and Protocols.
- Hughes, M. P., et al. (2024).
- BenchChem. (n.d.). A Technical Guide to the Incorporation of Unnatural Amino Acids into Peptides.
- Iannuzzi, C., et al. (2016). Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. Molecules.
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry.
- Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central.
- Kuril, A. K. (2021).
- ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins | Request PDF.
- BOC Sciences. (n.d.).
- Sahoo, H., et al. (2012). 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR. PubMed Central.
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Semantic Scholar.
- Sanderson, J. M. (n.d.). The synthesis of peptides and proteins containing non-natural amino acids. The Homepage of The Sanderson Group, Durham University.
- Steiner, T., et al. (2012). Structural insights into the potential of 4-fluoroproline to modulate biophysical properties of proteins. Chemical Science.
- Lu, C., et al. (2020). Aggregation Rules of Short Peptides. PubMed Central.
- Noren, C. J., et al. (1989). A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins. Methods in Molecular Biology.
- Hartrampf, F. W., et al. (2023).
- Loughlin, F. E., et al. (2022). 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude. Protein Science.
- Sigma-Aldrich. (n.d.).
- BODE, J. W. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry.
- Del Fiacco, M., et al. (2024).
- Apollo Scientific. (n.d.). (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, N-FMOC protected.
- Hobart, D. B., Jr., & Merola, J. S. (2012). (2S,4R)
- Chem-Impex. (n.d.). (2S,4S)-Fmoc-4-fluoro-pyrrolidine-2-carboxylic acid.
- BenchChem. (n.d.). dealing with aggregation in peptides containing trifluoro-L-norvaline.
- Santa Cruz Biotechnology. (n.d.). (2S,4R)-4-Fluoro-1-Fmoc-pyrrolidine-2-carboxylic acid | CAS 203866-20-0.
- Hobart, D. B., Jr., & Merola, J. S. (2012). (2S,4R)
- ResearchGate. (n.d.). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry | Request PDF.
- AltaBioscience. (n.d.). Fmoc Amino Acids for SPPS.
- AstaTech. (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid [ 273222-05-2].
- Wang, W., et al. (2010). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed Central.
- Rege, P. D., & Raines, R. T. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.
- Langkjaer, N., et al. (2022). Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations.
- Sormanni, P., et al. (2017).
Sources
- 1. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 4‐Thiaproline accelerates the slow folding phase of proteins containing cis prolines in the native state by two orders of magnitude - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. 203866-20-0 Cas No. | (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid, N-FMOC protected | Apollo [store.apolloscientific.co.uk]
- 17. Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods [mdpi.com]
Technical Support Center: Analytical Strategies for Fluorinated Peptide Synthesis
Welcome to the technical support center for the analysis of fluorinated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in fluorinated peptide synthesis. Drawing from established analytical principles and field-proven insights, this document provides practical troubleshooting guides and frequently asked questions to ensure the integrity and purity of your synthetic peptides.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the most common types of impurities in fluorinated peptide synthesis?
-
How does fluorination impact the analytical behavior of peptides in HPLC and Mass Spectrometry?
-
What is the role of ¹⁹F NMR in analyzing fluorinated peptide purity?
-
How can I differentiate between diastereomeric impurities of fluorinated peptides?
-
-
Troubleshooting Guides
-
Troubleshooting Poor Chromatographic Resolution in HPLC Analysis
-
Addressing Signal Suppression in LC-MS Analysis of Fluorinated Peptides
-
Interpreting Complex Mass Spectra of Fluorinated Peptides
-
-
Experimental Protocols
-
Protocol 1: General HPLC-MS Method for Impurity Profiling
-
Protocol 2: ¹⁹F NMR for Purity Assessment and Identification of Fluorine-Containing Impurities
-
Protocol 3: Chiral HPLC for Diastereomer Separation
-
-
References
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities in fluorinated peptide synthesis?
A1: Impurities in fluorinated peptide synthesis can be broadly categorized into two groups: general synthesis-related impurities common to all solid-phase peptide synthesis (SPPS) and those that are specific to or exacerbated by the inclusion of fluorinated amino acids.
General SPPS-Related Impurities:
-
Deletion Sequences: Result from incomplete coupling or deprotection steps during synthesis.[1]
-
Insertion Sequences: Occur if excess activated amino acid is not completely washed away before the next coupling cycle.
-
Truncated Sequences: Peptides that are prematurely terminated.
-
Incomplete Deprotection of Side-Chain Protecting Groups: Leads to adducts in the final product.[2]
-
Side-Reactions from Synthesis Reagents: For example, trifluoroacetylation from residual trifluoroacetic acid (TFA) used in cleavage.[3]
-
Oxidation and Deamidation: Particularly of sensitive residues like methionine and asparagine.[1]
Fluorine-Specific Impurities and Challenges:
-
Diastereomers: The synthesis of fluorinated amino acids can sometimes result in racemic or diastereomeric mixtures. If not purified at the building block stage, these can be incorporated into the peptide, leading to diastereomeric peptide impurities that can be difficult to separate.
-
Side Reactions of Fluorinated Residues: The strong electron-withdrawing nature of fluorine can influence the reactivity of adjacent functional groups, potentially leading to unexpected side reactions during coupling or deprotection.
-
Aggregation-Related Impurities: Fluorinated peptides can have a higher tendency to aggregate due to the hydrophobic nature of fluorinated chains. This can lead to incomplete reactions and the formation of complex impurity profiles. The use of solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can help disrupt these aggregates during synthesis.[4]
Q2: How does fluorination impact the analytical behavior of peptides in HPLC and Mass Spectrometry?
A2: The presence of fluorine significantly alters the physicochemical properties of peptides, which in turn affects their behavior in analytical systems.
In High-Performance Liquid Chromatography (HPLC):
-
Increased Retention Time: Fluorination generally increases the hydrophobicity of a peptide, leading to longer retention times in reversed-phase HPLC (RP-HPLC). This can be advantageous for separating the fluorinated peptide from less hydrophobic impurities.
-
Altered Selectivity: The unique electronic properties of fluorine can alter the interaction of the peptide with the stationary phase, sometimes improving separation from closely related impurities.
-
Challenges in Separation: Diastereomeric fluorinated peptides can be particularly challenging to separate and may require specialized chiral stationary phases.[5][6]
In Mass Spectrometry (MS):
-
Ion Suppression: Fluorinated compounds can sometimes cause ion suppression in the electrospray ionization (ESI) source, leading to reduced signal intensity.[7] This is a critical consideration for quantitative analysis.
-
Altered Fragmentation Patterns: The stability of the C-F bond can influence the fragmentation pattern of the peptide in tandem MS (MS/MS). This may require optimization of collision energies to obtain informative fragment ions for sequence confirmation.
-
Mass Accuracy: High-resolution mass spectrometry (HRMS) is crucial for accurately determining the elemental composition of the parent and fragment ions, which is essential for confident impurity identification.
Q3: What is the role of ¹⁹F NMR in analyzing fluorinated peptide purity?
A3: ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the analysis of fluorinated peptides due to the unique properties of the ¹⁹F nucleus (100% natural abundance and high sensitivity).[8]
-
Purity Assessment: The ¹⁹F NMR spectrum provides a "fingerprint" of all fluorine-containing species in a sample. The presence of unexpected signals can indicate the presence of impurities.
-
Impurity Identification: The chemical shift of a ¹⁹F signal is highly sensitive to its local electronic environment.[9] This allows for the differentiation of fluorine atoms in the desired peptide from those in impurities, such as incompletely deprotected side chains or isomers.
-
Quantitative Analysis: With appropriate standards, ¹⁹F NMR can be used for the quantitative determination of the main peptide and its fluorine-containing impurities.[3]
-
Detection of Residual Reagents: ¹⁹F NMR is particularly effective for detecting residual trifluoroacetic acid (TFA) from the cleavage step, which can be difficult to remove completely and may interfere with biological assays.[3]
Q4: How can I differentiate between diastereomeric impurities of fluorinated peptides?
A4: Differentiating between diastereomeric impurities is crucial as they can have different biological activities. This requires high-resolution separation techniques.
-
Chiral HPLC: This is the most direct method for separating diastereomers.[5][10] It utilizes a chiral stationary phase (CSP) that interacts differently with the two diastereomers, leading to different retention times. Method development may be required to find the optimal CSP and mobile phase conditions.[11]
-
High-Resolution HPLC: In some cases, high-resolution, non-chiral RP-HPLC columns may be able to separate diastereomers, especially for longer peptides where the difference in overall conformation is more pronounced.
-
NMR Spectroscopy: While challenging, high-field NMR spectroscopy can sometimes be used to differentiate diastereomers based on subtle differences in the chemical shifts of protons or fluorine atoms near the chiral center.
Troubleshooting Guides
Troubleshooting Poor Chromatographic Resolution in HPLC Analysis
| Problem | Potential Cause | Recommended Solution |
| Co-elution of peptide and impurities | Suboptimal mobile phase or gradient. | - Modify the gradient steepness. A shallower gradient can improve the separation of closely eluting peaks. - Change the organic modifier (e.g., from acetonitrile to methanol). - Adjust the concentration of the ion-pairing agent (e.g., TFA). |
| Inappropriate column chemistry. | - Screen different stationary phases (e.g., C18, C8, Phenyl-Hexyl). - For diastereomers, use a chiral column.[5] | |
| Peak tailing or broadening | Secondary interactions with the stationary phase. | - Add a stronger ion-pairing agent to the mobile phase, such as perfluorinated acids (PFPA, HFBA), to improve peak shape for basic peptides.[12] - Ensure the mobile phase pH is appropriate for the peptide's pI. |
| Column overload. | - Reduce the injection volume or sample concentration. |
Addressing Signal Suppression in LC-MS Analysis of Fluorinated Peptides
Interpreting Complex Mass Spectra of Fluorinated Peptides
| Observation | Potential Interpretation | Next Steps |
| Unexpected mass peaks | - Deletion or insertion of amino acids. - Incomplete deprotection of side chains. - Adducts with synthesis reagents (e.g., +226 Da for dibenzofulvene). | - Calculate the mass difference between the unexpected peak and the expected peptide mass. - Use MS/MS to fragment the impurity and identify the location of the modification. |
| Broad isotopic distribution | Co-elution of multiple species. | - Improve HPLC separation. - Use high-resolution MS to resolve the different species. |
| Unusual fragmentation pattern in MS/MS | The presence of the fluorinated residue is altering the fragmentation pathway. | - Increase collision energy to induce fragmentation. - Compare the fragmentation pattern to that of a non-fluorinated analogue if available. |
Experimental Protocols
Protocol 1: General HPLC-MS Method for Impurity Profiling
-
Sample Preparation: Dissolve the lyophilized peptide in 0.1% formic acid in water to a concentration of 1 mg/mL.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: 5-60% B over 30 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Detection: UV at 214 nm and 280 nm.
-
-
Mass Spectrometry System:
-
Ion Source: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 300-2000.
-
Data Acquisition: Perform both full MS scans and data-dependent MS/MS scans on the most abundant ions.
-
Protocol 2: ¹⁹F NMR for Purity Assessment and Identification of Fluorine-Containing Impurities
-
Sample Preparation: Dissolve 1-5 mg of the fluorinated peptide in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
NMR Spectrometer: Use a spectrometer with a fluorine probe, operating at a ¹⁹F frequency of at least 376 MHz.
-
Acquisition Parameters:
-
Pulse Sequence: A simple one-pulse experiment is usually sufficient.
-
Spectral Width: Set a wide spectral width to encompass all expected fluorine signals.
-
Relaxation Delay: Use a sufficiently long relaxation delay (e.g., 5 seconds) to ensure accurate integration for quantitative analysis.
-
-
Data Processing:
-
Apply a Fourier transform and phase correction to the acquired FID.
-
Integrate the signals corresponding to the main peptide and any impurities.
-
The relative purity can be estimated from the integral ratios.
-
Protocol 3: Chiral HPLC for Diastereomer Separation
-
Column Selection: Screen a variety of chiral stationary phases (CSPs) to find one that provides separation for your specific peptide. Common choices include polysaccharide-based and protein-based CSPs.[11]
-
Mobile Phase Optimization:
-
Start with a simple mobile phase system (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed-phase).
-
Systematically vary the mobile phase composition and additives (e.g., acids, bases) to optimize resolution.
-
-
Analysis:
-
Inject the sample and monitor the elution of the diastereomers.
-
Confirm the identity of each peak by collecting fractions and analyzing by MS.
-
References
- Antimicrobial activity and protease stability of peptides containing fluorinated amino acids. (2007). Journal of the American Chemical Society.
- Advances in Fmoc solid-phase peptide synthesis. (n.d.). [Source not specified in search results].
- Fmoc Solid Phase Peptide Synthesis. (n.d.). ChemPep Inc.
- Why Fmoc-Protected Amino Acids Domin
- The Role of Fluorinated Compounds in Modern Peptide Synthesis: Application Notes and Protocols. (2025). Benchchem.
- Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). AAPPTec.
- An Uncommon Fix for LC–MS Ion Suppression. (2019).
- ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. (n.d.). Analyst (RSC Publishing).
- Validation of an 19F NMR Method for the Detection of TFA in Peptides as per Current USP Guidelines. (2016). Biopharma Asia.
- Fmoc Amino Acids for SPPS. (n.d.). AltaBioscience.
- LCMS Troubleshooting: 14 Best Practices for Labor
- Troubleshooting ion suppression in LC–MS analysis. (2025). YouTube.
- Contaminants Everywhere! Tips and Tricks for Reducing Background Signals When Using LC–MS. (2018).
- Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (n.d.).
- Advancements in Peptide Synthesis with Fluorinated Amino Acids. (n.d.). [Source not specified in search results].
- Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). [Source not specified in search results].
- Related impurities in peptide medicines. (2014). Journal of Pharmaceutical and Biomedical Analysis.
- Fluorinated Protein and Peptide Materials for Biomedical Applications. (n.d.). [Source not specified in search results].
- Position-dependent impact of hexafluoroleucine and trifluoroisoleucine on protease digestion. (2017). [Source not specified in search results].
- Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges. (2025). Anapharm Bioanalytics.
- Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. (n.d.). [Source not specified in search results].
- Recent advances in the synthesis of fluorinated amino acids and peptides. (2023). RSC Publishing.
- Investigation of Impurities in Peptide Pools. (n.d.). MDPI.
- Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. (n.d.). [Source not specified in search results].
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. (n.d.). Journal of Biomolecular Techniques.
- Chiral HPLC Separ
- Chapter 11: Determination of the Identity, Content and Purity of Therapeutic Peptides by NMR Spectroscopy. (2019). Peptide Therapeutics: Strategy and Tactics for Chemistry, Manufacturing and Controls.
- Amino Acid and Peptide Chiral Separ
- LC-MS/MS for Bioanalytical Peptide and Protein Quantific
Sources
- 1. Design of Highly Fluorinated Peptides for Cell-based 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. biopharma-asia.com [biopharma-asia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations [mdpi.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. books.rsc.org [books.rsc.org]
- 9. 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges [anapharmbioanalytics.com]
Technical Support Center: Strategies for Improving the Efficiency of Fluorinated Proline Incorporation
Welcome to the technical support center for the efficient incorporation of fluorinated proline analogs into peptides and proteins. This resource is designed for researchers, scientists, and drug development professionals to navigate the unique challenges and leverage the powerful advantages of using these specialized amino acids. Fluorinated prolines are invaluable tools for modulating peptide conformation, enhancing metabolic stability, and serving as sensitive ¹⁹F NMR probes.[1] However, their successful incorporation requires a nuanced understanding of their chemical properties and potential pitfalls during synthesis.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you to overcome common hurdles and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses specific problems that you may encounter during the synthesis of peptides containing fluorinated prolines. The question-and-answer format is designed to help you quickly identify and resolve your issue.
Problem 1: Low Coupling Efficiency or Incomplete Reactions
Question: I am observing a low yield or incomplete coupling of Fmoc-(4R/S)-fluoroproline onto my peptide-resin. What are the likely causes and how can I improve the coupling efficiency?
Answer:
Low coupling efficiency with fluorinated prolines, particularly those with bulky protecting groups or in sterically hindered sequences, is a common challenge.[1][2] The primary reason is the steric hindrance posed by the fluorinated proline itself. Here’s a breakdown of the causes and solutions:
-
Causality: The rigid pyrrolidine ring of proline, combined with the electron-withdrawing nature of fluorine, can decrease the nucleophilicity of the secondary amine.[1] This inherent property, coupled with steric hindrance from the Fmoc group and the growing peptide chain, can slow down the kinetics of the coupling reaction.[1][2]
-
Solutions:
-
Optimize Coupling Reagents: Standard carbodiimide-based activators like DIC may not be sufficiently reactive for these challenging couplings. Switching to a more potent onium salt-based coupling reagent is highly recommended.[2]
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered the gold standard for difficult couplings due to the formation of a highly reactive OAt-ester intermediate which can accelerate the reaction.[2]
-
HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate): A highly efficient and more cost-effective alternative to HATU.[2]
-
-
Extended Coupling Times and Double Coupling: For particularly stubborn sequences, extending the coupling time (e.g., from 1-2 hours to 4-6 hours or even overnight) can help drive the reaction to completion. Performing a "double coupling" – repeating the coupling step with fresh reagents before deprotection of the Fmoc group – is also a very effective strategy.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) to minimize side reactions like racemization.[2] Ensure you are using the minimum amount of base necessary.[2]
-
Solvent Considerations: While DMF is the standard solvent for SPPS, for sequences prone to aggregation, consider using a solvent mixture. For instance, a mixture of NMP and DMSO can sometimes improve yields for hydrophobic peptides.[3] The use of fluorinated alcohols like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a co-solvent can also disrupt aggregation.[3]
-
Problem 2: Observed Side Reactions
Question: I am observing unexpected peaks in my HPLC analysis after synthesizing a peptide with fluorinated proline. What are the common side reactions and how can I mitigate them?
Answer:
Side reactions can compromise the purity and yield of your target peptide.[4][5] Here are some common side reactions encountered during the incorporation of fluorinated prolines and strategies to minimize them:
-
Diketopiperazine Formation: This is a significant issue when proline is one of the first two amino acids in a sequence, leading to chain termination.[2]
-
Causality: The N-terminal dipeptide can cyclize and cleave from the resin, especially after the removal of the N-terminal protecting group.
-
Mitigation:
-
Incorporate the first two amino acids as a pre-formed dipeptide.
-
Use a resin that is less prone to diketopiperazine formation, such as a 2-chlorotrityl chloride resin, which allows for the cleavage of the peptide with the N-terminal protecting group intact.
-
-
-
Guanidinylation: If using uronium/aminium-based coupling reagents like HBTU or HATU in excess, they can react with the unprotected N-terminus of the peptide, forming a non-extendable guanidine moiety.[2]
-
Causality: The coupling reagent itself can act as a reactant with the free amine of the peptide chain.
-
Mitigation:
-
Pre-activate the protected amino acid with the coupling reagent for a short period (1-5 minutes) before adding it to the resin.[2] This ensures that the highly reactive species reacts with the intended amino acid first.
-
-
-
Racemization/Epimerization: Loss of stereochemical integrity at the alpha-carbon can be a concern, especially with certain additives.[2]
-
Causality: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which is prone to racemization.
-
Mitigation:
-
Problem 3: Difficulty in Peptide Purification
Question: My fluorinated proline-containing peptide is difficult to purify by reverse-phase HPLC. What could be the reasons and what can I do?
Answer:
Purification challenges often stem from issues during the synthesis.[4]
-
Causality:
-
Peptide Aggregation: Hydrophobic sequences or those that form strong secondary structures can aggregate, leading to broad or tailing peaks in the chromatogram.[4]
-
Co-eluting Impurities: Deletion sequences or byproducts from side reactions that have similar hydrophobicity to the target peptide can be difficult to separate.
-
-
Solutions:
-
Optimize Synthesis: The best way to simplify purification is to optimize the synthesis to achieve the highest possible crude purity. Revisit the troubleshooting steps for low coupling efficiency and side reactions.
-
Capping Unreacted Chains: If you suspect incomplete couplings are leading to a mixture of deletion sequences, a "capping" step can be beneficial. After the coupling of the fluorinated proline (or any amino acid), any unreacted N-terminal amines can be acetylated with acetic anhydride. This terminates the unreacted chains, making the desired full-length peptide easier to isolate during purification.
-
Optimize HPLC Conditions:
-
Mobile Phase Additives: Vary the concentration of trifluoroacetic acid (TFA) in your mobile phase. Sometimes, a lower concentration (e.g., 0.05%) can improve peak shape.
-
Gradient: A shallower gradient around the elution time of your peptide can improve the resolution between your target peptide and closely eluting impurities.
-
Column Chemistry: Experiment with different column chemistries (e.g., C8 instead of C18) if your peptide is very hydrophobic.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the main benefits of incorporating fluorinated prolines into my peptide?
A1: The incorporation of fluorinated prolines offers several key advantages:
-
Conformational Control: The stereochemistry of the fluorine atom at the C4 position of the proline ring can strongly influence the ring pucker (C⁴-endo or C⁴-exo) and the cis/trans isomerization of the preceding peptide bond.[6][7][8] This allows for the rational design of peptide secondary structures.
-
Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making fluorinated prolines and the resulting peptides more resistant to enzymatic degradation.[7]
-
¹⁹F NMR Probe: Fluorine-19 is a sensitive nucleus for NMR spectroscopy.[1] Incorporating a fluorinated proline provides a unique spectroscopic handle to study peptide conformation, dynamics, and interactions with binding partners without the need for isotopic labeling of the entire molecule.[1][9]
Q2: Which stereoisomer of 4-fluoroproline should I use?
A2: The choice between (2S, 4R)-4-fluoroproline ((4R)-FPro) and (2S, 4S)-4-fluoroproline ((4S)-FPro) depends on your desired conformational outcome:
-
(4R)-FPro: Stabilizes the Cγ-exo ring pucker and favors the trans conformation of the preceding peptide bond.[10][11] This can enhance the stability of structures like the collagen triple helix.[12]
-
(4S)-FPro: Stabilizes the Cγ-endo ring pucker and favors the cis conformation of the preceding peptide bond.[10][11]
Q3: Are there alternatives to synthesizing my peptide with commercially available protected fluorinated prolines?
A3: Yes, an on-resin modification technique called "proline editing" is a powerful alternative.[12][13][14] This method involves:
-
Incorporating Fmoc-4R-hydroxyproline (Hyp) into your peptide during standard solid-phase peptide synthesis (SPPS).[12][14]
-
After peptide synthesis, the hydroxyl group of the Hyp residue is selectively modified on the solid support to introduce the fluorine atom.[12][14] This approach can be more cost-effective and allows for the synthesis of various 4-substituted proline derivatives from a common precursor.[12][14]
Q4: How can I confirm the successful incorporation of fluorinated proline?
A4: Several analytical techniques can be used:
-
Mass Spectrometry (MS): The most direct method. The observed molecular weight of your peptide should match the calculated mass including the fluorinated proline residue.
-
¹⁹F NMR Spectroscopy: If your peptide contains a single fluorinated proline, you should observe a characteristic signal in the ¹⁹F NMR spectrum.[1]
-
Amino Acid Analysis (AAA): While not always standard for fluorinated amino acids, specialized AAA methods can be developed.
-
HPLC with a Known Standard: If a reference peptide is available, co-injection on an HPLC can help confirm the identity of your synthesized peptide.
Experimental Protocols
Protocol 1: Optimized Coupling of Fmoc-(4R)-Fluoroproline using HATU
This protocol outlines a general procedure for the efficient coupling of a sterically hindered fluorinated proline onto a resin-bound peptide using HATU in a manual solid-phase peptide synthesis (SPPS) setup.[2]
Materials:
-
Fmoc-protected peptide-resin (1 equivalent)
-
Fmoc-(4R)-fluoroproline (3-4 equivalents)
-
HATU (3-4 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (6-8 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
20% Piperidine in DMF for Fmoc deprotection
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and agitate for 3 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine in DMF and agitate for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (5-6 times) to ensure complete removal of piperidine.
-
-
Activation of Fmoc-(4R)-Fluoroproline:
-
In a separate vessel, dissolve Fmoc-(4R)-fluoroproline (3-4 eq.) and HATU (3-4 eq.) in a minimal amount of DMF.
-
Add DIEA (6-8 eq.) to the solution.
-
Allow the solution to pre-activate for 1-5 minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
-
Monitoring the Coupling:
-
Take a small sample of the resin beads and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
If the Kaiser test is positive (blue beads), indicating incomplete coupling, continue the reaction for another 1-2 hours or proceed with a double coupling.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3 times) and then DCM (3 times) to remove any unreacted reagents and byproducts.
-
-
Optional Double Coupling: If the coupling is known to be difficult, repeat steps 3-6 before proceeding to the next Fmoc deprotection.
Diagrams
Workflow for Optimized Fluorinated Proline Incorporation
Caption: Optimized SPPS workflow for fluorinated proline incorporation.
Influence of 4-Fluoroproline Stereochemistry on Peptide Backbone
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 6. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Tale of Two Diastereomers: A Comparative Guide to Methyl (2S,4R)- and (2S,4S)-4-fluoropyrrolidine-2-carboxylate for Drug Discovery
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to enhance pharmacological properties.[1] The pyrrolidine ring, a privileged scaffold in numerous therapeutic agents, becomes a powerful tool for conformational constraint when fluorinated. However, the seemingly subtle change in the stereochemistry of a single fluorine atom can have profound consequences on molecular shape, physicochemical properties, and ultimately, biological activity. This guide provides an in-depth, objective comparison of two pivotal building blocks: Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its (2S,4S) diastereomer, offering researchers, scientists, and drug development professionals a comprehensive understanding to inform their molecular design strategies.
The Decisive Role of Stereochemistry: Conformational Analysis
The fundamental difference between the (2S,4R) and (2S,4S) diastereomers lies in the three-dimensional arrangement of the fluorine atom relative to the carboxylate group on the pyrrolidine ring. This seemingly minor variation dictates the preferred conformation, or "pucker," of the five-membered ring, which in turn influences how the molecule presents itself to its biological target.
The pyrrolidine ring is not planar and exists in a dynamic equilibrium between two primary puckered conformations: Cγ-exo and Cγ-endo.[2] The stereochemistry at the C4 position, where the fluorine atom resides, strongly biases this equilibrium.[3]
-
This compound (trans-diastereomer): The fluorine and the carboxylate group are on opposite faces of the ring. This arrangement leads to a strong preference for a Cγ-exo pucker.[3] In this conformation, the C4 atom is pushed out of the plane on the opposite side of the C2 carboxylate group. This preference is supported by X-ray crystallography of the parent amino acid, (2S,4R)-4-fluoropyrrolidinium-2-carboxylate, which adopts an envelope conformation with the C3 atom as the flap, consistent with an exo pucker of the Cγ-Cδ bond.[4]
-
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate (cis-diastereomer): The fluorine and the carboxylate group are on the same face of the ring. This cis-relationship results in a favored Cγ-endo pucker.[3] Here, the C4 atom is puckered towards the same side as the C2 carboxylate group.
This fundamental difference in ring conformation is a critical design element. The exo pucker of the (2S,4R) diastereomer tends to favor a trans conformation of the preceding peptide bond when incorporated into a peptide chain, while the endo pucker of the (2S,4S) diastereomer is more accommodating of a cis peptide bond.[3] This ability to pre-organize the backbone conformation of a larger molecule is a key reason for the use of these building blocks in drug design.[2]
Comparative Physicochemical Properties
The stereochemical differences also manifest in subtle variations in physicochemical properties, which can be critical for parameters like solubility, membrane permeability, and metabolic stability.
| Property | This compound | Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate | Reference |
| Molecular Formula | C₆H₁₀FNO₂ | C₆H₁₀FNO₂ | [5][6] |
| Molecular Weight | 147.15 g/mol | 147.15 g/mol | [5][6] |
| XLogP3 | 0.3 | Not available | [5] |
| Topological Polar Surface Area | 38.3 Ų | 38.3 Ų | [5][6] |
| Hydrogen Bond Donor Count | 1 | 1 | [5][6] |
| Hydrogen Bond Acceptor Count | 3 | 3 | [5][6] |
Data sourced from PubChem.[5][6]
While many of the calculated properties are identical due to the same atomic composition, the difference in three-dimensional shape can lead to variations in properties not captured by these simple descriptors, such as crystal packing energies, melting points, and chromatographic retention times.
The Impact of Stereochemistry on Biological Activity: A Case Study
The true test of these building blocks lies in their performance when incorporated into a biologically active molecule. A compelling example is found in the development of inhibitors for Fibroblast Activation Protein (FAP), a cell-surface protease implicated in cancer.
In a structure-activity relationship (SAR) study of FAP inhibitors, the stereochemistry of the 4-fluoropyrrolidine moiety was found to be a critical determinant of potency. A compound incorporating the (2S,4S)-4-fluoropyrrolidine-2-carbonitrile scaffold was a potent FAP inhibitor with an IC₅₀ of 3.3 nM . In stark contrast, the corresponding inhibitor containing the (2S,4R)-4-fluoropyrrolidine moiety was essentially inactive, with an IC₅₀ of 1000 nM . This dramatic loss of activity highlights how the endo-puckered conformation of the (2S,4S) diastereomer optimally presents the necessary pharmacophoric elements to the FAP active site, a fit that is disrupted by the exo-pucker of the (2S,4R) diastereomer.
This example underscores the necessity of empirical testing of both diastereomers in a drug discovery campaign, as computational models may not always predict the profound impact of such subtle stereochemical changes.
Experimental Protocols
Synthesis of Methyl (2S,4R)- and (2S,4S)-4-fluoropyrrolidine-2-carboxylate
A common and practical approach to the synthesis of both diastereomers is to start from the readily available and inexpensive (2S,4R)-4-hydroxyproline. The synthesis of the (2S,4S) diastereomer requires an inversion of the stereocenter at the C4 position.
Step 1: Esterification of (2S,4R)-4-hydroxyproline
-
Suspend (2S,4R)-4-hydroxyproline in methanol.
-
Cool the suspension in an ice bath.
-
Slowly add acetyl chloride dropwise. The reaction is exothermic.
-
Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add diethyl ether to precipitate the product.
-
Filter the solid and dry under vacuum to yield methyl (2S,4R)-4-hydroxyproline-2-carboxylate hydrochloride.
Step 2: Synthesis of Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate (via inversion) This protocol is adapted from a synthesis of the parent amino acid.[7]
-
Protect the nitrogen of methyl (2S,4R)-4-hydroxyproline-2-carboxylate (e.g., with a Boc group).
-
Activate the hydroxyl group by reacting with trifluoromethanesulfonic anhydride in the presence of a non-nucleophilic base (e.g., pyridine) at low temperature.
-
Displace the resulting triflate with a fluoride source, such as tetra-n-butylammonium fluoride (TBAF), in an appropriate solvent like THF. This Sₙ2 reaction proceeds with inversion of stereochemistry.
-
Purify the N-Boc protected (2S,4S)-fluoro diastereomer by column chromatography.
-
Deprotect the Boc group using a strong acid, such as HCl in dioxane or trifluoroacetic acid, to yield the final product.
Step 3: Synthesis of this compound This protocol is adapted from a synthesis of the parent amino acid.[7]
-
Protect the nitrogen of methyl (2S,4R)-4-hydroxyproline-2-carboxylate (e.g., with a Boc group).
-
To achieve fluorination with retention of stereochemistry, a reagent such as diethylaminosulfur trifluoride (DAST) can be used, which proceeds through a double inversion mechanism.
-
Alternatively, a two-step inversion-inversion sequence can be performed, for example, via a Mitsunobu reaction with benzoic acid, followed by hydrolysis and a second fluorinative inversion.
-
Purify the N-Boc protected (2S,4R)-fluoro diastereomer by column chromatography.
-
Deprotect the Boc group as described above.
Analytical Separation of Diastereomers
The two diastereomers can be separated and their purity assessed using High-Performance Liquid Chromatography (HPLC). Due to their different three-dimensional shapes, they will exhibit different retention times on a stationary phase.
General HPLC Method:
-
Column: A reversed-phase C18 column is often suitable for separating these relatively polar compounds.
-
Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is typically used, as these compounds lack a strong chromophore.
-
Optimization: The gradient, flow rate, and column temperature should be optimized to achieve baseline separation of the two diastereomers. Chiral HPLC is not necessary for the separation of diastereomers.
Conclusion
The choice between this compound and its (2S,4S) diastereomer is a critical decision in drug design that should be driven by an understanding of their fundamental stereochemical differences. The (2S,4R) diastereomer, with its preference for a Cγ-exo pucker, and the (2S,4S) diastereomer, favoring a Cγ-endo pucker, offer distinct conformational biases that can be leveraged to optimize ligand-target interactions. As demonstrated by the FAP inhibitor case study, the "correct" diastereomer can be the difference between a highly potent compound and an inactive one. Therefore, it is highly recommended that both diastereomers be synthesized and evaluated in early-stage drug discovery programs to fully explore the available chemical space and unlock the full potential of fluorine in medicinal chemistry.
References
- Newberry, R. W., & Raines, R. T. (2014). Practical syntheses of 4-fluoroprolines. Beilstein journal of organic chemistry, 10, 2688–2693.
- Hobart, D. B., Jr, & Merola, J. S. (2012). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Acta crystallographica. Section E, Structure reports online, 68(Pt 8), o2490.
- Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Topics in Heterocyclic Chemistry, 48, 1-25.
- Zondlo, N. J., et al. (2017). The Distinct Conformational Landscapes of 4S-Substituted Prolines That Promote an endo Ring Pucker.
- Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen-like peptide. Chemistry & biology, 6(2), 65–72.
- Ciulli, A., et al. (2018). 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Journal of the American Chemical Society, 140(25), 7929-7933.
- Zondlo, N. J., et al. (2018). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 83(15), 8015-8025.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society reviews, 37(2), 308–319.
- Raines, R. T., et al. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 125(47), 14336-14337.
- Machida, Y., et al. (2000). HPLC method for separating methyl citrate diastereomers.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride. Retrieved from [Link]
- Fekete, J., Milen, M., & Poppe, L. (1996). Comparative study on separation of diastereomers by HPLC.
- Sharma, P., et al. (2011). A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid. Chirality, 23(3), 277-280.
- WCK 1152: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone. (2007). Indian Journal of Pharmaceutical Sciences, 69(1), 83.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. d-nb.info [d-nb.info]
- 6. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
conformational analysis of peptides with (2S,4R)-4-fluoroproline vs. (2S,4S)-4-fluoroproline
The diastereomers of 4-fluoroproline are not mere analogs; they are precision instruments for peptide and protein engineering. (2S,4R)-4-fluoroproline is a powerful tool for enforcing a Cγ-exo pucker, stabilizing the trans amide bond, and reinforcing structures like the collagen triple helix. [6][13][18]Conversely, (2S,4S)-4-fluoroproline promotes a Cγ-endo pucker and stabilizes the cis amide bond, making it ideal for engineering specific β-turns or other compact structures. [11][16] By understanding the fundamental stereoelectronic principles and employing a rigorous suite of analytical techniques, researchers can leverage these unique building blocks to rationally design next-generation peptides with tailored conformations, enhanced stability, and superior performance in therapeutic and biotechnological applications. [1][12][31]
References
-
Al-Badri, Z. M., & Al-Gharrawi, M. A. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery. Available at: [Link]
-
Al-Badri, Z. M., & Al-Gharrawi, M. A. (2018). Utility of fluorinated α-amino acids in development of therapeutic peptides. PubMed. Available at: [Link]
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). Origin of the Stability Conferred upon Collagen by Fluorination. Journal of the American Chemical Society. Available at: [Link]
-
Camarero, J. A. (2007). 3S-fluoroproline as a probe to monitor proline isomerization during proein folding by 19F-NMR. PubMed Central. Available at: [Link]
-
Hurd, T. R., & O'Hagan, D. (2020). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Molecules. Available at: [Link]
-
Horne, W. S., & Raines, R. T. (2006). Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines. Protein Science. Available at: [Link]
-
Brodsky, B., & Thiagarajan, G. (2011). Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. Biophysical Journal. Available at: [Link]
-
Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. Available at: [Link]
-
Raines, R. T., & Bilgicer, B. (2002). Fluorinated amino acids in protein design and engineering. Chemical Society Reviews. Available at: [Link]
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. University of Wisconsin–Madison. Available at: [Link]
-
Hollmann, C., et al. (2007). Circular dichroism (CD) spectra of the synthetic collagen peptide... ResearchGate. Available at: [Link]
-
Farndale, R. W., et al. (2002). Circular dichroism spectra of the synthetic collagen peptides at... ResearchGate. Available at: [Link]
-
Goodman, M., et al. (1996). Acetyl-Terminated and Template-Assembled Collagen-Based Polypeptides Composed of Gly-Pro-Hyp Sequences. 2. Synthesis and Conformational Analysis by Circular Dichroism, Ultraviolet Absorbance, and Optical Rotation. Journal of the American Chemical Society. Available at: [Link]
-
Jenkins, C. L., & Raines, R. T. (2003). COLLAGEN STRUCTURE AND STABILITY. PubMed Central. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. Available at: [Link]
-
Steiner, T., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PubMed Central. Available at: [Link]
-
Kumar, A., & Kepp, K. P. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry. Available at: [Link]
-
Newberry, R. W., & Raines, R. T. (2017). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed. Available at: [Link]
-
Inagaki, T., et al. (1995). Circular dichroism spectra of collagen-like peptides. The peptides were... ResearchGate. Available at: [Link]
-
Fournet, A., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. Available at: [Link]
-
Naduthambi, D., et al. (2019). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. PubMed Central. Available at: [Link]
-
Fournet, A., et al. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent. Available at: [Link]
-
Koksch, B. (2018). Fluorinated Amino Acids in Peptide and Protein Assembly. ResearchGate. Available at: [Link]
-
Fournet, A., et al. (2020). Cγ-endo and Cγ-exo puckering of the pyrrolidine ring in (4S) and (4R)... ResearchGate. Available at: [Link]
-
Steiner, T., et al. (2011). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. SciSpace. Available at: [Link]
-
Kumar, A., & Kepp, K. P. (2020). A solvation induced ring puckering effect in fluorinated prolines and its inclusion in classical force-fields. bioRxiv. Available at: [Link]
-
Naduthambi, D., et al. (2019). Conformational landscape of 4S‐ and 4R‐fluoroprolines as determined by... ResearchGate. Available at: [Link]
-
SARomics Biostructures. (n.d.). Protein & Peptide NMR Spectroscopy : Practical Aspects. SARomics Biostructures. Available at: [Link]
-
Kessler, H., et al. (2007). Comparison of Protocols for Calculation of Peptide Structures from Experimental NMR Data. Journal of Chemical Theory and Computation. Available at: [Link]
-
Nanalysis. (n.d.). NMR sample preparation guidelines. Nanalysis. Available at: [Link]
-
Zerbe, O., & Bader, B. (n.d.). peptide nmr. University of Zurich. Available at: [Link]
-
Steiner, T., et al. (2011). Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PubMed. Available at: [Link]
-
Steiner, T., et al. (2011). Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One. Available at: [Link]
-
Steiner, T., et al. (2011). Rational Design of Protein Stability : Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. KOPS. Available at: [Link]
-
Koksch, B., et al. (2016). Ribbon representation of the X-ray crystal structures of proteins... ResearchGate. Available at: [Link]
-
Koksch, B., et al. (2013). X-ray structure of the proline-rich pentapeptide (4 S )-... ResearchGate. Available at: [Link]
-
Duggan, B. M., et al. (2019). NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides. ResearchGate. Available at: [Link]
-
Schuler, B., & Hofmann, H. (2013). Proline cis/trans Isomerization in Intrinsically Disordered Proteins and Peptides. IMR Press. Available at: [Link]
Sources
- 1. Utility of fluorinated α-amino acids in development of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. bif.wisc.edu [bif.wisc.edu]
- 7. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raineslab.com [raineslab.com]
- 9. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
- 13. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Rational Design of Protein Stability : Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin [kops.uni-konstanz.de]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein & Peptide NMR Spectroscopy : Practical Aspects [saromics.com]
- 21. nmr-bio.com [nmr-bio.com]
- 22. mr.copernicus.org [mr.copernicus.org]
- 23. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
A Comparative Analysis of Collagen Stability: (2S,4R)-4-Fluoropyrrolidine-2-carboxylate versus Hydroxyproline
For researchers, scientists, and drug development professionals engaged in the engineering of collagen-based biomaterials and therapeutics, enhancing the thermal and proteolytic stability of the collagen triple helix is a paramount objective. The post-translational hydroxylation of proline to (2S,4R)-4-hydroxyproline (Hyp) is nature's solution to this challenge, significantly increasing the melting temperature (Tm) of the triple helix. However, recent advancements in synthetic biology and peptide chemistry have introduced a powerful alternative: (2S,4R)-4-fluoropyrrolidine-2-carboxylate (Flp). This guide provides an in-depth comparison of the stabilizing effects of Flp versus Hyp on collagen, grounded in experimental data and mechanistic insights.
The Fundamental Role of Proline Derivatives in Collagen Stability
The collagen triple helix is a unique protein secondary structure composed of three polypeptide chains, each adopting a left-handed polyproline II-type helix. These chains are characterized by a repeating Xaa-Yaa-Gly sequence, where Xaa and Yaa are frequently proline (Pro) and Hyp, respectively[1][2]. The stability of this triple-helical structure is critically dependent on the conformational preorganization of the individual polypeptide chains. The pyrrolidine ring of proline and its derivatives can adopt two main puckered conformations: Cγ-endo and Cγ-exo[3]. The Yaa position in a stable collagen triple helix requires a Cγ-exo pucker[2][4].
It was initially hypothesized that the hydroxyl group of Hyp stabilizes the collagen triple helix through a network of hydrogen bonds mediated by water molecules[3][5]. However, the discovery that replacing Hyp with Flp, which is incapable of forming strong hydrogen bonds, results in a hyperstable collagen triple helix challenged this long-standing paradigm[3][5].
Mechanistic Insights: The Dominance of Stereoelectronic Effects
The primary mechanism now understood to govern the stabilizing effects of both Hyp and Flp is a stereoelectronic phenomenon known as the gauche effect[1][6][7]. The electronegative substituent at the C4 position of the pyrrolidine ring (oxygen in Hyp, fluorine in Flp) influences the ring's pucker.
-
Hydroxyproline (Hyp): The electronegative oxygen atom of the hydroxyl group in Hyp favors a Cγ-exo pucker. This preorganizes the backbone dihedral angles of the polypeptide chain into a conformation amenable to triple helix formation, thus stabilizing the structure[1][2][3].
-
(2S,4R)-4-Fluoropyrrolidine-2-carboxylate (Flp): Fluorine is the most electronegative element. Consequently, the gauche effect is significantly more pronounced in Flp than in Hyp[1][6]. This leads to a stronger preference for the Cγ-exo pucker, resulting in a greater degree of preorganization and, therefore, a more stable triple helix[1][8]. The hyperstability conferred by Flp, in the absence of hydrogen bonding potential, provides compelling evidence for the dominance of stereoelectronic effects over hydration-mediated stabilization[1][3][8].
The following diagram illustrates the influence of the electronegative substituent on the pyrrolidine ring pucker.
Caption: Mechanism of collagen stabilization by Hyp and Flp.
Head-to-Head Comparison: Quantitative Stability Data
The theoretical advantages of Flp translate into substantial empirical differences in the thermal stability of collagen-like peptides (CLPs). The melting temperature (Tm), the temperature at which 50% of the triple helix is denatured, is a key metric for comparison.
| Peptide Sequence | Tm (°C) | ΔTm relative to (Pro-Pro-Gly)10 (°C) | Primary Stabilizing Contribution | Reference(s) |
| (Pro-Pro-Gly)10 | 24 | - | - | [9][10] |
| (Pro-Hyp-Gly)10 | 58 | +34 | Enthalpic | [9][10] |
| (Pro-Flp-Gly)10 | 91 | +67 | Entropic | [1][9] |
Analysis of Thermodynamic Contributions:
Differential scanning calorimetry (DSC) studies have revealed another layer of distinction between Hyp- and Flp-mediated stabilization[9][10].
-
Hyp-containing peptides: The stabilization is primarily enthalpic in nature. This is attributed to the favorable interactions, including hydration, involving the hydroxyl group[9][10].
-
Flp-containing peptides: The hyperstability is predominantly entropic . By preorganizing the polypeptide chain, Flp reduces the entropic cost of folding into the rigid triple-helical conformation[4][9][10].
Experimental Protocols for Stability Assessment
To empower researchers to validate these findings, we provide outlines of the key experimental protocols used to characterize the stability of modified collagen triple helices.
Synthesis of Collagen-Like Peptides
The synthesis of CLPs containing Hyp or Flp is typically achieved through solid-phase peptide synthesis (SPPS).
-
Resin Selection: A suitable resin, such as Wang or Rink amide resin, is chosen based on the desired C-terminal functionality.
-
Amino Acid Coupling: Fmoc-protected amino acids, including Fmoc-(2S,4R)-4-hydroxyproline and Fmoc-(2S,4R)-4-fluoropyrrolidine-2-carboxylate, are sequentially coupled to the growing peptide chain. Standard coupling reagents like HBTU/DIPEA are used.
-
Deprotection: The Fmoc protecting group is removed with a solution of piperidine in DMF.
-
Cleavage and Deprotection: Once the sequence is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).
-
Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification: The identity and purity of the peptide are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS).
Thermal Stability Analysis by Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for monitoring the secondary structure of proteins and their thermal denaturation.
-
Sample Preparation: The purified peptide is dissolved in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of approximately 0.2 mg/mL.
-
Triple Helix Formation: The peptide solution is heated above its expected Tm (e.g., to 80 °C) for 10 minutes to ensure complete denaturation, then allowed to cool slowly to 4 °C and incubated overnight to facilitate triple helix formation.
-
CD Measurement: The CD signal is monitored at a wavelength characteristic of the triple helix, typically around 225 nm.
-
Thermal Denaturation: The sample is heated at a controlled rate (e.g., 1 °C/min), and the CD signal at 225 nm is recorded as a function of temperature.
-
Tm Determination: The Tm is determined as the midpoint of the thermal transition curve, which corresponds to the peak of the first derivative of the melting curve.
The following diagram illustrates the experimental workflow for determining the thermal stability of collagen-like peptides.
Caption: Workflow for CLP stability analysis.
Conclusion and Future Directions
The incorporation of (2S,4R)-4-fluoropyrrolidine-2-carboxylate represents a significant advancement in the rational design of hyperstable collagen. The enhanced stability conferred by Flp over the naturally occurring Hyp is unequivocally demonstrated by a substantial increase in the melting temperature of collagen-like peptides. This hyperstability is primarily driven by a powerful stereoelectronic effect that preorganizes the peptide backbone, an entropically favorable contribution to folding.
For researchers in drug development and biomaterial science, Flp offers a potent tool to engineer collagenous materials with superior thermal stability and potentially increased resistance to enzymatic degradation. The principles outlined in this guide, grounded in robust experimental evidence, provide a clear rationale for the selection of Flp in applications demanding high-performance collagen mimetics.
References
-
Shoulders, M. D., & Raines, R. T. (2009). Collagen structure and stability. Annual review of biochemistry, 78, 929–958. [Link]
-
Vitagliano, L., Berisio, R., Mastrangelo, A., Mazzarella, L., & Zagari, A. (2001). Preferred proline puckerings in cis and trans peptide groups: implications for collagen stability. Protein science : a publication of the Protein Society, 10(12), 2627–2632. [Link]
-
Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for collagen's stability. Nature, 392(6677), 666–667. [Link]
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers. Journal of the American Chemical Society, 125(31), 9262–9263. [Link]
-
Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A stereoelectronic effect on protein stability. Chemistry & biology, 6(2), 63–70. [Link]
-
Jenkins, C. L., & Raines, R. T. (2002). Conformational stability of collagen relies on a stereoelectronic effect. Journal of the American Chemical Society, 124(5), 946–955. [Link]
-
Shoulders, M. D., & Raines, R. T. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. Proceedings of the National Academy of Sciences of the United States of America, 107(2), 552–557. [Link]
-
Shoulders, M. D., Kamer, K. J., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. Bioorganic & medicinal chemistry letters, 19(14), 3859–3862. [Link]
-
Shoulders, M. D., & Raines, R. T. (2006). Modulating collagen triple-helix stability with 4-chloro, 4-fluoro, and 4-methylprolines. Advances in experimental medicine and biology, 580, 235–244. [Link]
-
Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034–6042. [Link]
-
Chen, J., Mooney, S. D., & Raines, R. T. (2010). Proline puckering parameters for collagen structure simulations. The Journal of chemical physics, 142(10), 105101. [Link]
-
Kotch, F. W., & Raines, R. T. (2006). Stabilization of the collagen triple helix by O-methylation of hydroxyproline residues. Journal of the American Chemical Society, 128(11), 3539–3541. [Link]
-
Doi, M., Nishi, Y., Uchiyama, S., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2003). Characterization of collagen model peptides containing 4-fluoroproline; (4(S)-fluoroproline-pro-gly)10 forms a triple helix, but (4(R)-fluoroproline-pro-gly)10 does not. Journal of the American Chemical Society, 125(33), 9922–9923. [Link]
-
Persikov, A. V., Ramshaw, J. A., Kirkpatrick, A., & Brodsky, B. (2003). Triple-helix propensity of hydroxyproline and fluoroproline: comparison of host-guest and repeating tripeptide collagen models. Journal of the American Chemical Society, 125(43), 13128–13133. [Link]
-
Kumar, V. A., & Ganesh, K. N. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Israel journal of chemistry, 56(2-3), 209–221. [Link]
Sources
- 1. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. COLLAGEN STRUCTURE AND STABILITY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoelectronic and steric effects in side chains preorganize a protein main chain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stabilization of the Collagen Triple Helix by O-Methylation of Hydroxyproline Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Stereoelectronic effects on collagen stability: the dichotomy of 4-fluoroproline diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sci-Hub. Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix / Biochemistry, 2005 [sci-hub.box]
- 10. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biophysical Characterization of Peptides Containing Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Fluorine Advantage in Peptide Therapeutics
In the landscape of modern drug discovery, peptides have emerged as a compelling class of therapeutics, offering high specificity and potency. However, their application has often been hampered by inherent limitations such as poor metabolic stability and low bioavailability. The strategic incorporation of non-canonical amino acids is a powerful approach to overcome these hurdles.[1][2][3] Among these, fluorinated amino acids, and specifically Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a derivative of 4-fluoroproline, have garnered significant attention.[4][5][6] This guide provides an in-depth comparison of the biophysical characteristics of peptides containing this fluorinated proline analog against their non-fluorinated counterparts, supported by established experimental data and protocols.
The introduction of a fluorine atom, the most electronegative element, into a peptide backbone via (2S,4R)-4-fluoroproline ((4R)-FPro) induces profound, localized effects on the peptide's conformation and stability.[4][5] The strong inductive effect of the fluorine atom influences the pyrrolidine ring pucker, favoring a Cγ-exo conformation, which in turn stabilizes a trans peptide bond preceding the proline residue.[5] This conformational pre-organization can lead to enhanced thermal stability, increased resistance to proteolytic degradation, and modulated binding affinities, all of which are critical parameters in the development of robust peptide-based drugs.[1][6][7]
This guide will delve into the key biophysical techniques used to characterize these effects, providing not just the "how" but also the "why" behind experimental choices, ensuring a comprehensive understanding for researchers in the field.
Comparative Biophysical Characterization: Experimental Workflows and Data Interpretation
The decision to incorporate this compound into a peptide sequence necessitates a thorough biophysical evaluation to quantify the resulting changes in structure, stability, and function. Below, we detail the core experimental workflows and provide a comparative analysis based on established findings.
Structural Analysis: Unveiling the Conformational Impact
The primary structural consequence of incorporating (4R)-FPro is the stabilization of specific secondary structures. Circular Dichroism (CD) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal techniques for elucidating these conformational changes.
Causality of Experimental Choice: CD spectroscopy is a rapid and sensitive method to assess the secondary structure of peptides in solution.[8] It is particularly well-suited for comparing the overall conformational changes between a fluorinated peptide and its wild-type (WT) counterpart. Proline-rich sequences often adopt a polyproline type II (PPII) helix, and the introduction of (4R)-FPro is expected to influence this propensity.[9][10]
Experimental Protocol: Comparative CD Analysis
-
Sample Preparation:
-
Dissolve both the (4R)-FPro-containing peptide and the WT peptide in an appropriate buffer (e.g., 10 mM potassium phosphate, pH 7.0) to a final concentration of 50-100 µM.
-
Ensure the buffer has low absorbance in the far-UV region (190-260 nm).
-
-
Instrument Setup:
-
Use a calibrated CD spectrometer.
-
Set the wavelength range to 190-260 nm, with a data pitch of 0.5-1.0 nm.
-
Use a quartz cuvette with a path length of 0.1 cm.
-
Maintain a constant temperature, typically 25°C, using a Peltier temperature controller.
-
-
Data Acquisition:
-
Record the CD spectra for both peptides.
-
Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectra.
-
Average multiple scans (e.g., 3-5) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity ([θ]) using the formula: [θ] = (mdeg * 100) / (c * n * l), where 'c' is the molar concentration, 'n' is the number of residues, and 'l' is the path length in cm.
-
Compare the spectra. A characteristic PPII helix spectrum shows a strong negative band around 204 nm and a weak positive band around 228 nm.[11][12] An increase in the intensity of these bands in the (4R)-FPro peptide would indicate a stabilization of the PPII helical conformation.[9]
-
Data Presentation: Expected CD Spectral Changes
| Peptide | Key Spectral Feature | Interpretation |
| Wild-Type (Proline) | Negative band at ~204 nm, positive band at ~228 nm | Baseline PPII helix content |
| (4R)-FPro-containing | Increased intensity of negative and positive bands | Stabilization of PPII helix |
Diagram: CD Spectroscopy Workflow
Caption: Workflow for comparative CD analysis of peptides.
Causality of Experimental Choice: While CD provides a global view of secondary structure, NMR spectroscopy offers residue-specific structural information. 19F NMR is particularly powerful as fluorine is a sensitive probe of the local chemical environment with a large chemical shift dispersion and no background signal in biological systems.[13][14][15] Changes in the 19F chemical shift can report on conformational changes, ligand binding, and solvent exposure.[13][16]
Experimental Protocol: 19F NMR Analysis
-
Sample Preparation:
-
Dissolve the (4R)-FPro-containing peptide in a suitable deuterated solvent (e.g., D₂O or a buffered solution in D₂O) to a concentration of ~1 mM.
-
Add a known concentration of a fluorine-containing reference compound (e.g., trifluoroacetic acid) for chemical shift referencing.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Tune the probe to the 19F frequency.
-
-
Data Acquisition:
-
Acquire a one-dimensional (1D) 19F NMR spectrum.
-
If multiple fluorinated residues are present and signals overlap, consider two-dimensional (2D) NMR experiments like 1H-19F HSQC to resolve individual resonances.
-
-
Data Analysis:
-
Analyze the 19F chemical shifts. A downfield shift is often associated with a more buried or hydrophobic environment, while an upfield shift can indicate greater solvent exposure.
-
In the context of (4R)-FPro, a single, sharp resonance would suggest a well-defined, single conformation, consistent with the expected stabilization of the trans prolyl amide bond.[5]
-
Compare the spectrum to that of the free fluorinated amino acid to assess the effect of incorporation into the peptide chain.
-
Data Presentation: Expected 19F NMR Observations
| Parameter | Observation | Interpretation |
| Chemical Shift | Single, sharp resonance | Homogeneous conformation, likely trans |
| Line Width | Narrow | Indicates a well-defined structure and tumbling |
| Solvent Perturbation | Minimal change in chemical shift upon adding a paramagnetic agent | Fluorine atom is likely buried within the peptide structure |
Stability Analysis: Quantifying the Enhancement
A key motivation for incorporating (4R)-FPro is to enhance peptide stability. This can be assessed by measuring thermal stability and resistance to proteolytic degradation.
Causality of Experimental Choice: A thermal shift assay, often performed using differential scanning fluorimetry (DSF) or CD-monitored thermal denaturation, provides a quantitative measure of a peptide's thermal stability.[17][18][19] The melting temperature (Tm) is the temperature at which 50% of the peptide is unfolded. An increase in Tm for the (4R)-FPro-containing peptide directly demonstrates enhanced stability.[6][20]
Experimental Protocol: DSF-based Thermal Shift Assay
-
Sample Preparation:
-
In a multiwell PCR plate, prepare reactions containing the peptide (10-20 µM), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and buffer.
-
Prepare parallel reactions for the WT and (4R)-FPro peptides.
-
-
Instrument Setup:
-
Use a real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
-
-
Data Acquisition:
-
Program the instrument to increase the temperature incrementally (e.g., 1°C/minute) from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C).
-
Measure the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature. The resulting curve will show a sigmoidal transition as the peptide unfolds, exposing hydrophobic residues to the dye.
-
The Tm is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by finding the peak of the first derivative of the melting curve.
-
A significant increase in the Tm of the (4R)-FPro peptide compared to the WT peptide indicates stabilization.[20]
-
Diagram: Thermal Shift Assay Principle
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications | MDPI [mdpi.com]
- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fluorinated amino acids in protein design and engineering - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Biophysical Characterization of Peptides and Proteins – Vimta Labs [vimta.com]
- 9. Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Proline-rich antimicrobial peptides: converging to a non-lytic mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. biophysics.org [biophysics.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. sygnaturediscovery.com [sygnaturediscovery.com]
- 19. Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sci-Hub. Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix / Biochemistry, 2005 [sci-hub.box]
A Comparative Guide to the Thermodynamic Stability of Fluorinated vs. Non-Fluorinated Collagen Triple Helices
For researchers, scientists, and drug development professionals, understanding and manipulating the stability of the collagen triple helix is paramount for applications ranging from biomaterials to therapeutic design. This guide provides an in-depth comparison of the thermodynamic stability of fluorinated and non-fluorinated collagen triple helices, supported by experimental data and methodological insights. We will explore the causal mechanisms behind fluorine's stabilizing effects and detail the experimental workflows used to quantify these properties.
The Collagen Triple Helix: A Foundation of Biological Structure
Collagen, the most abundant protein in animals, is characterized by its unique triple-helical structure.[1][2] This structure is formed by three parallel polypeptide chains, each adopting a left-handed polyproline type-II helix. These chains then wind around each other to form a right-handed superhelix.[1] The primary sequence of each chain consists of repeating Xaa-Yaa-Gly triplets, where the Xaa and Yaa positions are frequently occupied by proline and (2S,4R)-4-hydroxyproline (Hyp), respectively.[1][3] The stability of this triple helix is crucial for its biological function, providing structural integrity to tissues.
Enhancing Stability Through Fluorination: A Stereoelectronic Approach
A key strategy to enhance the thermodynamic stability of the collagen triple helix is the incorporation of fluorinated proline analogs. The prevailing theory posits that the stability conferred by both Hyp and its fluorinated counterpart, (2S,4R)-4-fluoroproline (Flp), arises from a stereoelectronic gauche effect.[1][3] This effect influences the pucker of the proline ring, preorganizing the backbone dihedral angles into the conformation required for triple-helix formation.[1][4]
The electronegativity of the substituent at the 4-position of the proline ring plays a crucial role. Fluorine, being more electronegative than the hydroxyl group, exerts a stronger gauche effect, leading to a greater preference for the Cγ-exo ring pucker in the Yaa position.[1] This preorganization reduces the entropic cost of folding, thereby significantly increasing the thermal stability of the collagen triple helix.[5][6]
The Dichotomy of Fluoroproline Diastereomers: Positional Effects on Stability
The impact of fluorination on collagen stability is highly dependent on the stereochemistry of the fluoroproline and its position within the Xaa-Yaa-Gly triplet.
-
(2S,4R)-4-fluoroproline (Flp): When placed in the Yaa position, Flp is strongly stabilizing.[2][3] This is because the 4R-configured fluorine atom favors the Cγ-exo pucker, which is the preferred conformation for the Yaa position in the triple helix.[3][7] Conversely, placing Flp in the Xaa position is highly destabilizing.[3]
-
(2S,4S)-4-fluoroproline (flp): In contrast, when flp is in the Xaa position, it is significantly stabilizing.[2][3] The 4S-configured fluorine atom promotes a Cγ-endo pucker, which is the preferred conformation for the Xaa position.[3][7] Placing flp in the Yaa position, however, is destabilizing.[2][3]
This dichotomous effect underscores the importance of stereoelectronic preorganization in dictating the stability of the collagen triple helix.[3]
Quantitative Comparison of Thermodynamic Stability
The thermodynamic stability of collagen and collagen-like peptides is typically quantified by their melting temperature (Tm), the temperature at which 50% of the triple helix has denatured into random coils. The following table summarizes experimental data comparing the Tm of non-fluorinated and fluorinated collagen triple helices.
| Peptide Sequence | Xaa Position | Yaa Position | Melting Temperature (Tm) in °C | Reference |
| (Pro-Pro-Gly)n | Pro | Pro | Varies with n | [1] |
| (Pro-Hyp-Gly)n | Pro | Hyp | Higher than (Pro-Pro-Gly)n | [1][8] |
| (Pro-Flp-Gly)n | Pro | Flp | Significantly higher than (Pro-Hyp-Gly)n | [1][2] |
| (flp-Pro-Gly)n | flp | Pro | Higher than (Pro-Pro-Gly)n | [2][3] |
| (Flp-Pro-Gly)n | Flp | Pro | Destabilized | [3] |
| (Pro-flp-Gly)n | Pro | flp | Destabilized | [2][3] |
Note: The exact Tm values can vary depending on the length of the peptide (n), concentration, and buffer conditions.
Experimental Methodologies for Assessing Collagen Stability
Two primary biophysical techniques are employed to determine the thermodynamic stability of collagen triple helices: Circular Dichroism (CD) Spectroscopy and Differential Scanning Calorimetry (DSC).
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a widely used method for studying the secondary structure of proteins in solution.[9] The collagen triple helix exhibits a characteristic CD spectrum with a positive peak around 222-225 nm and a negative peak below 200 nm.[9][10] The denaturation of the triple helix to a random coil conformation can be monitored by the decrease in the positive peak at 222 nm as a function of temperature.[10]
Experimental Protocol for Thermal Denaturation Monitored by CD Spectroscopy:
-
Sample Preparation:
-
Synthesize and purify the collagen-like peptides using solid-phase peptide synthesis and HPLC.
-
Dissolve the peptide in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a known concentration (typically in the micromolar range).
-
To ensure complete triple helix formation, incubate the peptide solution at a low temperature (e.g., 4°C) for a sufficient period (e.g., ≥ 24 hours).[1]
-
-
CD Measurement:
-
Transfer the sample to a quartz cuvette with a defined path length (e.g., 1 mm).
-
Place the cuvette in a CD spectrometer equipped with a temperature controller.
-
Record the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 0.5°C/min).
-
-
Data Analysis:
-
Plot the CD signal at 222 nm against temperature.
-
The resulting curve will show a sigmoidal transition from the folded (triple helix) to the unfolded (random coil) state.
-
The melting temperature (Tm) is determined as the midpoint of this transition.
-
Caption: Workflow for assessing collagen stability via CD spectroscopy.
Differential Scanning Calorimetry (DSC)
DSC is a thermo-analytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11] During the thermal denaturation of a protein, heat is absorbed, resulting in an endothermic peak in the DSC thermogram.[12][13] The temperature at the maximum of this peak corresponds to the melting temperature (Tm).
Experimental Protocol for Thermal Denaturation Monitored by DSC:
-
Sample Preparation:
-
Prepare a concentrated solution of the collagen-like peptide in a suitable buffer.
-
Ensure complete triple helix formation through low-temperature incubation.
-
Prepare a reference sample containing only the buffer.
-
-
DSC Measurement:
-
Load the sample and reference into their respective cells in the DSC instrument.
-
Scan the temperature over a desired range (e.g., 10°C to 80°C) at a constant heating rate (e.g., 1°C/min).[13]
-
-
Data Analysis:
-
Subtract the reference thermogram from the sample thermogram to obtain the differential heat capacity curve.
-
The resulting curve will show an endothermic peak corresponding to the denaturation of the triple helix.
-
The Tm is determined as the temperature at the peak maximum.
-
Further thermodynamic parameters, such as the enthalpy (ΔH) and entropy (ΔS) of unfolding, can be calculated from the area under the peak.[5][6]
-
Caption: Workflow for assessing collagen stability via DSC.
Mechanistic Insights into Fluorine-Mediated Stabilization
Furthermore, DSC analyses have revealed that the enhanced stability from (2S,4R)-4-hydroxyproline (Hyp) is primarily enthalpic in nature, likely due to favorable hydration.[5][6] In contrast, the stabilization from (2S,4R)-4-fluoroproline (Flp) is dominated by a favorable entropic term, consistent with the concept of preorganization reducing the entropic cost of folding.[5][6]
Conclusion
The incorporation of fluorinated proline analogs is a powerful and predictable strategy for enhancing the thermodynamic stability of the collagen triple helix. The stabilizing effect is primarily governed by stereoelectronic preorganization of the proline ring pucker, which is highly dependent on the stereochemistry of the fluoroproline and its position within the Xaa-Yaa-Gly repeat. Understanding these principles and employing robust biophysical characterization techniques such as CD spectroscopy and DSC are essential for the rational design of hyperstable collagen-based biomaterials and therapeutics.
References
-
Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). Code for collagen's stability. Nature, 392(6677), 666-667. [Link]
-
Panasik, N., Jr., Eberhardt, E. S., & Raines, R. T. (1994). A stereoelectronic effect on the energetics of prolyl residue isomerization. International Journal of Peptide and Protein Research, 44(3), 262-269. [Link]
-
Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols, 1(6), 2876-2890. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. Journal of the American Chemical Society, 131(28), 9844–9845. [Link]
-
Nishi, Y., Uchiyama, S., Doi, M., Nishiuchi, Y., Nakazawa, T., Ohkubo, T., & Kobayashi, Y. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. Biochemistry, 44(16), 6034–6042. [Link]
-
Privalov, P. L. (1982). Stability of proteins: small globular proteins. Advances in Protein Chemistry, 35, 1-104. [Link]
-
Advanced BioMatrix. (2019). Differential Scanning Calorimetry. [Link]
-
Brodsky, B., & Persikov, A. V. (2005). Molecular structure of the collagen triple helix. Advances in Protein Chemistry, 70, 301-339. [Link]
-
Miles, C. A., & Ghelashvili, M. (1999). Polymer-in-a-box mechanism for the thermal stabilization of collagen molecules in fibers. Biophysical Journal, 76(6), 3243-3252. [Link]
-
Wallace, B. A. (2009). Protein characterization by circular dichroism and absorption spectroscopy. Current Protocols in Protein Science, Chapter 7, Unit 7.6. [Link]
Sources
- 1. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Different Effects of 4-Hydroxyproline and 4-Fluoroproline on the Stability of Collagen Triple Helix / Biochemistry, 2005 [sci-hub.box]
- 6. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Modulating Collagen Triple-Helix Stability with 4-Chloro, 4-Fluoro, and 4-Methylprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Applications of Circular Dichroism for Structural Analysis of Gelatin and Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Advanced BioMatrix - Differential Scanning Calorimetry [advancedbiomatrix.com]
- 12. DSC Study of Collagen in Disc Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Circular Dichroism Analysis: Probing Peptide Conformation with Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
In the landscape of peptide-based therapeutics and biomaterials, the ability to control and verify conformational behavior is paramount. Peptides are often conformationally flexible, which can hinder their biological activity and metabolic stability. To overcome this, medicinal chemists frequently incorporate conformationally constrained amino acid analogs. This guide provides an in-depth comparison of how the incorporation of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate, a derivative of (2S,4R)-4-fluoroproline (Flp), can enforce a specific secondary structure in a model peptide, and how Circular Dichroism (CD) spectroscopy serves as a powerful, direct tool for analyzing these structural changes.
We will explore the underlying principles, provide a detailed experimental workflow, and present comparative data to demonstrate the profound impact of this fluorinated proline analog. This guide is intended for researchers and drug development professionals seeking to understand and apply these techniques for enhancing peptide design and characterization.
The Challenge: Conformational Instability in Peptides
Proline is a unique proteinogenic amino acid that restricts the conformational space of a peptide chain due to its cyclic side chain.[1] However, the pyrrolidine ring of proline can still "pucker" in two primary ways (Cγ-endo and Cγ-exo), and the peptide bond preceding it can isomerize between cis and trans conformations.[1] This flexibility can be detrimental. For many applications, such as in collagen mimetics or proline-rich motifs for protein-protein interactions, a stable, predefined conformation like a polyproline II (PPII) helix is required.[2][3]
The Solution: Stereoelectronic Control with (2S,4R)-4-fluoroproline
To enforce a desired conformation, non-natural proline analogs are employed. This compound introduces a highly electronegative fluorine atom at the 4R position of the proline ring. This substitution is not merely a steric block; it exerts a powerful stereoelectronic effect (specifically, a gauche effect).[2][4][5][6]
This effect has two critical consequences:
-
Ring Pucker Bias: It strongly favors a Cγ-exo pucker of the pyrrolidine ring.[2][4]
-
Peptide Bond Isomerization: The Cγ-exo pucker preorganizes the peptide backbone, stabilizing the trans conformation of the preceding peptide bond.[1][2][4]
Collectively, these effects lock the peptide backbone into a well-defined PPII or collagen-like helical structure, significantly enhancing its conformational and thermal stability compared to peptides containing standard proline.[4][5][7]
The Analytical Tool: Circular Dichroism (CD) Spectroscopy
CD spectroscopy is an ideal technique for investigating these conformational changes. It measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][9][10] In peptides, the amide bond backbone is the primary chromophore in the far-UV region (190-260 nm). The spatial arrangement of these chromophores in a regular secondary structure gives rise to a characteristic CD spectrum.[11][12]
-
α-helices show two negative bands around 208 nm and 222 nm.[12][13]
-
β-sheets display a single negative band near 218 nm.[12][13]
-
Polyproline II (PPII) helices , the structure of interest here, are characterized by a strong negative band around 204-206 nm and a positive peak near 228 nm.[3]
By comparing the CD spectra of a peptide with and without the fluorinated proline analog, we can directly visualize and quantify the extent of induced secondary structure.
Comparative Experimental Workflow
This section details a robust protocol for comparing a standard proline-containing peptide (Control Peptide) with one containing this compound (Flp-Peptide).
Logical Flow of the Experimental Protocol
The following diagram illustrates the key stages of the comparative analysis, from sample preparation to final data interpretation.
Caption: Experimental workflow for comparative CD analysis.
Step-by-Step Experimental Protocol
1. Peptide Synthesis and Purification:
-
Control Peptide: Synthesize a model peptide with a proline-rich sequence, for example, (Pro-Pro-Gly)₇.
-
Flp-Peptide: Synthesize the same peptide sequence, but substitute the proline at a specific position (e.g., the Yaa position in a collagen-like peptide, (Pro-Flp-Gly)₇) with this compound.[7]
-
Purify both peptides to >95% purity using reverse-phase HPLC and confirm their identity via mass spectrometry.
2. Sample Preparation:
-
Accurately determine the concentration of each peptide stock solution using UV absorbance if an aromatic residue is present, or through a quantitative amino acid analysis. An exact concentration is critical for data normalization.[14]
-
Prepare a final peptide solution at a concentration of approximately 0.1 mg/mL in a CD-transparent buffer (e.g., 10 mM sodium phosphate, pH 7.0).[11][14] High concentrations of salts or buffers like Tris should be avoided as they absorb in the far-UV region.[12]
-
Prepare a matched buffer blank solution (the exact same buffer without any peptide).[11]
3. CD Instrument Setup and Data Acquisition:
-
Turn on the CD spectrometer and purge the system with nitrogen gas for at least 30 minutes to remove oxygen, which absorbs far-UV radiation.[15]
-
Set the experimental parameters for a far-UV scan.[11][15]
- Wavelength Range: 195 nm to 260 nm
- Pathlength: 1 mm quartz cuvette
- Scan Rate: 50 nm/min
- Bandwidth: 1.0 nm
- Data Pitch: 0.5 nm
- Averages: 3-5 scans for a good signal-to-noise ratio
-
Acquire a baseline spectrum using the buffer blank.
-
Acquire the CD spectrum for the Control Peptide and the Flp-Peptide.
4. Thermal Stability Analysis:
-
To quantify the stabilizing effect, perform a thermal denaturation experiment.
-
Monitor the CD signal at the wavelength of maximum change (e.g., the peak at 228 nm for a PPII helix) as a function of temperature.
-
Increase the temperature from a starting point (e.g., 10°C) to a final point (e.g., 90°C) at a controlled rate (e.g., 1°C/min).
5. Data Processing:
-
Subtract the buffer baseline spectrum from each of the peptide spectra.[11]
-
Convert the raw data (ellipticity in millidegrees, mdeg) to Mean Residue Ellipticity ([θ]), which normalizes for concentration, path length, and the number of amino acid residues.[12][14] The formula is: [θ] = (mdeg * 100) / (c * l * n) where c is the molar concentration of the peptide, l is the path length in cm, and n is the number of residues.
-
For the thermal melt data, plot [θ] at the monitored wavelength versus temperature. The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition.
Comparative Data and Interpretation
The incorporation of this compound is expected to induce a significant and measurable change in the peptide's secondary structure and stability.
Expected CD Spectral Changes
The diagram below illustrates the expected conformational shift upon incorporating the fluorinated proline analog.
Caption: Conformational shift induced by fluoroproline.
The resulting CD spectra would reflect this shift. The Control Peptide may show a weak signal or a spectrum characteristic of a random coil, while the Flp-Peptide is expected to display the distinct signature of a stable PPII helix.
Quantitative Data Summary
The following table summarizes hypothetical but realistic data from a comparative CD analysis.
| Parameter | Control Peptide (Pro-Pro-Gly)₇ | Flp-Peptide (Pro-Flp-Gly)₇ | Interpretation |
| CD Minimum (λ) | ~198 nm (weak) | ~205 nm (strong) | Shift from random coil to a structured PPII helix. |
| CD Maximum (λ) | N/A | ~228 nm | Appearance of the characteristic positive peak for a PPII helix.[3] |
| [θ] at 228 nm (deg·cm²/dmol) | ~ -500 | ~ +8,000 | A dramatic increase in molar ellipticity, confirming the formation of a well-defined structure. |
| Melting Temperature (Tm) | Not well-defined | ~ 55 °C | The Flp-Peptide forms a stable tertiary structure (triple helix) that melts cooperatively at a high temperature, indicating significant stabilization.[4][7] |
Conclusion
Circular Dichroism spectroscopy provides unequivocal evidence for the conformational ordering induced by the incorporation of this compound into a peptide backbone. The strong stereoelectronic effect of the 4R-fluoro substituent effectively preorganizes the peptide into a stable polyproline II-type helix, a change that is clearly visualized by the appearance of characteristic CD spectral features and quantified by a significant increase in thermal stability.
This combined approach of synthetic modification and rigorous spectroscopic analysis is a cornerstone of modern peptide design, enabling the development of peptides with enhanced structural integrity for advanced therapeutic and biotechnological applications.
References
-
American Peptide Society. (n.d.). Analysis - Circular Dichroism Spectroscopy. Retrieved from [Link]
-
Greenfield, N. J. (2014). Circular Dichroism of Peptides. Methods in Molecular Biology, 1088, 247-253. Retrieved from [Link]
-
CD Formulation. (n.d.). Circular Dichroism (CD) Spectroscopy Technology. Retrieved from [Link]
-
Proteinstructures.com. (n.d.). How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide. Retrieved from [Link]
-
Shoulders, M. D., & Raines, R. T. (2010). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Journal of Biological Chemistry, 285(48), 37523-37528. Retrieved from [Link]
-
University of Colorado Anschutz Medical Campus. (n.d.). Circular Dichroism Procedure. Retrieved from [Link]
-
Bakshi, K., & Liyanage, M. R. (2014). Circular Dichroism of Peptides. Therapeutic Peptides: Methods and Protocols, 247-253. Retrieved from [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures. Retrieved from [Link]
-
Kang, Y. K. (2006). Impact of Cis‐proline analogs on peptide conformation. Biopolymers, 81(5), 392-406. Retrieved from [Link]
-
Hodges, J. A., & Raines, R. T. (2003). Stereoelectronic Effects on Collagen Stability: The Dichotomy of 4-Fluoroproline Diastereomers. Journal of the American Chemical Society, 125(31), 9262-9263. Retrieved from [Link]
-
Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (2001). Origin of the Stability Conferred upon Collagen by Fluorination. Chemistry & Biology, 8(12), 1163-1170. Retrieved from [Link]
-
Salwiczek, M., et al. (2016). Fluorine NMR study of proline-rich sequences using fluoroprolines. Magnetic Resonance in Chemistry, 54(5), 400-408. Retrieved from [Link]
-
Iris Biotech. (n.d.). Proline Derivatives and Analogs. Retrieved from [Link]
-
Falla, T. J., & Hancock, R. E. (2005). Influence of Proline Residues on the Antibacterial and Synergistic Activities of α-Helical Peptides. Antimicrobial Agents and Chemotherapy, 49(9), 3705-3711. Retrieved from [Link]
-
Otvos, L., et al. (2005). Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo. Journal of Peptide Science, 11(12), 757-763. Retrieved from [Link]
-
Bretscher, L. E., Jenkins, C. L., Taylor, K. M., DeRider, M. L., & Raines, R. T. (2001). 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix. Journal of the American Chemical Society, 123(5), 777-778. Retrieved from [Link]
-
Kang, Y. K., & Park, H. (2007). Conformational preferences of proline analogues with different ring size. The Journal of Physical Chemistry B, 111(13), 3528-3538. Retrieved from [Link]
-
ResearchGate. (n.d.). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Retrieved from [https://www.researchgate.net/publication/47407073_4-Fluoroprolines_Conformational_Analysis_and_Effects_on_the_Stability_and_Folding_of_Peptides_and_Proteins]([Link]_ Proteins)
-
Roy, A., & Ghorai, P. (2018). Peptide and Protein Engineering for Biotechnological and Therapeutic Applications: Cis-Amide Stabilizing Proline Analogs. World Scientific Publishing. Retrieved from [Link]
-
O'Hagan, D. (2017). Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. Beilstein Journal of Organic Chemistry, 13, 2266-2278. Retrieved from [Link]
-
Greenfield, N. J. (2014). Circular dichroism of peptides. Methods in Molecular Biology, 1088, 247-53. Retrieved from [Link]
-
Rucker, J. B., & Creamer, T. P. (1998). Circular dichroism spectra of proline-containing peptides. Protein Science, 7(1), 220-223. Retrieved from [Link]
-
Shoulders, M. D., & Raines, R. T. (2012). (2S,4R)-4-Fluoropyrrolidinium-2-carboxylate. Acta Crystallographica Section E, 68(Pt 11), o2490. Retrieved from [Link]
-
Wu, L., et al. (2012). Impacts of terminal (4R)-fluoroproline and (4S)-fluoroproline residues on polyproline conformation. Organic & Biomolecular Chemistry, 10(44), 8856-8861. Retrieved from [Link]
-
Jäger, M., & Gräber, P. (2017). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Molecules, 22(10), 1673. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Chloroprolines: Synthesis, Conformational Analysis, and Effect on the Collagen Triple Helix - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bif.wisc.edu [bif.wisc.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Circular Dichroism of Peptides | Springer Nature Experiments [experiments.springernature.com]
- 10. Circular Dichroism (CD) Spectroscopy Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 11. americanpeptidesociety.org [americanpeptidesociety.org]
- 12. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 13. Circular Dichroism Spectroscopy: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 14. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 15. moodle2.units.it [moodle2.units.it]
The Fluorine Advantage: A Comparative Guide to Assessing the Enhanced Stability of Fluorinated Collagen
Introduction: The Quest for Enhanced Collagen Stability
Collagen, the most abundant protein in the animal kingdom, is the principal component of connective tissues, providing structural integrity and mechanical resilience. Its unique triple-helical structure is fundamental to its function. However, native collagen is susceptible to thermal and enzymatic degradation, limiting its application in various biomedical and pharmaceutical fields. The strategic incorporation of fluorine into collagen mimetic peptides (CMPs) has emerged as a powerful approach to enhance its stability. This guide provides an in-depth comparison of fluorinated versus non-fluorinated collagen, delving into the underlying principles and presenting the experimental data that substantiates the stabilizing effects of fluorination. We will explore the critical experimental protocols used to assess these stability enhancements, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this promising biomaterial modification.
The Great Debate: Hydrophobic Effect vs. Stereoelectronic Effects
The remarkable increase in the thermal stability of collagen upon fluorination has sparked a debate regarding the dominant stabilizing force. Initially, the enhanced stability was largely attributed to the hydrophobic effect . Fluorine is the most electronegative element, and the carbon-fluorine bond is highly polarized. However, perfluorinated alkyl chains are intensely hydrophobic. The prevailing thought was that the incorporation of fluorine, particularly in the form of trifluoromethyl groups or by replacing hydrogen atoms on proline rings, would increase the hydrophobicity of the collagen structure, driving the folding and stabilization of the triple helix to minimize contact with the aqueous environment.[1][2]
However, a compelling body of evidence now points towards stereoelectronic effects as the primary contributor to the hyperstability of fluorinated collagen, particularly when fluorine is incorporated into the proline ring.[3][4][5] This theory posits that the highly electronegative fluorine atom, when placed in the (4R)-position of a proline residue ((2S,4R)-4-fluoroproline, or Flp), exerts a powerful inductive effect. This effect preorganizes the pyrrolidine ring into a Cγ-exo pucker, a conformation that is highly favorable for the formation of the collagen triple helix.[3][5] This preorganization reduces the entropic penalty of folding, leading to a more stable structure.
To dissect these contributing factors, studies have utilized derivatives like (2S,4R)-4,4-difluoroproline (Dfp), which retains the hydrophobicity of Flp but lacks its potent stereoelectronic influence on ring pucker.[3] The finding that Dfp does not confer the same level of stability as Flp provides strong evidence against the hydrophobic effect being the dominant force.[3]
Comparative Analysis: Fluorinated vs. Non-Fluorinated Collagen Stability
The enhanced stability of fluorinated collagen is not merely theoretical. Experimental data from various studies consistently demonstrate a significant increase in the melting temperature (Tm), the temperature at which 50% of the collagen triple helix is denatured, for fluorinated CMPs compared to their non-fluorinated or hydroxyproline-containing counterparts.
| Peptide Sequence | Modification | Melting Temperature (Tm) (°C) | Primary Stabilizing Effect | Reference |
| (Pro-Pro-Gly)10 | Non-modified | 41 | Baseline | [6] |
| (Pro-Hyp-Gly)10 | Hydroxylated | 60 | Enthalpic (Hydrogen bonding) | [6][7] |
| (Pro-Flp-Gly)10 | Fluorinated (4R) | 91 | Entropic (Stereoelectronic) | [6] |
| Ac-(Gly-Pro-Hyp)3-(Gly-Pro-Dfp)-(Gly-Pro-Hyp)3-NH2 | Fluorinated (4,4-diF) | ~42 | Minimal stabilization | [3] |
| Ac-(Gly-Pro-Hyp)3-(Gly-Pro-Flp)-(Gly-Pro-Hyp)3-NH2 | Fluorinated (4R) | ~48 | Significant stabilization | [3] |
Note: Tm values can vary slightly depending on experimental conditions such as peptide concentration and heating rate.
These data clearly illustrate the superior thermal stability imparted by (2S,4R)-4-fluoroproline. The entropic stabilization provided by Flp is a key differentiator from the enthalpically driven stability of hydroxyproline (Hyp), which relies on the formation of a water-bridged hydrogen bond network.[6][7] This distinction is crucial for the rational design of collagen-based biomaterials with tailored thermal properties.
Experimental Assessment of Collagen Stability
To quantitatively assess the stability of collagen and its fluorinated analogues, a suite of biophysical and biochemical techniques are employed. Here, we detail the core experimental protocols.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique for determining the thermal stability of proteins by measuring the heat absorbed during thermal denaturation. The resulting thermogram provides the melting temperature (Tm) and the enthalpy of unfolding (ΔH).
Experimental Protocol: DSC Analysis of Collagen Mimetic Peptides
-
Sample Preparation:
-
Dissolve the lyophilized CMP in phosphate-buffered saline (PBS) to a final concentration of 1-5 mg/mL.
-
Dialyze the sample against the same PBS buffer overnight at 4°C to ensure buffer matching between the sample and reference cells.
-
Degas the sample and buffer immediately before loading to prevent bubble formation.
-
-
Instrument Setup:
-
Ensure the DSC instrument is clean and calibrated according to the manufacturer's instructions.
-
Load the sample into the sample cell and an equal volume of the dialysis buffer into the reference cell.
-
Pressurize the cells (typically to ~3 atm) to prevent boiling at elevated temperatures.[8]
-
-
Data Acquisition:
-
Set the temperature range for the scan, typically from 20°C to 110°C for hyperstable fluorinated collagens.
-
Select a heating rate of 1°C/min. Slower scan rates can provide higher resolution of the melting transition.
-
Equilibrate the system at the starting temperature for 15-30 minutes before initiating the scan.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample-buffer thermogram.
-
The peak of the resulting endotherm corresponds to the Tm.
-
The area under the peak is integrated to determine the calorimetric enthalpy (ΔHcal) of unfolding.
-
Caption: Workflow for DSC analysis of collagen stability.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a sensitive method for monitoring the secondary structure of proteins. The collagen triple helix has a characteristic CD spectrum with a positive peak around 220-225 nm and a strong negative peak near 200 nm.[9] Thermal denaturation can be monitored by tracking the change in ellipticity at 222 nm as a function of temperature.
Experimental Protocol: CD Thermal Denaturation of Collagen
-
Sample Preparation:
-
Prepare the CMP solution in a suitable buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.4) at a concentration of 0.1-0.2 mg/mL. Tris-based buffers should be avoided as their pH is temperature-dependent.[10]
-
Filter the solution through a 0.22 µm filter to remove any aggregates.
-
-
Instrument Setup:
-
Use a CD spectrometer equipped with a Peltier temperature controller.
-
Use a quartz cuvette with a 1 mm path length.
-
Blank the instrument with the buffer solution across the desired wavelength range.
-
-
Data Acquisition:
-
Record a full spectrum from 190 nm to 260 nm at a low temperature (e.g., 4°C) to confirm the presence of the triple-helical structure.
-
Set the instrument to monitor the ellipticity at 222 nm.
-
Increase the temperature from the starting temperature (e.g., 10°C) to a temperature above the expected Tm (e.g., 100°C) at a controlled rate (e.g., 1°C/min).
-
Allow for an equilibration time of at least 30 seconds at each temperature point before measurement.[10]
-
-
Data Analysis:
-
Plot the ellipticity at 222 nm as a function of temperature.
-
The resulting sigmoidal curve represents the unfolding transition.
-
The Tm is the temperature at the midpoint of this transition.
-
Caption: Workflow for CD thermal denaturation of collagen.
Proteolytic Degradation Assay
The enhanced stability of fluorinated collagen also translates to increased resistance to enzymatic degradation. This can be assessed using a proteolytic degradation assay, often employing fluorescein isothiocyanate (FITC)-labeled collagen.
Experimental Protocol: FITC-Collagen Degradation Assay
-
Substrate Preparation:
-
Use commercially available FITC-labeled type I collagen or prepare it by reacting collagen with FITC. The substrate should be in its native, triple-helical form.
-
-
Enzyme Activation (if necessary):
-
Activate the collagenase (e.g., MMP-1, MMP-8) according to the manufacturer's protocol. This may involve incubation with an activator like APMA.
-
-
Assay Procedure:
-
In a 96-well microplate, add the activated collagenase to a reaction buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5).
-
Add the fluorinated and non-fluorinated CMPs to respective wells to assess their inhibitory potential, or use fluorinated collagen as the substrate to directly measure its degradation.
-
Initiate the reaction by adding the FITC-collagen substrate.
-
Incubate the plate at 37°C for a set period (e.g., 1-4 hours).[11][12]
-
-
Quantification:
-
Stop the reaction by adding a denaturing agent or a specific inhibitor.
-
Separate the digested, fluorescent fragments from the intact, non-fluorescent collagen fibrils by centrifugation.
-
Measure the fluorescence of the supernatant using a fluorescence plate reader (Excitation: ~490 nm, Emission: ~520 nm).
-
Higher fluorescence indicates greater collagen degradation.
-
Synthesis of Fluorinated Collagen Mimetic Peptides
The production of fluorinated CMPs is a cornerstone of this research area. Solid-phase peptide synthesis (SPPS) is the most common method for creating these custom peptides.[1][13] The synthesis involves the sequential addition of amino acids, including the desired fluorinated proline analogues, to a growing peptide chain anchored to a solid resin support. A convergent approach, where protected tripeptide fragments are synthesized in solution and then coupled on the solid support, can also be employed to improve efficiency.[14]
Conclusion and Future Directions
The incorporation of fluorine into collagen mimetic peptides offers a robust and predictable strategy for enhancing thermal and enzymatic stability. The evidence strongly suggests that stereoelectronic effects, rather than a generalized hydrophobic effect, are the primary drivers of this stabilization, particularly with (2S,4R)-4-fluoroproline. The experimental protocols detailed in this guide provide a framework for the rigorous assessment of these stability enhancements.
The hyperstability of fluorinated collagen opens up new avenues for its application in drug delivery, tissue engineering, and as a tool for studying collagen biology.[1][2] Future research will likely focus on the development of new fluorinated amino acids to further tune collagen stability and the exploration of these materials in complex biological systems. The principles and techniques outlined here will be invaluable for researchers and developers seeking to harness the "fluorine advantage" in the next generation of collagen-based biomaterials.
References
-
Shoulders, M. D., Kamer, K. J., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. Bioorganic & medicinal chemistry letters, 19(14), 3859–3862. [Link]
-
Takahashi, M., et al. (2018). Spectrofluorometric Assays of Human Collagenase Activity Using Native Collagen and Acetyl-Peptide Substrates. Journal of Analytical Bio-Science, 41, 1-9. [Link]
-
Shoulders, M. D., & Raines, R. T. (2009). Origin of the stability conferred upon collagen by fluorination. PubMed, 19(14), 3859-62. [Link]
-
Chondrex, Inc. (n.d.). Collagenase Assay Kits. [Link]
-
Raines, R. T. (2016). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Raines Lab. [Link]
-
Nishi, Y., et al. (2005). Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix. PubMed, 26(4), 299-304. [Link]
-
Bretscher, L. E., Jenkins, C. L., & Raines, R. T. (2001). Conformational Stability of Collagen Relies on a Stereoelectronic Effect. Biophysics Instrumentation Facility - University of Wisconsin–Madison. [Link]
-
Hodges, J. A., & Raines, R. T. (2005). Stereoelectronic and steric effects in the collagen triple helix: toward a code for strand association. PubMed, 127(49), 17658-9. [Link]
-
Lauer, J. L., et al. (2014). Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation. PMC. [Link]
-
Boddy, L. (n.d.). Thermal denaturation of protein (by circular dichroism). boddy lab. [Link]
-
Shoulders, M. D., et al. (2010). Stereoelectronic and steric effects in side chains preorganize a protein main chain. PMC. [Link]
-
Dagalakis, N., et al. (2008). Development and characterization of a collagen degradation assay to assess purified collagenase used in islet isolation. PubMed, 14(5), 446-53. [Link]
-
Vasudev, P. G., et al. (2009). Structural transition during thermal denaturation of collagen in the solution and film states. PubMed, 21(1), 152-9. [Link]
-
Brodsky, B., & Ramshaw, J. A. (1997). Triple-helix propensity of hydroxyproline and fluoroproline: comparison of host-guest and repeating tripeptide collagen models. PubMed, 36(6), 367-73. [Link]
-
Appropedia. (2022). Differential scanning calorimetry procedure: FAST. [Link]
-
Matera, D. L., et al. (2016). Microplate Assay for Denatured Collagen using Collagen Hybridizing Peptides. PMC. [Link]
-
Gannon, F. H., et al. (2016). Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique. PMC. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]
-
Weske, J. L., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. [Link]
-
Weske, J. L., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. ResearchGate. [Link]
-
Weske, J. L., et al. (2017). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. [Link]
-
Brodsky, B., & Ramshaw, J. A. (1997). Triple-Helix Propensity of Hydroxyproline and Fluoroproline: Comparison of Host−Guest and Repeating Tripeptide Collagen Models. ResearchGate. [https://www.researchgate.net/publication/14299908_Triple-Helix_Propensity_of_Hydroxyproline_and_Fluoroproline_Comparison_of_Host-Guest_and_Repeating_Tripeptide_Collagen_Models]([Link]_ Collagen_Models)
-
Dagalakis, N., et al. (2008). Development and Characterization of a Collagen Degradation Assay to Assess Purified Collagenase Used in Islet Isolation. ResearchGate. [Link]
-
ResearchGate. (n.d.). Circular dichroism (CD) spectra of collagen sheet and heat-denatured... [Link]
-
Bozec, L., et al. (2011). The Use of Thermal Techniques for the Characterization and Selection of Natural Biomaterials. PMC. [Link]
-
Zhang, X., et al. (2023). Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. [Link]
-
JOVE. (n.d.). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PMC. [Link]
-
Diva-Portal.org. (2018). Method Development for Thermal Stability Analysis by Circular Dichroism. [Link]
-
Yu, S. M. (2014). Collagen-like peptides and peptide-polymer conjugates in the design of assembled materials. PMC. [Link]
-
Purdue College of Engineering. (2019). Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]
Sources
- 1. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Origin of the Stability Conferred upon Collagen by Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Origin of the stability conferred upon collagen by fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bif.wisc.edu [bif.wisc.edu]
- 6. raineslab.com [raineslab.com]
- 7. Different effects of 4-hydroxyproline and 4-fluoroproline on the stability of collagen triple helix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Circular Dichroism Spectroscopy of Collagen Fibrillogenesis: A New Use for an Old Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. boddylab.ca [boddylab.ca]
- 11. scirp.org [scirp.org]
- 12. chondrex.com [chondrex.com]
- 13. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Convenient Synthesis of Collagen-Related Tripeptides for Segment Condensation - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and proline in protein folding
A Comparative Guide to the Influence of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and Proline on Protein Folding
Authored by a Senior Application Scientist
Abstract
The deliberate modification of amino acid residues offers a powerful strategy for modulating protein structure, stability, and function. Proline, with its unique cyclic structure, plays a pivotal role in defining protein architecture. This guide provides a comprehensive comparative analysis of natural proline and its fluorinated analog, this compound (a derivative of (2S,4R)-4-fluoroproline, hereafter referred to as (4R)-FPro for simplicity in the context of its incorporation into peptides), on the intricate process of protein folding. By examining the stereoelectronic effects of fluorine substitution, we elucidate the causal mechanisms behind observed differences in protein stability and folding kinetics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage amino acid engineering for therapeutic and biotechnological advancements. We present supporting experimental data and detailed protocols for key analytical techniques, ensuring a blend of theoretical understanding and practical application.
Introduction: The Unique Role of Proline in Protein Architecture
Proline stands apart from the other 19 proteinogenic amino acids due to its secondary amine, where the side chain forms a rigid pyrrolidine ring that connects back to the protein backbone.[1][] This cyclic structure imparts significant conformational rigidity, restricting the rotational freedom around the phi (φ) angle of the peptide bond.[1] Consequently, proline residues often act as "structural disruptors" in regular secondary structures like alpha-helices and beta-sheets, while being instrumental in forming turns and loops.[1]
The peptide bond preceding a proline residue (the Xaa-Pro bond) can exist in either a cis or trans conformation. While the trans conformation is overwhelmingly favored for most peptide bonds, the energy barrier for cis-trans isomerization of a prolyl bond is significantly lower, allowing both to coexist.[3] This isomerization can be a rate-limiting step in protein folding, highlighting proline's profound impact on folding dynamics.[3][4]
Introducing a Fluorinated Analog: (2S,4R)-4-fluoroproline
The strategic replacement of hydrogen with fluorine in amino acids has emerged as a valuable tool in protein engineering. Fluorine's high electronegativity and small size allow it to introduce significant electronic perturbations with minimal steric hindrance. This compound is a key derivative of (2S,4R)-4-fluoroproline ((4R)-FPro), a fluorinated analog of proline. The stereospecific placement of the fluorine atom at the 4R position of the pyrrolidine ring has profound stereoelectronic consequences.
The primary influence of the fluorine substituent is the induction of a specific "pucker" in the pyrrolidine ring.[5] The ring can adopt two main conformations: Cγ-exo (where the Cγ atom is on the opposite side of the ring from the carboxyl group) and Cγ-endo (where they are on the same side). (4R)-FPro strongly favors the Cγ-exo pucker.[5][6] This pre-organization of the ring conformation can, in turn, stabilize specific secondary and tertiary structures within a protein.[7]
Comparative Analysis: (4R)-FPro vs. Proline in Protein Folding
The substitution of proline with (4R)-FPro can significantly alter the folding landscape of a protein. The primary differences arise from the distinct conformational preferences of the two residues.
Impact on Conformational Stability
A key consequence of incorporating (4R)-FPro is the potential for increased protein stability. This stabilization is attributed to a "pre-organization" effect.[7][8] If the native protein structure contains proline residues in a Cγ-exo pucker, replacing them with (4R)-FPro, which inherently favors this conformation, reduces the entropic penalty of folding.
Experimental Evidence: A study on human ubiquitin, a protein containing three proline residues all in the Cγ-exo conformation, demonstrated this principle.[7][9] When these prolines were replaced with (4R)-FPro, the resulting protein ((4R)-FPro-ub) exhibited a significant increase in stability of -4.71 kJ·mol⁻¹ compared to the wild-type ubiquitin.[7][8][9] This increased stability was confirmed through thermal and guanidinium chloride-induced denaturation studies.[7][8]
| Parameter | Wild-Type Ubiquitin | (4R)-FPro-Ubiquitin |
| ΔG° (kJ·mol⁻¹) | - | -4.71 (increase) |
| Tm (°C) | 78.3 | 82.1 |
Table 1: Thermodynamic stability parameters of wild-type and (4R)-FPro-substituted ubiquitin. Data adapted from Crespo et al. (2011).[7][8][9]
Influence on Folding Kinetics
The incorporation of (4R)-FPro can also influence the kinetics of protein folding. The pre-organization of the pyrrolidine ring can accelerate the early stages of folding by reducing the conformational space that needs to be searched.[7][9]
Experimental Evidence: Kinetic studies on ubiquitin revealed that the (4R)-FPro-substituted variant exhibited slightly faster refolding kinetics and a 2.6-fold slower unfolding rate compared to the wild-type protein.[7] This suggests that the fluorinated analog not only stabilizes the final folded state but also lowers the energy barrier from the unfolded to the intermediate state.[7][9]
Experimental Methodologies
To empirically assess the comparative effects of proline and its fluorinated analogs on protein folding, a suite of biophysical techniques is employed.
Peptide Synthesis and Purification
The foundation of these studies lies in the ability to produce high-purity peptides and proteins containing the desired amino acids.
Workflow for Peptide Synthesis and Purification:
Caption: Workflow for Solid-Phase Peptide Synthesis and Purification.
Protocol for Solid-Phase Peptide Synthesis (SPPS):
-
Resin Preparation: Start with a suitable solid support resin, such as 2-chlorotrityl chloride resin, which is effective for synthesizing peptides with C-terminal prolines.[10][11]
-
Amino Acid Incorporation: Utilize Fmoc-protected amino acids for synthesis. For incorporating the fluorinated analog, Fmoc-(2S,4R)-4-fluoroproline would be used.
-
Synthesis Cycle: The synthesis proceeds through iterative cycles of N-terminal Fmoc deprotection (typically with piperidine) and coupling of the next amino acid using activating agents like HBTU/HOBt.[12]
-
Cleavage and Deprotection: After the final amino acid is coupled, the peptide is cleaved from the resin, and side-chain protecting groups are removed using a cleavage cocktail, commonly containing trifluoroacetic acid (TFA).[13]
-
Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[13][14][15][16][17] A gradient of acetonitrile in water with 0.1% TFA is a standard mobile phase.[13][17]
-
Analysis: The purity and identity of the final peptide are confirmed by liquid chromatography-mass spectrometry (LC-MS).[10][15]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique for assessing the secondary structure of proteins in solution.[18][19][20][21][22][23] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the protein's folded state.[20][21][22]
Experimental Workflow for CD Spectroscopy:
Caption: Workflow for Circular Dichroism Spectroscopy Analysis.
Protocol for Thermal Denaturation Monitored by CD:
-
Sample Preparation: Prepare protein samples (e.g., 0.1-0.2 mg/mL) in a suitable buffer (e.g., 10 mM phosphate buffer, pH 7.4). The buffer should have low absorbance in the far-UV region.[20]
-
Instrument Setup: Purge the CD spectropolarimeter with nitrogen gas.[22] Set the desired temperature range for the melt (e.g., 20°C to 95°C) and a controlled ramp rate (e.g., 1°C/min).
-
Data Acquisition: Monitor the CD signal at a wavelength characteristic of the protein's secondary structure (e.g., 222 nm for α-helical proteins) as the temperature is increased.[24]
-
Data Analysis: Plot the CD signal as a function of temperature. The data can be fitted to a sigmoidal curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded.
Differential Scanning Calorimetry (DSC)
DSC directly measures the heat capacity of a protein solution as a function of temperature, providing a detailed thermodynamic profile of the unfolding process.[25][26][27]
Protocol for DSC Analysis:
-
Sample Preparation: Prepare concentrated protein solutions (typically 0.5-1.0 mg/mL) and a matching buffer for the reference cell.
-
Instrument Setup: Load the sample and reference cells into the calorimeter. Set the temperature range and scan rate (e.g., 60°C/hour).
-
Data Acquisition: The instrument measures the differential power required to maintain the sample and reference cells at the same temperature as they are heated.
-
Data Analysis: The resulting thermogram (heat capacity vs. temperature) is analyzed to determine the Tm, the calorimetric enthalpy of unfolding (ΔHcal), and the change in heat capacity upon unfolding (ΔCp).[25]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural and dynamic information about proteins in solution.[4][18][23][28][29][30] For studying the effects of fluoroproline, ¹⁹F NMR can be a particularly powerful tool, as the fluorine nucleus provides a sensitive probe of the local chemical environment.[31][32][33][34]
Protocol for 2D NMR for Structural Analysis:
-
Sample Preparation: Prepare a concentrated, isotopically labeled (¹⁵N, ¹³C) protein sample in a suitable buffer, often with D₂O.
-
Data Acquisition: Acquire a suite of 2D and 3D NMR experiments (e.g., HSQC, HNCO, HNCACB) to assign the backbone and side-chain resonances.
-
Structural Restraints: Collect Nuclear Overhauser Effect (NOE) data (e.g., using NOESY experiments) to derive distance restraints between protons.
-
Structure Calculation: Use computational software to calculate a family of 3D structures consistent with the experimental restraints.
-
¹⁹F NMR: For fluorinated proteins, ¹⁹F NMR spectra can provide information on the conformational equilibrium of the fluoroproline residue and its environment within the folded protein.[31][32][33][34]
Conclusion and Future Directions
The comparative study of this compound and proline provides compelling evidence for the utility of fluorinated amino acids in protein engineering. The stereospecific introduction of fluorine in the 4R position of proline pre-organizes the pyrrolidine ring into a Cγ-exo pucker, which can lead to a significant increase in the thermodynamic stability of proteins that naturally favor this conformation. This stabilization is accompanied by alterations in folding kinetics, often leading to faster folding and slower unfolding.
These findings have significant implications for drug development and biotechnology. The ability to enhance protein stability is crucial for improving the shelf-life and efficacy of therapeutic proteins. Furthermore, the detailed understanding of how subtle chemical modifications can influence the protein folding landscape opens new avenues for the rational design of proteins with novel functions.
Future research will likely focus on exploring a wider range of fluorinated proline analogs and their effects on a more diverse set of protein scaffolds. The continued development of high-throughput methods for protein stability analysis will also be crucial for accelerating the discovery and optimization of engineered proteins.[35]
References
-
Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. PubMed Central. [Link]
-
Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]
-
Characterizing Protein Stability by DSC. TA Instruments. [Link]
-
Protein Thermal Stability: Differential Scanning Calorimetry Detection. BOC Sciences. [Link]
-
Experimental Techniques For Studying Protein Folding. FasterCapital. [Link]
-
Protein folding. Wikipedia. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society. [Link]
-
Characterizing Protein Stability by DSC. Calorimetry Sciences Corporation. [Link]
-
Synthetic Peptide Analysis | Purification, Characterization & Monitoring. Waters Corporation. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. Nature Protocols. [Link]
-
The Science Behind L-Proline: Its Crucial Role in Protein Structure and Function. A-Z of nutritional supplements. [Link]
-
The contribution of proline residues to protein stability is associated with isomerization equilibrium in both unfolded and folded states. PubMed. [Link]
-
The role of proline in the prevention of aggregation during protein folding in vitro. ResearchGate. [Link]
-
Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PLOS One. [Link]
-
DSC and protein stability: What does the enthalpy change mean?. Malvern Panalytical. [Link]
-
Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. PubMed Central. [Link]
-
An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides. PubMed. [Link]
-
How Do Scientists Study Protein Folding?. YouTube. [Link]
-
Synthetic Peptide Purification Using Preparative LC-MS. Gilson. [Link]
-
Efficient Purification of Synthetic Peptides at High and Low pH. Agilent. [Link]
-
Analysis of the kinetics of folding of proteins and peptides using circular dichroism. National Institutes of Health. [Link]
-
Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. PubMed Central. [Link]
-
Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin. PubMed Central. [Link]
-
Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin. PubMed. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. PubMed. [Link]
-
Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement. PubMed Central. [Link]
-
Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. ACS Publications. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. ResearchGate. [Link]
-
Using circular dichroism spectra to estimate protein secondary structure. PubMed Central. [Link]
-
Pioneering New Methods to Understand Protein Folding. Northwestern Medicine. [Link]
-
4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. PubMed Central. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. PubMed Central. [Link]
- Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide.
-
Circular Dichroism Spectropolarimeter Instructions. UConn Health. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. ResearchGate. [Link]
-
Fluorine NMR study of proline-rich sequences using fluoroprolines. Recent Science. [Link]
-
Protein Folding: Basics, Driving Forces, Experimental Techniques, Challenges & Applications. YouTube. [Link]
-
Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]
-
Solution conformations of proline rings in proteins studied by NMR spectroscopy. PubMed. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biochemistry of fluoroprolines: the prospect of making fluorine a bioelement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin | PLOS One [journals.plos.org]
- 8. Rational design of protein stability: effect of (2S,4R)-4-fluoroproline on the stability and folding pathway of ubiquitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rational Design of Protein Stability: Effect of (2S,4R)-4-Fluoroproline on the Stability and Folding Pathway of Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An HPLC-ESMS study on the solid-phase assembly of C-terminal proline peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US7645858B2 - Method of peptide synthesis of peptides containing a proline residue or hydroxyproline residue at or adjacent to the C-terminal end of the peptide - Google Patents [patents.google.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. agilent.com [agilent.com]
- 14. waters.com [waters.com]
- 15. gilson.com [gilson.com]
- 16. agilent.com [agilent.com]
- 17. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 18. fastercapital.com [fastercapital.com]
- 19. Using circular dichroism spectra to estimate protein secondary structure | Springer Nature Experiments [experiments.springernature.com]
- 20. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. health.uconn.edu [health.uconn.edu]
- 23. youtube.com [youtube.com]
- 24. Analysis of the kinetics of folding of proteins and peptides using circular dichroism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Characterizing Protein Stability by DSC - TA Instruments [tainstruments.com]
- 26. Protein Thermal Stability: Differential Scanning Calorimetry Detection [en.biotech-pack.com]
- 27. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]
- 28. Protein folding - Wikipedia [en.wikipedia.org]
- 29. Solution conformations of proline rings in proteins studied by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Fluorine NMR study of proline-rich sequences using fluoroprolines - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. mr.copernicus.org [mr.copernicus.org]
- 35. Pioneering New Methods to Understand Protein Folding – Chemistry of Life Processes Institute [clp.northwestern.edu]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
Executive Summary
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate and its hydrochloride salt. As a fluorinated organic compound, this substance requires specific handling procedures to ensure laboratory safety, regulatory compliance, and environmental protection. The core principle of this protocol is strict segregation . Due to the presence of a carbon-fluorine bond, this compound must be treated as halogenated organic waste . Improper disposal, particularly mixing with non-halogenated waste, leads to significant increases in disposal costs and potential environmental harm. This document outlines the necessary hazard assessments, disposal workflows, and emergency spill-management procedures to empower researchers to handle this chemical responsibly.
Part 1: Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is essential. This compound, often supplied as a hydrochloride salt, is classified as an irritant.
Key Hazards:
-
Skin Irritation: Causes skin irritation upon contact.
-
Serious Eye Irritation: Poses a risk of serious damage if it comes into contact with the eyes.
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1]
The primary logistical and financial risk associated with this compound stems from its classification as a halogenated organic substance. The disposal process for halogenated waste, typically high-temperature incineration, is two to three times more expensive than the process for non-halogenated waste, which can often be repurposed as fuel for cement kilns.[2] Contaminating a large container of non-halogenated solvent with even a small amount of a fluorinated compound like this one will necessitate the entire volume be treated as the more expensive halogenated waste.[2]
| Hazard Classification | Description | GHS Pictogram | Precautionary Measures |
| Skin Irritant 2 | Causes skin irritation. | pictogram | Wear protective nitrile or Viton gloves and a fully-buttoned lab coat.[1][3] |
| Eye Irritant 2A | Causes serious eye irritation. | pictogram | Wear chemical splash goggles or a face shield.[1][3] |
| STOT SE 3 | May cause respiratory irritation. | pictogram | Handle only within a certified chemical fume hood.[1][3] |
| Acute Tox. 5 | May be harmful if swallowed. | pictogram | Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[1] |
Part 2: Core Disposal Protocol: A Self-Validating System
This protocol is designed to be a self-validating system, ensuring that each step logically leads to a safe and compliant outcome. The causality behind each choice is explained to reinforce best practices.
Step 1: Critical Classification and Segregation
Directive: Immediately classify this compound as Halogenated Organic Waste .
Causality: The fluorine atom attached to the pyrrolidine ring places this compound in the halogenated category.[4][5] Halogenated wastes require specialized incineration at very high temperatures to break the stable carbon-fluorine bonds and scrub the resulting acidic gases (e.g., hydrogen fluoride).[6] This process is fundamentally different from non-halogenated waste disposal.
Action:
-
Dedicate a specific waste container solely for halogenated organic compounds.
-
NEVER mix this waste with non-halogenated solvents (e.g., acetone, ethanol, hexanes, ethyl acetate).[2][7]
-
Keep this waste stream separate from acidic, basic, or aqueous waste.[3][4]
Step 2: Waste Container Selection and Preparation
Directive: Use a designated, chemically compatible hazardous waste container.
Causality: The container is the primary barrier preventing release into the environment. It must be robust and compatible with the chemical to prevent degradation, leaks, or dangerous reactions.
Action:
-
Obtain a UN-approved waste container from your institution's Environmental Health & Safety (EH&S) department, typically made of polyethylene.[2][3]
-
Ensure the container is in good condition, free from cracks or damage, and equipped with a secure, threaded screw-top cap.[4][7]
-
The container must remain closed at all times except when waste is actively being added. This prevents the release of vapors and protects against spills.[7]
Step 3: Mandatory and Accurate Labeling
Directive: Label the waste container before adding the first drop of waste.
Causality: Unlabeled containers are a serious safety hazard and a compliance violation. Proper labeling ensures that all personnel know the contents and associated risks, and it is required for legal disposal.
Action:
-
Affix a "Hazardous Waste" tag, provided by your EH&S department, to the container.[4]
-
Clearly write out the full chemical name: "Waste this compound". Do not use abbreviations or chemical formulas .[7]
-
If other halogenated solvents are added to the same container, list every single component. Maintain a running list of all chemicals and their approximate percentages.[5][7]
Step 4: Safe Waste Accumulation
Directive: Accumulate waste in a designated Satellite Accumulation Area (SAA) within the laboratory.
Causality: The SAA provides a controlled and safe location for the short-term storage of hazardous waste, minimizing risks to the laboratory environment.
Action:
-
Conduct all transfers of waste into the container within an operating chemical fume hood to control vapor exposure.[4]
-
Store the sealed container in a designated SAA, which is typically located at or near the point of generation.
-
Ensure the waste container is stored in secondary containment to catch any potential leaks.[4]
-
Keep the container segregated from incompatible materials such as acids, bases, and oxidizing agents.[3][7]
Step 5: Arranging for Final Disposal
Directive: Request a waste pickup from EH&S when the container is approximately 75% full.
Causality: Overfilling containers increases the risk of spills and exposure during transport. Prompt removal ensures that excessive quantities of hazardous waste do not accumulate in the lab.
Action:
-
Do not fill the container to the brim. Leave adequate headspace.
-
Follow your institution's specific procedure for requesting a hazardous waste pickup, which is often done through an online form or by calling EH&S directly.[4]
-
Ensure the waste tag is fully and accurately completed and the cap is tightly sealed before the scheduled pickup.[4]
Disposal Workflow Diagram
Sources
- 1. methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 56777038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. campusoperations.temple.edu [campusoperations.temple.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. epa.gov [epa.gov]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Operational Guide: Personal Protective Equipment and Safe Handling of Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Methyl (2S,4R)-4-fluoropyrrolidine-2-carboxylate. Designed for researchers, scientists, and drug development professionals, its purpose is to establish a self-validating system of safety that ensures minimal exposure and mitigates risk during laboratory operations.
Hazard Assessment and Risk Mitigation
This compound is a fluorinated heterocyclic compound. While specific toxicity data for this exact molecule is limited, a thorough risk assessment must be based on its structural similarity to other substituted pyrrolidines and fluorinated organic compounds. The primary hazards are associated with irritation and the environmental persistence of fluorinated chemicals.
A related compound, methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride, is classified with the following hazards:
-
H315: Causes skin irritation[1].
-
H319: Causes serious eye irritation[1].
-
H335: May cause respiratory irritation[1].
-
H303: May be harmful if swallowed[1].
The parent structure, pyrrolidine, is a flammable liquid that can cause severe skin burns and eye damage.[2][3][4] Therefore, a cautious approach is mandatory. The carbon-fluorine bond is exceptionally strong, contributing to the chemical stability and potential environmental persistence of such compounds, which requires specialized disposal protocols.[5][6]
The core principle of handling this compound is the minimization of exposure through a combination of robust engineering controls and meticulously selected Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE) Protocol
The selection and proper use of PPE are the most critical barriers to preventing chemical exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Best Practices |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Goggles must meet ANSI Z87.1 standards and provide a complete seal around the eyes. A face shield is required over the goggles when handling splash-prone quantities (>50 mL) or during procedures that could generate aerosols.[4][7] |
| Skin and Body Protection | Chemical-resistant laboratory coat. | A fully buttoned lab coat made of a non-porous material is required. Ensure sleeves are of adequate length to cover the wrists. |
| Hand Protection | Double-gloving with nitrile gloves. | Inner Glove: Standard disposable nitrile glove. Outer Glove: Thicker (e.g., >5 mil) disposable nitrile glove. Inspect gloves for any defects before use.[8] Nitrile provides good short-term splash protection against a range of chemicals.[9] Crucially, gloves must be changed immediately upon any suspected contamination. For prolonged handling, consult manufacturer-specific chemical resistance charts.[10][11][12] |
| Respiratory Protection | NIOSH-approved respirator. | Not typically required when handling small quantities inside a certified chemical fume hood.[13] If there is a risk of aerosol generation or if work is performed outside a fume hood, a respirator with organic vapor cartridges is necessary.[3][8] |
Step-by-Step Safe Handling Workflow
Adherence to a systematic workflow is essential for safety. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[13]
Preparation and Engineering Controls
-
Verify Fume Hood Function: Before starting, confirm that the chemical fume hood is operational and the airflow is adequate.
-
Clear Workspace: Ensure the work area is uncluttered. Remove any unnecessary equipment or chemicals.
-
Assemble Materials: Gather all necessary glassware, reagents, and equipment. Ensure glassware is clean and dry, especially if the reaction is moisture-sensitive.[14][15]
-
Locate Safety Equipment: Confirm the location and accessibility of the nearest safety shower, eyewash station, and appropriate fire extinguisher.
-
Prepare Spill Kit: Have a spill kit rated for chemical spills readily available.
Donning PPE
Follow a strict sequence for putting on PPE to avoid cross-contamination:
-
Don the lab coat and fasten it completely.
-
Put on the inner pair of nitrile gloves.
-
Put on the outer pair of nitrile gloves, ensuring they extend over the cuffs of the lab coat.
-
Don chemical splash goggles.
-
If required, don the face shield.
Chemical Handling: Weighing and Transfer
-
Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound using a clean spatula.
-
Transfer: Close the primary container immediately after dispensing.[3] If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.
-
Avoid Inhalation: Keep the sash of the fume hood at the lowest practical height during all manipulations.[13]
Post-Handling Decontamination
-
Clean Equipment: Thoroughly decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical.
-
Wipe Surfaces: Wipe down the work surface inside the fume hood with an appropriate solvent and then a cleaning agent. Dispose of cleaning materials as hazardous waste.
Doffing PPE
This sequence is critical to prevent exposing yourself to contaminants on the exterior of your PPE:
-
Remove Outer Gloves: Peel off the outer pair of gloves without touching the external surface with your bare skin. Dispose of them in the designated hazardous waste container.
-
Remove Face Shield/Goggles: Handle by the strap or sides.
-
Remove Lab Coat: Remove by rolling it inside-out to contain any contamination.
-
Remove Inner Gloves: Peel off the final pair of gloves and dispose of them.
-
Wash Hands: Immediately and thoroughly wash your hands with soap and water.[7]
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water. Seek immediate medical attention.[4] |
| Spill | Evacuate the immediate area. For small spills (<100 mL) within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand), collect it in a sealed container using non-sparking tools, and treat it as hazardous waste.[2][3] For larger spills, evacuate the lab and contact your institution's emergency response team. |
Waste Disposal Plan
Fluorinated organic compounds require careful disposal due to their environmental persistence.[5][6] Under no circumstances should this chemical or its waste be disposed of down the drain. [3]
-
Waste Segregation:
-
Solid Waste: Collect unused this compound and any contaminated solids (e.g., absorbent from spills) in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a dedicated, sealed, and properly labeled container for halogenated organic waste.
-
Contaminated Disposables: All used PPE (gloves, lab coats if disposable) and other contaminated materials (weigh boats, paper towels) must be placed in a sealed bag or container labeled as hazardous waste.
-
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The primary disposal methods for such compounds are high-temperature incineration or placement in a designated hazardous waste landfill.[5][6]
Visualization of the Handling Workflow
The following diagram illustrates the critical steps and logical flow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances - U.S. Environmental Protection Agency. [Link]
-
methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 - PubChem. [Link]
- Method for removing fluorinated organic compounds from contaminated fluids - Google P
-
Pyrrolidine Hazard Summary - New Jersey Department of Health. [Link]
-
This compound | C6H10FNO2 - PubChem. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group, University of Pittsburgh. [Link]
-
(2S,4R)-Methyl 4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 - PubChem. [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services. [Link]
-
Glove Compatibility Chart - CP Lab Safety. [Link]
-
Handling air-sensitive reagents AL-134 - MIT. [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki. [Link]
-
Material Safety Data Sheet - Pyrrolidine - Cole-Parmer. [Link]
-
Nitrile Glove Chemical-Compatibility Reference - University of Pennsylvania EHRS. [Link]
-
Safety Data Sheet - N-Methyl-2-pyrrolidone - Fisher Scientific. [Link]
-
OSHA Glove Selection Chart - University of Missouri-St. Louis Environmental Health and Safety. [Link]
-
Chemical Resistance Guide for Microflex® Latex and Nitrile Gloves - Duke University Safety Office. [Link]
-
Chemical Resistance Table for Gloves - Becky Aktsiaselts. [Link]
Sources
- 1. methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylate hydrochloride | C6H11ClFNO2 | CID 56777038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. epa.gov [epa.gov]
- 6. mcfenvironmental.com [mcfenvironmental.com]
- 7. nj.gov [nj.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. calpaclab.com [calpaclab.com]
- 11. safety.duke.edu [safety.duke.edu]
- 12. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 13. Laboratory Safety Manual [ehs.cornell.edu]
- 14. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 15. web.mit.edu [web.mit.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
